Mocpac
描述
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Structure
3D Structure
属性
IUPAC Name |
benzyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6/c1-3-24(31)28-14-8-7-11-22(30-27(34)35-17-19-9-5-4-6-10-19)26(33)29-20-12-13-21-18(2)15-25(32)36-23(21)16-20/h4-6,9-10,12-13,15-16,22H,3,7-8,11,14,17H2,1-2H3,(H,28,31)(H,29,33)(H,30,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDGUJKFQRJHJM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462150 | |
| Record name | MOCPAC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787549-26-2 | |
| Record name | Phenylmethyl N-[(1S)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]-5-[(1-oxopropyl)amino]pentyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=787549-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MOCPAC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
MOPAC: A Technical Guide to a Versatile Semi-Empirical Quantum Chemistry Tool for Researchers
An in-depth exploration of the MOPAC software, its core functionalities, and its applications in computational chemistry, drug discovery, and materials science.
The Molecular Orbital PACkage (MOPAC) is a robust and widely-used semi-empirical quantum chemistry software package that has been a mainstay in computational chemistry for decades.[1][2][3] Developed with the non-theoretician in mind, MOPAC provides a user-friendly platform for studying a wide range of chemical phenomena, from molecular structures and reactions to the properties of solid-state materials.[2] Its speed and efficiency, derived from its semi-empirical approach, make it an invaluable tool for researchers, particularly in fields like drug development and materials science where rapid screening and analysis of large numbers of molecules are essential.[4]
This technical guide provides a comprehensive overview of MOPAC's core functionalities, methodologies, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of semi-empirical quantum chemistry in their work.
The Theoretical Core: Semi-Empirical Quantum Mechanics
MOPAC's computational efficiency stems from its use of semi-empirical quantum chemistry methods. These methods are based on the foundational principles of quantum mechanics, specifically the Hartree-Fock formalism, but introduce approximations and parameters derived from experimental data to simplify the complex calculations involved in solving the Schrödinger equation. This approach significantly reduces computational cost compared to more rigorous ab initio methods, allowing for the study of larger and more complex molecular systems.
MOPAC implements a range of semi-empirical Hamiltonians, each with its own set of parameters and level of accuracy. These include the well-established MNDO, AM1, and PM3 methods, as well as the more recent and generally more accurate PM6 and PM7 methods. The choice of method often depends on the specific system and properties being investigated.
Core Functionalities and Key Features
MOPAC offers a diverse suite of computational tools for molecular modeling and analysis. The default behavior of the program is to take a molecular geometry from an input file and perform a local optimization to minimize the molecule's heat of formation. However, its capabilities extend far beyond this basic function.
Key functionalities include:
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Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms in a molecule.
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Transition State Optimization: Locating the high-energy transition state structures that connect reactants and products, crucial for studying reaction mechanisms.
-
Vibrational Analysis: Calculating the vibrational frequencies of a molecule, which can be used to characterize stationary points as minima or transition states and to predict infrared spectra.
-
Calculation of Thermodynamic Properties: Determining key thermodynamic quantities such as heat of formation, enthalpy, and entropy.
MOZYME: A Linear-Scaling Algorithm for Macromolecules
A standout feature of MOPAC is the MOZYME algorithm, a linear-scaling method that dramatically reduces the computational time required for calculations on large molecules like proteins and enzymes. Unlike traditional methods that scale with the cube of the number of atoms, MOZYME's computational cost increases linearly, making it feasible to study systems containing thousands of atoms. This capability is particularly valuable in drug development for modeling protein-ligand interactions and enzyme catalysis.
COSMO: Modeling Solvation Effects
The Conductor-like Screening Model (COSMO) is another critical feature, allowing for the simulation of molecules in a solvent environment. COSMO is an implicit solvation model that represents the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and provides a reasonable approximation of the effects of solvation on molecular structure and properties. The accuracy of COSMO can be further enhanced through reparameterization for specific semi-empirical methods like PM6 and PM7.
Data Presentation: Accuracy of MOPAC Methods
The choice of semi-empirical method can significantly impact the accuracy of the results. The following tables summarize the average unsigned errors for various properties calculated using the PM6 and PM7 methods, providing a basis for method selection.
| Property | PM7 Average Unsigned Error | PM6-D3H4 Average Unsigned Error | Number of Data Points |
| Standard Heats of Formation (kcal/mol) | 8.52 | 10.39 | 3145 |
| Bond Lengths (Å) | 0.084 | 0.081 | 2561 |
| Dipole Moments (Debye) | 0.81 | 0.53 | 302 |
| Ionization Potential (eV) | 0.55 | 0.50 | 380 |
Table 1: Comparison of Average Unsigned Errors for PM7 and PM6-D3H4 for a broad range of molecules.
| Property | PM7 Average Unsigned Error | PM6 Average Unsigned Error | Number of Data Points |
| Heats of Formation of Solids (kcal/mol) | 15.1 | 91.8 | - |
| Heats of Formation of Organic Solids (kcal/mol) | 6.3 | 11.4 | - |
Table 2: Comparison of Average Unsigned Errors in Heats of Formation for Solids using PM7 and PM6.
Experimental Protocols: Applying MOPAC in Research
This section provides detailed methodologies for common applications of MOPAC in chemistry and drug discovery.
Protocol 1: Calculation of Reaction Energy - Isomerization of Chorismate to Prephenate
This protocol outlines the steps to calculate the heat of reaction for the isomerization of chorismate to prephenate, a key step in the shikimate pathway.
1. Molecular Structure Preparation:
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Generate 3D structures of both chorismate and prephenate using a molecular builder and save them as .mol files.
2. Geometry Optimization of Reactant (Chorismate):
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Create a MOPAC input file (chorismate.mop) with the following content:
-
Run the MOPAC calculation from the command line: mopac chorismate.mop
-
The optimized geometry and calculated heat of formation will be in the output file (chorismate.out).
3. Geometry Optimization of Product (Prephenate):
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Create a MOPAC input file (prephenate.mop) with the following content:
-
Run the MOPAC calculation: mopac prephenate.mop
-
The optimized geometry and calculated heat of formation will be in the output file (prephenate.out).
4. Calculation of Reaction Energy:
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Extract the final "HEAT OF FORMATION" from both chorismate.out and prephenate.out.
-
Calculate the heat of reaction (ΔH_reaction) using the formula: ΔH_reaction = (Heat of Formation of Prephenate) - (Heat of Formation of Chorismate)
Protocol 2: Ligand Energy Minimization for Molecular Docking
In molecular docking studies, it is crucial to have a low-energy conformation of the ligand. MOPAC can be used for this energy minimization step.
1. Initial Ligand Structure:
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Obtain the 3D structure of the ligand of interest, for example, from a database or by sketching it in a molecular editor.
2. MOPAC Input for Energy Minimization:
-
Create a MOPAC input file (ligand.mop) for the ligand. The AM1 method is often used for this purpose. The PRECISE keyword can be added to tighten the convergence criteria.
3. Running the Calculation:
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Execute the MOPAC calculation: mopac ligand.mop
4. Using the Optimized Structure:
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The optimized Cartesian coordinates from the ligand.out file can then be used as input for molecular docking software.
Protocol 3: Calculating Protein-Ligand Interaction Energy
MOPAC can be used to estimate the interaction energy between a protein and a ligand.
1. Geometry Optimization of the Protein-Ligand Complex:
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Prepare a PDB file of the protein-ligand complex.
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Create a MOPAC input file (complex.mop) using the MOZYME keyword for large protein systems and the EPS=78.4 keyword to simulate an aqueous environment.
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Run the geometry optimization and note the final "HEAT OF FORMATION" from the complex.out file.
2. Geometry Optimization of the Separated Protein and Ligand:
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In the optimized complex geometry, translate the ligand to a large distance (e.g., 100 Å) from the protein.
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Create a new MOPAC input file (separated.mop) with this modified geometry and the same keywords.
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Run the geometry optimization and note the final "HEAT OF FORMATION" from the separated.out file.
3. Calculation of Interaction Energy:
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The interaction energy is the difference between the heat of formation of the complex and the separated components: Interaction Energy = ΔHf(complex) - ΔHf(separated)
Mandatory Visualization: Workflows and Logical Relationships
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and logical relationships in MOPAC.
References
MOPAC Semi-Empirical Quantum Chemistry Methods: An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the MOPAC (Molecular Orbital PACkage) suite of semi-empirical quantum chemistry methods. Tailored for researchers, scientists, and professionals in the field of drug development, this document delves into the core theoretical underpinnings, practical applications, and performance of widely used MOPAC Hamiltonians such as PM7, AM1, and MNDO. Through detailed explanations, structured data comparisons, and practical experimental protocols, this guide aims to equip the reader with the knowledge to effectively leverage MOPAC in their research and development workflows. Special emphasis is placed on applications relevant to drug discovery, including geometry optimization, transition state analysis, and the calculation of molecular properties critical for understanding drug action and metabolism.
Introduction to MOPAC and Semi-Empirical Methods
MOPAC is a well-established computational chemistry software package that utilizes semi-empirical quantum mechanical methods to study the electronic structure and properties of molecular systems.[1][2] These methods are based on the foundational principles of quantum mechanics but employ a set of approximations and parameters derived from experimental data to simplify the complex calculations involved in ab initio methods.[3] This approach strikes a balance between computational cost and accuracy, making it particularly suitable for the study of large molecules, such as drug candidates and biological systems, where ab initio calculations would be computationally prohibitive.[4]
The core of MOPAC's methodologies lies in the Neglect of Diatomic Differential Overlap (NDDO) approximation.[3] This approximation simplifies the calculation of two-electron integrals, which are the most computationally intensive part of Hartree-Fock theory. By neglecting certain types of integrals, the NDDO-based methods significantly reduce calculation time while retaining a reasonable level of accuracy for many chemical properties of interest.
The evolution of MOPAC has seen the development of a hierarchy of methods, each building upon and refining its predecessors. This progression has been driven by the continuous effort to improve the accuracy of predictions for a wider range of chemical systems and properties.
Core Semi-Empirical Methods in MOPAC
MOPAC offers a variety of semi-empirical Hamiltonians, each with its own set of parameters and, consequently, its own strengths and weaknesses. The choice of method is crucial and depends on the specific system and properties being investigated.
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MNDO (Modified Neglect of Diatomic Overlap): Developed by Michael Dewar's group, MNDO was a significant improvement over earlier methods. However, it is known to have limitations, particularly in describing hydrogen bonds and hypervalent molecules.
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AM1 (Austin Model 1): An evolution of MNDO, AM1 introduced modifications to the core-core repulsion function to improve the description of hydrogen bonds. It has been widely used for a variety of applications.
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PM3 (Parametric Method 3): PM3 is a re-parameterization of AM1 where the parameters were derived in a more automated fashion. It often provides better results than AM1 for certain classes of molecules but can also exhibit its own set of inaccuracies.
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PM6 (Parametric Method 6): PM6 represents a significant advancement with a more extensive and careful parameterization for a larger number of elements. It generally offers improved accuracy for heats of formation and geometries compared to its predecessors.
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PM7 (Parametric Method 7): As one of the most recent developments, PM7 was designed to provide better performance for non-covalent interactions, which are critical in drug-receptor binding and other biological processes. It also includes improvements for solid-state calculations.
Performance and Accuracy of MOPAC Methods
The utility of any computational method hinges on its accuracy. The performance of MOPAC's semi-empirical methods has been extensively benchmarked against experimental data and high-level ab initio calculations. The following tables summarize the average unsigned errors for key molecular properties for some of the most common MOPAC Hamiltonians.
Table 1: Average Unsigned Errors in Heats of Formation (kcal/mol)
| Method | All Elements (all data) | Number of Compounds |
| PM7 | 8.52 | 3145 |
| PM6-D3H4 | 10.39 | 3145 |
| PM6 | 8.01 | ~7600 |
| PM3 | 18.20 | ~7600 |
| AM1 | 22.86 | ~7600 |
Data sourced from MOPAC documentation.
Table 2: Average Unsigned Errors in Bond Lengths (Å)
| Method | All Elements (all data) | Number of Compounds |
| PM7 | 0.084 | 2561 |
| PM6-D3H4 | 0.081 | 2561 |
| PM6 | 0.091 | ~7600 |
| PM3 | 0.104 | ~7600 |
| AM1 | 0.130 | ~7600 |
Data sourced from MOPAC documentation.
Table 3: Average Unsigned Errors in Bond Angles (Degrees)
| Method | Average Unsigned Error |
| PM6 | 7.86 |
| PM3 | 8.50 |
| AM1 | 8.77 |
Data sourced from MOPAC documentation.
Table 4: Average Unsigned Errors in Dipole Moments (Debye)
| Method | All Elements (all data) | Number of Compounds |
| PM7 | 0.81 | 302 |
| PM6-D3H4 | 0.53 | 302 |
| PM6 | 0.85 | ~7600 |
| PM3 | 0.72 | ~7600 |
| AM1 | 0.67 | ~7600 |
Data sourced from MOPAC documentation.
These tables highlight the general trend of improving accuracy with more recent methods, although the performance can vary depending on the specific property and the set of molecules being considered. For instance, while PM7 generally shows good performance for heats of formation, PM6-D3H4 can be more accurate for dipole moments.
Experimental Protocols: MOPAC in Action
A typical MOPAC calculation involves creating a simple text-based input file that specifies the molecular geometry, the desired calculation type (keywords), and the semi-empirical method to be used. The program then performs the calculation and generates an output file containing the results.
Protocol 1: Geometry Optimization of a Drug-like Molecule
Geometry optimization is one of the most common tasks performed with MOPAC, aiming to find the lowest energy conformation of a molecule.
Objective: To obtain the optimized geometry and heat of formation of Ibuprofen.
Methodology:
-
Obtain Initial Coordinates: The initial 3D coordinates of Ibuprofen can be obtained from a molecular builder or a database like PubChem.
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Create MOPAC Input File (ibuprofen_opt.mop):
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PM7 : Specifies the use of the PM7 Hamiltonian.
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PRECISE : Increases the convergence criteria for a more accurate optimization.
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XYZ : Indicates that the geometry is provided in Cartesian coordinates.
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Run MOPAC: Execute the MOPAC program with the input file.
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Analyze Output: The output file (ibuprofen_opt.out) will contain the final optimized coordinates, the heat of formation, and other calculated properties.
Protocol 2: Transition State Search for an Enzymatic Reaction Step
MOPAC can be used to locate transition states, which is crucial for understanding reaction mechanisms, such as those involved in drug metabolism.
Objective: To find the transition state for a hypothetical hydride transfer reaction.
Methodology:
-
Define Reactant and Product Geometries: Create separate MOPAC input files for the reactant and product structures.
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Initial Transition State Guess: A reasonable initial guess for the transition state geometry is often an interpolation between the reactant and product structures.
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Create MOPAC Input File for Transition State Search:
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SADDLE : This keyword invokes the saddle point search algorithm to locate a transition state.
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T=3600 : Sets a time limit for the calculation (e.g., 3600 seconds).
-
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Frequency Calculation: After a potential transition state is found, a frequency calculation must be performed to confirm it is a true transition state (i.e., has exactly one imaginary frequency).
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FORCE : Requests a force calculation to compute vibrational frequencies.
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1SCF : Performs a single SCF calculation without geometry optimization.
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Protocol 3: Electrostatic Potential (ESP) Map Calculation
ESP maps are valuable for understanding how a ligand might interact with a biological target, as they visualize the charge distribution of a molecule.
Objective: To calculate and visualize the electrostatic potential map of a ligand.
Methodology:
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Optimized Geometry: Start with the optimized geometry of the ligand from a previous MOPAC calculation.
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Create MOPAC Input File for ESP Calculation:
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ESP : Keyword to initiate the electrostatic potential calculation.
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1SCF : Performs a single point energy calculation on the provided geometry.
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Visualize the ESP: The output of the ESP calculation can be processed by various visualization software to generate a 3D map of the electrostatic potential, often colored to indicate positive (electrophilic) and negative (nucleophilic) regions.
Applications of MOPAC in Drug Development
The speed and reasonable accuracy of MOPAC's semi-empirical methods make them valuable tools in various stages of the drug discovery and development pipeline.
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Lead Optimization: MOPAC can be used to rapidly explore the conformational space of lead compounds and their analogs, helping to understand structure-activity relationships (SAR). By calculating properties like heats of formation and dipole moments for a series of compounds, researchers can build QSAR models to predict the activity of new, unsynthesized molecules.
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Prediction of Metabolism: Understanding how a drug candidate is metabolized is crucial for its safety and efficacy. MOPAC can be employed to study the reaction mechanisms of metabolic transformations, such as those catalyzed by Cytochrome P450 enzymes. By calculating the activation energies for different potential metabolic pathways, it is possible to predict the most likely sites of metabolism on a drug molecule.
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Refining Protein-Ligand Docking Poses: While molecular docking is a powerful tool for predicting the binding mode of a ligand to a protein, the scoring functions can sometimes be inaccurate. MOPAC can be used to perform a geometry optimization of the ligand within the binding pocket of the protein (often with the protein atoms held fixed) to refine the binding pose and obtain a more accurate estimate of the binding energy.
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pKa Prediction: The ionization state of a drug molecule (its pKa) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. MOPAC, in conjunction with a continuum solvation model, can be used to predict the pKa of ionizable groups in a drug candidate.
Conclusion
MOPAC provides a powerful and computationally efficient platform for molecular modeling that is highly relevant to the field of drug development. Its suite of semi-empirical methods allows for the rapid calculation of a wide range of molecular properties for systems that are often too large for more rigorous ab initio methods. While it is essential to be aware of the inherent approximations and potential inaccuracies of these methods, when used appropriately and with a clear understanding of their limitations, MOPAC can be an invaluable tool for guiding medicinal chemistry efforts, from lead discovery and optimization to the prediction of metabolic fate and other critical ADME properties. As computational power continues to increase and semi-empirical methods are further refined, the role of MOPAC and similar software in accelerating the drug development process is set to expand even further.
References
MOPAC: A Technical Guide for Computational Chemistry in Research and Drug Development
An In-depth Whitepaper on the Core Principles, Applications, and Methodologies of the Molecular Orbital Package (MOPAC)
Introduction
In the landscape of computational chemistry, semi-empirical quantum mechanics methods occupy a crucial niche, balancing the rigor of ab initio calculations with the speed required for the study of large molecular systems. MOPAC (Molecular Orbital PACkage) stands as one of the most established and widely utilized software suites in this domain.[1] Developed initially in the research group of Michael Dewar, MOPAC has undergone continuous development, evolving into a powerful tool for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive technical overview of MOPAC's core functionalities, its theoretical underpinnings, and practical applications, with a focus on methodologies relevant to contemporary research and drug discovery.
MOPAC's utility stems from its implementation of various semi-empirical Hamiltonians, which are approximations to the exact electronic Hamiltonian of a molecule.[2] These methods, such as AM1, PM3, PM6, and PM7, are parameterized against experimental data to deliver rapid and reasonably accurate predictions of molecular properties.[2] This efficiency allows for the exploration of large chemical spaces, making MOPAC an invaluable asset in fields like drug design, materials science, and reaction mechanism studies.
This document will delve into the key features of MOPAC, provide detailed protocols for performing essential calculations, present a quantitative comparison of its core methods, and illustrate critical workflows through logical diagrams.
Core Functionalities of MOPAC
MOPAC offers a versatile suite of computational tools designed to investigate a wide array of chemical phenomena. Its core functionalities are accessible through a command-line interface, where calculations are directed by specific keywords in an input file.[3] MOPAC can also be integrated with various graphical user interfaces (GUIs) for more intuitive operation.[4]
The primary capabilities of MOPAC include:
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Geometry Optimization: The most frequent application of MOPAC is to find the minimum energy conformation of a molecule.[1] This is achieved by calculating the forces on each atom and iteratively adjusting the geometry to minimize the heat of formation.
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Transition State Searching: MOPAC provides routines for locating transition state structures, which are crucial for understanding reaction mechanisms and calculating activation energies.[2]
-
Vibrational Frequency Analysis: Following a geometry optimization, a frequency calculation can be performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict infrared (IR) spectra.[5]
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Thermodynamic Properties: From the vibrational analysis, MOPAC can calculate various thermodynamic quantities such as entropy, heat capacity, and zero-point energy.[6]
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Reaction Path Analysis: The Intrinsic Reaction Coordinate (IRC) method allows for the mapping of the reaction pathway connecting a transition state to its corresponding reactants and products.[7]
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Solvation Effects: The Conductor-like Screening Model (COSMO) is implemented in MOPAC to approximate the effect of a solvent on a molecule's properties.[8]
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Large Molecule Calculations (MOZYME): For very large systems like proteins and polymers, MOPAC includes the MOZYME solver, which employs a linear-scaling algorithm to significantly reduce computational cost.[9]
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Electronic Properties: MOPAC can compute a range of electronic properties, including ionization potentials, electron affinities, dipole moments, and molecular orbitals.[10]
Data Presentation: Performance of MOPAC Hamiltonians
The accuracy of MOPAC calculations is intrinsically linked to the choice of the semi-empirical Hamiltonian. Over the years, several Hamiltonians have been developed, each with its own set of parameters and performance characteristics. The selection of an appropriate Hamiltonian is critical for obtaining reliable results. Below is a summary of the performance of the most common Hamiltonians for various properties.
| Hamiltonian | Average Unsigned Error in Heat of Formation (kcal/mol) | Average Unsigned Error in Bond Lengths (Å) | Average Unsigned Error in Bond Angles (°) | Average Unsigned Error in Dipole Moments (Debye) | Average Unsigned Error in Ionization Potentials (eV) |
| MNDO | 26.6 | 0.045 | 4.0 | 0.43 | 0.65 |
| AM1 | 22.86 | 0.130 | - | - | - |
| PM3 | 18.20 | 0.104 | - | - | - |
| PM6 | 8.01 | 0.091 | 7.9 | 0.82 | 0.50 |
| PM7 | 12.03 | 0.098 | - | 1.08 | 0.55 |
Experimental Protocols
This section provides detailed methodologies for performing key types of calculations in MOPAC. The protocols are presented with example input file snippets to illustrate the use of essential keywords.
Geometry Optimization
Objective: To find the lowest energy conformation of a molecule.
Methodology:
-
Prepare the Input File: Create a text file (e.g., molecule.mop) containing the molecular geometry and calculation keywords. The geometry can be specified in Cartesian or internal coordinates.[3]
-
Specify Keywords: The first line of the input file contains the keywords that control the calculation. For a standard geometry optimization, no specific optimization keyword is needed as it is the default task. However, you must specify the desired semi-empirical Hamiltonian.[16]
-
Run MOPAC: Execute the MOPAC program, providing the input file as an argument.
-
Analyze the Output: The primary output file (e.g., molecule.out) will contain the final optimized geometry, the heat of formation, and other calculated properties. The archive file (e.g., molecule.arc) contains a summary of the final results, including the optimized coordinates.
Example Input (water_opt.mop):
In this example, PM7 specifies the Hamiltonian. The numbers 1 following the geometric parameters indicate that they are to be optimized.
Transition State Searching
Objective: To locate the saddle point on the potential energy surface corresponding to a chemical reaction's transition state.
Methodology:
-
Construct an Initial Guess: Provide a starting geometry that is a reasonable approximation of the transition state structure.
-
Specify Keywords: Use the TS keyword to instruct MOPAC to search for a transition state. The Eigenvector Following (EF) routine is often used in conjunction with TS.[17]
-
Run the Calculation: Execute MOPAC with the prepared input file.
-
Verify the Transition State: A true transition state should have exactly one imaginary frequency in a subsequent vibrational analysis. Perform a FORCE calculation to confirm this.[18]
Example Input (ts_search.mop):
Vibrational Frequency Analysis
Objective: To calculate the vibrational frequencies of a molecule, typically after a geometry optimization or transition state search.
Methodology:
-
Use an Optimized Geometry: Start with the optimized coordinates from a previous calculation.
-
Specify the FORCE Keyword: Add the FORCE keyword to the input file to request a vibrational frequency calculation.[3]
-
Run MOPAC: Execute the calculation.
-
Analyze the Frequencies: The output file will list the calculated vibrational frequencies. For a stable molecule, all frequencies should be real (positive). For a transition state, there should be one imaginary frequency.[5]
Example Input (water_freq.mop):
Reaction Path Following (IRC)
Objective: To trace the reaction path from a transition state down to the reactants and products.
Methodology:
-
Start from a Transition State: The calculation must begin with the geometry of a confirmed transition state.
-
Perform a FORCE Calculation: An initial FORCE calculation is required to determine the normal mode corresponding to the imaginary frequency.[2]
-
Specify IRC Keyword: Use the IRC keyword to initiate the Intrinsic Reaction Coordinate calculation. IRC=1 and IRC=-1 will follow the path in the forward and reverse directions, respectively.[19]
-
Analyze the Reaction Path: The output will provide the geometries and energies of points along the reaction path.
Example Input (reaction_path.mop):
Solvation Effects with COSMO
Objective: To include the influence of a solvent on the molecular properties.
Methodology:
-
Specify COSMO Keywords: Add the EPS= keyword to the input file, where is the dielectric constant of the solvent. For water, this is typically 78.4.[8]
-
Optional Keywords: The RSOLV= keyword can be used to define the solvent radius.[20]
-
Run the Calculation: The COSMO model will be applied during the specified calculation (e.g., geometry optimization).
Example Input (solvated_molecule.mop):
Large Molecule Calculations with MOZYME
Objective: To perform calculations on very large systems, such as proteins, that are computationally expensive with standard methods.
Methodology:
-
Use the MOZYME Keyword: Include the MOZYME keyword in the input file.[21]
-
Prepare the Input Geometry: For proteins, it is common to start from a PDB file. MOPAC has tools to process PDB files and add hydrogen atoms.[4]
-
Run the Calculation: The MOZYME solver will be used for the electronic structure calculations.
-
Limitations: Be aware that MOZYME is primarily for closed-shell systems and may not be suitable for all types of calculations, such as those involving radicals or excited states.[21]
Example Input (protein_opt.mop):
Mandatory Visualization
General MOPAC Workflow
The following diagram illustrates the general workflow for a typical MOPAC calculation, from input file preparation to the analysis of results.
Reaction Mechanism Analysis Workflow
This diagram outlines the steps involved in studying a chemical reaction mechanism using MOPAC, from identifying stationary points to mapping the reaction pathway.
MOPAC in QSAR Workflow for Drug Development
This diagram illustrates how MOPAC can be integrated into a Quantitative Structure-Activity Relationship (QSAR) workflow for drug design.
Conclusion
MOPAC remains a cornerstone of computational chemistry, offering a powerful and efficient platform for the study of molecular systems. Its array of semi-empirical methods provides a valuable compromise between computational cost and accuracy, enabling the investigation of molecules and reactions that are intractable with more demanding ab initio methods. For researchers, scientists, and drug development professionals, a thorough understanding of MOPAC's capabilities and methodologies is essential for leveraging its full potential. By carefully selecting the appropriate Hamiltonian and applying the correct computational protocols, MOPAC can provide significant insights into molecular structure, reactivity, and properties, thereby accelerating the pace of scientific discovery and innovation.
References
- 1. scm.com [scm.com]
- 2. nova.disfarm.unimi.it [nova.disfarm.unimi.it]
- 3. Absolute Beginners Guide to MOPAC [server.ccl.net]
- 4. molssi.org [molssi.org]
- 5. openmopac.net [openmopac.net]
- 6. openmopac.net [openmopac.net]
- 7. reaction path following [cmschem.skku.edu]
- 8. openmopac.net [openmopac.net]
- 9. openmopac.net [openmopac.net]
- 10. openmopac.net [openmopac.net]
- 11. openmopac.net [openmopac.net]
- 12. openmopac.net [openmopac.net]
- 13. openmopac.net [openmopac.net]
- 14. openmopac.net [openmopac.net]
- 15. researchgate.net [researchgate.net]
- 16. winmostar.com [winmostar.com]
- 17. katakago.sakura.ne.jp [katakago.sakura.ne.jp]
- 18. Tutorial: Modeling of Chemical Reactions [people.chem.ucsb.edu]
- 19. openmopac.net [openmopac.net]
- 20. openmopac.github.io [openmopac.github.io]
- 21. openmopac.net [openmopac.net]
MOPAC: A Technical Guide for Academic Researchers in Drug Development
A Comprehensive Overview of a Freely Available Semi-Empirical Quantum Mechanics Software for Academic Research
For academic researchers in the fields of computational chemistry and drug development, MOPAC (Molecular Orbital Package) stands as a powerful and efficient tool for studying molecular structures, properties, and reactions. Its foundation in semi-empirical quantum mechanics provides a computationally less expensive alternative to ab initio methods, making it ideal for the rapid screening of large libraries of molecules—a crucial step in the early phases of drug discovery. Further enhancing its accessibility, MOPAC is now available as open-source software, eliminating licensing hurdles for academic use.
This technical guide offers an in-depth exploration of MOPAC's core functionalities, an evaluation of the accuracy of its semi-empirical methods, and practical examples of its application within the drug development landscape.
Core Functionalities of MOPAC
MOPAC's computational engine is built upon semi-empirical quantum mechanical methods. These methods solve the Schrödinger equation by incorporating certain approximations and parameters derived from experimental data, a strategy that significantly reduces computational time while often preserving a reasonable degree of accuracy for a wide range of chemical systems.[1]
Key calculations that can be performed with MOPAC include:
-
Geometry Optimization: Determining the lowest-energy three-dimensional arrangement of atoms in a molecule.[2]
-
Heat of Formation Calculation: Estimating the change in enthalpy that occurs when a compound is formed from its constituent elements in their standard states.[3]
-
Transition State Search: Identifying the molecular geometry at the highest point of the energy barrier of a chemical reaction.[4]
-
Vibrational Frequency Analysis: Calculating the vibrational modes of a molecule. This is essential for confirming that an optimized geometry is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) and for computing thermodynamic properties.
-
Molecular Orbital Analysis: Enabling the visualization and examination of a system's molecular orbitals.
-
Calculation of Molecular Properties: Determining a variety of electronic and thermodynamic properties, such as dipole moments, ionization potentials, and electron affinities.[1]
A Closer Look at MOPAC's Semi-Empirical Methods
MOPAC offers a suite of semi-empirical Hamiltonians, each characterized by its unique set of parameters and corresponding level of accuracy. The most frequently utilized methods are:
-
MNDO (Modified Neglect of Diatomic Overlap)
-
AM1 (Austin Model 1)
-
PM3 (Parametric Method 3)
-
PM6 (Parametric Method 6)
-
PM7 (Parametric Method 7)
Among these, PM6 and PM7 are the most recent and generally provide the highest accuracy. PM7 was specifically developed to offer an improved description of non-covalent interactions, which are of paramount importance in understanding biological systems.
Data Presentation: A Quantitative Look at Method Accuracy
The selection of a semi-empirical method is a critical decision that directly influences the accuracy of the computational results. The tables below present a quantitative comparison of the performance of various methods by summarizing their mean absolute errors (MAEs) for heats of formation.
Table 1: Mean Absolute Error (kcal/mol) for Heats of Formation of Organic Molecules
| Method | MAE (kcal/mol) |
| MNDO | 15.38 |
| AM1 | ~11.2 |
| PM3 | 6.54 |
| PM6 | ~5.0 |
| PM7 | ~4.5 |
Table 2: Mean Absolute Error (kcal/mol) for Heats of Formation of Intermetallic Compounds and Chalcogenides
| Compound Type | MAE (kJ/mol) | MAE (kcal/mol) |
| Intermetallic Compounds | 16.8 | 4.01 |
| Chalcogenides | 14.5 | 3.46 |
It is important to note that the accuracy of these methods can differ based on the specific class of molecules under investigation. It is always advisable to benchmark the chosen method against available experimental data or higher-level theoretical calculations for the system of interest.
Experimental Protocols: Performing Calculations with MOPAC
This section provides detailed methodologies for executing common computational tasks in MOPAC. The standard procedure involves the creation of a text-based input file that defines the molecular geometry, the type of calculation to be performed, and the desired semi-empirical method.
Geometry Optimization of a Small Molecule (e.g., Formaldehyde)
This protocol details the steps to find the most stable structure of formaldehyde (B43269) through geometry optimization.
-
Input File (formaldehyde_opt.mop):
-
Explanation of Keywords:
-
PM7: Specifies the use of the PM7 semi-empirical Hamiltonian.
-
XYZ: Indicates that the molecular geometry is provided in Cartesian coordinates. A 1 following a coordinate signifies that it is to be optimized, while a 0 would indicate that it is to be held fixed.
-
-
Execution: MOPAC is executed from the command line, with the input file provided as an argument:
-
Output Analysis: The primary output file, formaldehyde_opt.out, will contain the final optimized geometry, the calculated heat of formation, and other molecular properties. A more concise summary of the final geometry and energy can be found in the formaldehyde_opt.arc file.
Calculation of Heat of Formation
The heat of formation is a standard result of a geometry optimization calculation and will be clearly reported in the output file.
Transition State Search
This protocol outlines the procedure for locating the transition state of a chemical reaction, using the isomerization of hydrogen cyanide (HCN) to hydrogen isocyanide (HNC) as an example.
-
Input File (hcn_ts.mop):
-
Explanation of Keywords:
-
TS: This keyword initiates a search for a transition state. The initial geometry provided in the input file should be a reasonable estimate of the transition state structure.
-
-
Execution and Analysis: The calculation is run in the same manner as a geometry optimization. The output will contain the geometry of the located transition state and its heat of formation. To confirm that the identified structure is a true transition state, a subsequent frequency calculation (using the FORCETS keyword) must be performed. A valid transition state will exhibit exactly one imaginary frequency.
Visualizing a Signaling Pathway in Drug Development
MOPAC can be an invaluable asset in drug development for investigating the interactions between small molecules and their protein targets. For instance, it can be employed to model the binding of an inhibitor to a kinase within a cancer-associated signaling pathway. The Epidermal Growth Factor Receptor (EGFR) and the downstream Ras-MAPK signaling cascade are crucial pathways that are frequently targeted in cancer therapy.
The following diagram illustrates a simplified EGFR signaling pathway, showing how its activation leads to cell proliferation and how it can be blocked by targeted drugs.
Caption: A simplified diagram of the EGFR signaling pathway leading to cell proliferation and its inhibition by a targeted drug.
A Typical Computational Drug Discovery Workflow Using MOPAC
The diagram below outlines a representative computational workflow that integrates MOPAC for the identification and refinement of potential drug candidates.
Caption: A computational drug discovery workflow incorporating MOPAC for the refinement of hit compounds.
Conclusion
MOPAC continues to be an indispensable tool for academic researchers engaged in drug development and computational chemistry. Its open-source nature, coupled with the ongoing development of more sophisticated semi-empirical methods like PM7, solidifies its position as a go-to software for the rapid computational screening and in-depth analysis of molecular systems. By gaining a thorough understanding of its core functionalities, the relative accuracies of its diverse methods, and its practical applications, researchers can effectively harness the power of MOPAC to accelerate their scientific discoveries.
References
MOPAC2016: A Technical Guide for Computational Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOPAC2016 is a powerful and versatile semiempirical quantum mechanics software package that has established itself as a valuable tool in computational chemistry, particularly in the realm of drug discovery and materials science.[1][2] As the successor to MOPAC2012, this iteration introduces significant enhancements, most notably in the handling of large biomolecules and the refinement of transition-state calculations.[3] This guide provides an in-depth technical overview of the core features and capabilities of MOPAC2016, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its key methods, present quantitative performance data, outline detailed experimental protocols for common applications, and visualize critical computational workflows.
Core Features and Capabilities
MOPAC2016 is built upon the Neglect of Diatomic Differential Overlap (NDDO) approximation, a foundation of semiempirical methods that significantly reduces the computational cost compared to ab initio techniques, enabling the study of large molecular systems.[1]
The PM7 Hamiltonian: Accuracy and Performance
The default and most advanced Hamiltonian in MOPAC2016 is the Parametric Method 7 (PM7).[4] It represents a significant improvement over its predecessor, PM6, offering enhanced accuracy for a wide range of chemical systems. PM7 was parameterized using a combination of experimental and high-level ab initio reference data, leading to more reliable predictions of various molecular properties.
A key feature of PM7 is its improved description of non-covalent interactions, which are crucial for understanding biological systems and drug-receptor binding. This is achieved through the inclusion of dispersion and hydrogen-bonding correction terms. Specifically, PM7 employs a "D2" type correction for elements such as H, C, N, and O, while for other elements, a core-core Gaussian attractive term is used to model dispersion.
Data Presentation: PM7 Accuracy
The accuracy of a computational method is paramount for its application in research. The following tables summarize the average unsigned errors (AUE) of the PM7 method for various properties, providing a quantitative measure of its performance.
| Property | Average Unsigned Error (AUE) | Number of Data Points |
| Heats of Formation (kcal/mol) | ||
| All elements (all data) | 8.52 | 3145 |
| Organic compounds (H, C, N, O) | 4.47 | 231 |
| Bond Lengths (Å) | ||
| All elements (all data) | 0.084 | 2561 |
| Organic compounds (H, C, N, O) | 0.019 | 109 |
| Dipole Moments (Debye) | 0.81 | 302 |
| Ionization Potentials (eV) | 0.55 | 380 |
| Polarizabilities (ų) | 0.185 | 76 |
Table 1: Average Unsigned Errors for Various Properties Calculated with the PM7 Method.
| System Type | Property | PM7 AUE | PM6-D3H4 AUE |
| Organic Solids | ΔHf (kcal/mol) | 6.3 | 11.4 |
| All Solids | ΔHf (kcal/mol) | 15.1 | 91.8 |
| Proteins | Interaction Energies (kcal/mol) | 2.91 | 1.72 |
Table 2: Comparison of Average Unsigned Errors for PM7 and PM6-D3H4 in Solids and Proteins.
MOZYME for Large Systems
For researchers working with large biological systems such as proteins and enzymes, the MOZYME algorithm is a cornerstone feature of MOPAC2016. MOZYME is a linear-scaling technique that utilizes localized molecular orbitals (LMOs) to solve the self-consistent field (SCF) equations. This approach dramatically reduces the computational time required for calculations on large molecules, making it feasible to study systems containing thousands of atoms. The computation time with MOZYME scales approximately linearly with the size of the system, a significant advantage over traditional methods that scale with the third power of the number of atoms.
Data Presentation: MOZYME Performance
The efficiency of the MOZYME algorithm is demonstrated by the following data, which compares the computational resources required for a single SCF calculation using both conventional MOPAC and MOZYME.
| Number of Atoms | MOZYME Time (minutes) | MOPAC Time (minutes) | MOZYME Memory (MB) | MOPAC Memory (MB) | Time Ratio (MOPAC/MOZYME) |
| 200 | ~0.1 | ~0.5 | ~20 | ~50 | 5 |
| 500 | ~0.5 | ~10 | ~50 | ~200 | 20 |
| 1000 | ~2 | ~120 | ~100 | ~1000 | 60 |
| 2000 | ~10 | - | ~200 | - | - |
| 5000 | ~60 | - | ~500 | - | - |
Table 3: Comparison of computer resources required for a single SCF calculation.Note: MOPAC times for larger systems are not provided as they become computationally prohibitive.
Solid-State Capabilities
MOPAC2016 is equipped to model crystalline solids, a feature of significant interest in materials science and for studying solid-state properties of drug candidates. The software can calculate the heat of formation, geometry, and electronic band structure of 1-D, 2-D, and 3-D periodic systems. This is achieved by defining a unit cell and applying periodic boundary conditions. The maintenance records indicate continuous improvements and bug fixes for solid-state calculations, including the ability to handle large unit cells with up to 7000 atoms.
Experimental Protocols
This section provides detailed methodologies for performing common computational experiments in MOPAC2016 relevant to drug discovery.
Protocol 1: Geometry Optimization of a Small Molecule
Objective: To find the minimum energy conformation of a small molecule, which is a prerequisite for most other calculations.
Methodology:
-
Input File Creation: Prepare a MOPAC input file (e.g., molecule.mop). The first line contains keywords specifying the calculation type and method. For a standard geometry optimization with PM7, the keyword line would be PM7 EF PRECISE.
-
PM7: Specifies the use of the PM7 Hamiltonian.
-
EF: (Eigenvector Following) is the default and recommended geometry optimizer.
-
PRECISE: Requests a more stringent convergence criterion for the optimization.
-
-
Geometry Specification: Following the keyword line, define the molecular geometry. This can be done using Cartesian coordinates or internal coordinates (Z-matrix).
-
Execution: Run the MOPAC2016 executable with the input file as an argument (e.g., MOPAC2016.exe molecule.mop).
-
Output Analysis: The primary output file (molecule.out) will contain detailed information about the optimization process, including the final optimized geometry and the calculated heat of formation. An archive file (molecule.arc) will provide a summary of the results, including the final geometry in a concise format.
Protocol 2: Calculation of Protein-Ligand Interaction Energy
Objective: To calculate the binding energy between a ligand and a protein, a key metric in evaluating potential drug candidates.
Methodology:
-
System Preparation: Start with a PDB file of the protein-ligand complex. Use a molecular modeling program to add hydrogen atoms and perform initial structural refinements if necessary.
-
Geometry Optimization of the Complex:
-
Create a MOPAC input file for the entire complex.
-
Use the MOZYME keyword for efficient calculation on the large protein system.
-
Include EPS=78.4 to simulate the effect of a water solvent using the COSMO model.
-
The keyword line would look like: PM7 MOZYME EPS=78.4.
-
Run the geometry optimization to obtain the heat of formation of the complex, ΔHf(complex).
-
-
Geometry Optimization of the Separated Components:
-
Modify the optimized complex geometry by translating the ligand to a large distance (e.g., 100 Å) from the protein, effectively creating a system of non-interacting molecules.
-
Run a single-point calculation (or a geometry optimization if conformational changes upon separation are expected) on this separated system with the same keywords to obtain the heat of formation of the separated components, ΔHf(separate).
-
-
Interaction Energy Calculation: The interaction energy is calculated as the difference between the heats of formation: Interaction Energy = ΔHf(complex) - ΔHf(separate).
Protocol 3: Transition State Search for a Chemical Reaction
Objective: To locate the transition state of a chemical reaction, which is crucial for understanding reaction mechanisms and activation energies, for instance, in studying drug metabolism.
Methodology:
-
Reactant and Product Optimization: First, perform geometry optimizations for the reactant and product structures separately using Protocol 1.
-
Initial Path Generation (Optional but Recommended): Use a method like a linear synchronous transit (LST) or a potential energy surface scan to generate an initial guess for the transition state structure.
-
Transition State Search Input:
-
Create an input file with the initial guess of the transition state geometry.
-
Use the TS keyword to initiate a transition state search. The Eigenvector Following (EF) method is also used here.
-
The keyword line would be: PM7 TS EF.
-
-
Execution and Verification:
-
Run the MOPAC calculation.
-
After the calculation converges, it is essential to verify that the located stationary point is indeed a transition state. This is done by performing a force calculation (FORCE keyword) and checking for the presence of exactly one imaginary frequency in the vibrational analysis.
-
Visualization of Computational Workflows
The following diagrams, generated using the DOT language, illustrate key computational workflows in MOPAC2016.
Caption: Geometry optimization workflow in MOPAC2016.
References
An In-depth Technical Guide to MOPAC Input and Output Files for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the input and output files used in the semi-empirical quantum mechanics software package, MOPAC (Molecular Orbital PACkage). Designed for researchers, scientists, and professionals in the field of drug development, this document details the fundamental structure of MOPAC calculations, from constructing input files with precise keyword control to interpreting the wealth of quantitative data generated in the output. This guide emphasizes practical application, with a focus on methodologies relevant to computational drug design, including geometry optimization, vibrational frequency analysis, and the calculation of molecular properties critical for understanding protein-ligand interactions. Detailed experimental protocols and structured data tables are provided to facilitate straightforward implementation and comparison of results. Visual diagrams of workflows and logical processes are included to enhance understanding of the computational procedures.
Introduction to MOPAC in Drug Development
MOPAC is a powerful computational tool that utilizes semi-empirical quantum mechanical methods to study the electronic structure and properties of molecular systems.[1] Its balance of computational speed and reasonable accuracy makes it particularly well-suited for the initial screening and analysis of large numbers of molecules, a common requirement in the early stages of drug discovery.[2] Researchers can leverage MOPAC to predict a variety of molecular properties, including optimized geometries, heats of formation, electrostatic potentials, and vibrational frequencies, all of which are crucial for understanding molecular recognition and binding affinity at the active sites of biological targets.[3][4]
The MOPAC Input File: A Blueprint for Calculation
A MOPAC calculation is initiated through a plain text input file, typically with a .mop extension.[5] This file contains the essential information for the calculation: the computational method and tasks to be performed (defined by keywords), a description of the calculation, and the molecular geometry.
The general structure of a MOPAC input file is as follows:
Keywords: Directing the Calculation
Keywords on the first line of the input file dictate the specifics of the MOPAC calculation. These keywords control everything from the choice of the semi-empirical Hamiltonian to the type of calculation to be performed and the level of detail in the output. For drug development applications, a careful selection of keywords is paramount for obtaining meaningful results.
| Keyword Category | Keyword | Description and Syntax | Relevance in Drug Development |
| Hamiltonian | AM1, PM3, PM6, PM7 | Selects the semi-empirical Hamiltonian. PM7 is the most recent and generally recommended method. | The choice of Hamiltonian affects the accuracy of calculated properties such as heat of formation and interaction energies. |
| Calculation Type | 1SCF | Performs a single SCF calculation on the input geometry without optimization. | Useful for quickly obtaining electronic properties of a fixed conformation. |
| EF | Employs the Eigenvector Following algorithm for geometry optimization to find a stationary point. | Essential for finding the stable conformation of a ligand or a protein-ligand complex. | |
| FORCE | Calculates the vibrational frequencies and thermodynamic properties at a stationary point. | Used to confirm a true energy minimum (no imaginary frequencies) and to calculate zero-point energy and entropy. | |
| CHARGE=n | Specifies the total charge of the molecular system (e.g., CHARGE=1 for a cation). | Crucial for accurately modeling charged species, such as protonated or deprotonated residues in a protein active site. | |
| Output Control | BONDS | Prints the bond order matrix to the output file. | Provides insight into the nature of chemical bonds within a molecule. |
| MULLIK | Requests a Mulliken population analysis to be performed. | Calculates partial atomic charges, which are important for understanding electrostatic interactions in docking. | |
| VECTORS | Prints the molecular orbital coefficients (eigenvectors) to the output file. | Allows for the analysis of molecular orbitals, such as the HOMO and LUMO. | |
| AUX | Generates an auxiliary output file (.aux) containing detailed information for other programs. | Useful for interfacing with visualization software. | |
| Solvation | EPS=n.nn | Implements the Conductor-like Screening Model (COSMO) for solvation with a given dielectric constant n.nn. EPS=78.4 simulates water. | Essential for modeling systems in a biological environment, as it accounts for the influence of the solvent on molecular properties. |
| Large Molecules | MOZYME | Invokes a linear-scaling algorithm for geometry optimizations of large molecules like proteins. | Enables the study of entire protein-ligand complexes that would be computationally prohibitive with standard methods. |
Molecular Geometry: Defining the System
The molecular geometry can be specified in two primary formats: Cartesian coordinates or a Z-matrix (internal coordinates). While Cartesian coordinates are straightforward, the Z-matrix format can be more intuitive for chemists as it defines atomic positions in terms of bond lengths, bond angles, and dihedral angles. For large systems like proteins, Cartesian coordinates are almost always used.
In this example, the first hydrogen is defined by its bond length to the oxygen (atom 1). The second hydrogen is defined by its bond length to the oxygen (atom 1) and the H-O-H bond angle involving atoms 2, 1, and the current atom.
The MOPAC Output Files: Deciphering the Results
Upon successful completion of a calculation, MOPAC generates several output files. The most important of these are the .out and .arc files. The .out file contains a detailed summary of the calculation, while the .arc file provides a concise summary of the final results, including the optimized geometry.
The .out File: A Detailed Record
The .out file is a comprehensive text file that logs the entire calculation process. For researchers, specific sections of this file are of particular interest for extracting quantitative data.
| Data Point | Location in .out File | Interpretation and Significance in Drug Development |
| Final Heat of Formation | Search for "FINAL HEAT OF FORMATION" | A primary energetic value calculated by MOPAC. Lower values indicate greater stability. Can be used to compare the relative stabilities of different conformations or isomers. |
| Total Energy | Often found near the Final Heat of Formation | The total electronic energy of the system. |
| Ionization Potential | Typically listed after the final energy | The energy required to remove an electron from the molecule. Relevant for understanding redox properties. |
| Molecular Orbital Energies | Search for "EIGENVALUES". The HOMO and LUMO are often explicitly labeled. | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing a molecule's reactivity and electronic excitation properties. |
| Mulliken Atomic Charges | Search for "MULLIKEN POPULATION ANALYSIS" | Provides partial charges on each atom, which are essential for understanding electrostatic interactions, a key component of ligand binding. |
| Bond Orders | Search for "BOND ORDERS" | Indicates the strength and nature of the chemical bonds within the molecule. |
| Vibrational Frequencies | In the output of a FORCE calculation, search for "VIBRATIONAL FREQUENCIES" | A set of frequencies corresponding to the normal modes of vibration. The absence of imaginary frequencies confirms a true energy minimum. |
| Zero-Point Energy | Found in the thermodynamic summary of a FORCE calculation | The vibrational energy of the molecule at 0 Kelvin. Important for accurate energy comparisons. |
| Enthalpy and Entropy | Also in the thermodynamic summary of a FORCE calculation | Thermodynamic quantities that can be used to calculate free energies of binding. |
The .arc File: A Concise Summary
The archive file (.arc) provides a summary of the calculation in a more condensed format. It includes the final heat of formation, the optimized geometry in Cartesian coordinates, and a summary of the keywords used. This file is particularly useful for quickly extracting the final structure for visualization or for use in subsequent calculations.
Experimental Protocols
The following protocols provide step-by-step methodologies for common MOPAC calculations relevant to drug development.
Protocol 1: Geometry Optimization of a Small Molecule Ligand
-
Prepare the Input Structure: Using a molecular modeling program (e.g., Avogadro, ChemDraw), build the initial 3D structure of the small molecule ligand. Save the structure as a PDB or MOL file.
-
Convert to MOPAC Input: Use a tool like Open Babel to convert the PDB or MOL file to a MOPAC input file (.mop).
-
Edit the Input File:
-
Open the .mop file in a text editor.
-
On the first line, add the following keywords: PM7 EF PRECISE CHARGE=0. PM7 selects the Hamiltonian, EF requests a geometry optimization, PRECISE tightens the convergence criteria, and CHARGE=0 specifies a neutral molecule.
-
On the second and third lines, add descriptive titles for your calculation.
-
-
Run MOPAC: Execute the MOPAC calculation from the command line: mopac your_ligand.mop
-
Analyze the Output:
-
Open the your_ligand.out file and search for "FINAL HEAT OF FORMATION" to obtain the final energy.
-
Check for the successful completion of the optimization by looking for a message indicating that the gradient norm is below the threshold.
-
Visualize the optimized geometry from the your_ligand.arc file using a molecular viewer to ensure it is chemically reasonable.
-
Protocol 2: Vibrational Frequency Calculation
-
Optimized Geometry: Start with the optimized geometry from Protocol 1 (the .arc file can be used as input for a new calculation).
-
Create the Input File:
-
Create a new MOPAC input file.
-
Use the optimized Cartesian coordinates from the .arc file for the geometry.
-
On the first line, add the keywords: PM7 FORCE.
-
-
Run MOPAC: Execute the calculation: mopac your_ligand_freq.mop
-
Analyze the Output:
-
Open the your_ligand_freq.out file and navigate to the "VIBRATIONAL FREQUENCIES" section.
-
Examine the list of frequencies. The absence of any negative (imaginary) frequencies confirms that the optimized structure is a true energy minimum.
-
Note the zero-point energy and other thermodynamic data for further analysis.
-
Protocol 3: Protein-Ligand Interaction Energy Calculation
This protocol provides a simplified approach to estimate the interaction energy. More rigorous methods like free energy perturbation are computationally more demanding.
-
Prepare the Complex:
-
Start with a PDB structure of the protein-ligand complex.
-
Use a molecular modeling program to add hydrogen atoms and perform initial cleanup of the structure.
-
Create three separate PDB files: one for the complex, one for the protein alone, and one for the ligand alone (all in the same orientation as in the complex).
-
-
Convert to MOPAC Input: Convert each of the three PDB files into MOPAC input files (complex.mop, protein.mop, ligand.mop).
-
Set up the MOPAC Calculations:
-
For each of the three .mop files, add the keywords PM7 1SCF to the first line. This will perform a single-point energy calculation without geometry optimization. For a more refined calculation, a geometry optimization (EF) could be performed, potentially with constraints on the protein backbone.
-
For larger systems, the MOZYME keyword may be necessary.
-
-
Run MOPAC: Execute MOPAC for all three input files.
-
Calculate the Interaction Energy:
-
From the .out file of each calculation, extract the "FINAL HEAT OF FORMATION".
-
The interaction energy can be estimated as: Interaction Energy = Heat of Formation (Complex) - [Heat of Formation (Protein) + Heat of Formation (Ligand)]
-
A more negative interaction energy suggests a more favorable binding.
-
Visualization of MOPAC Results
While MOPAC itself is a command-line program, its output can be readily visualized using various graphical user interfaces (GUIs) and molecular viewers.
| Task | MOPAC Output File(s) | Recommended Software | Procedure |
| Visualizing Optimized Geometry | .arc, .out | Avogadro, PyMOL, VMD, Jmol | Open the .arc file directly or extract the final Cartesian coordinates from the .out file. |
| Visualizing Molecular Orbitals | .out (with VECTORS) | Jmol, Gabedit | These programs can parse the MOPAC output file to display the HOMO, LUMO, and other molecular orbitals. |
| Visualizing Vibrational Modes | .out (from FORCE calculation) | Avogadro, Jmol, Molden | These tools can animate the atomic motions corresponding to each vibrational frequency. |
| Mapping Electrostatic Potential | Requires specific keywords like ESP or generation of a cube file | PyMOL, VMD, UCSF Chimera | Generate an electrostatic potential surface and color it according to the potential to identify electron-rich and electron-poor regions. |
Diagrams of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in MOPAC calculations.
Caption: A general workflow for a MOPAC calculation.
Caption: Decision process for geometry optimization in MOPAC.
Conclusion
MOPAC remains a valuable tool in the computational chemist's arsenal, particularly in the context of drug discovery where rapid assessment of molecular properties is essential. A thorough understanding of its input file structure, the judicious selection of keywords, and the ability to interpret the resulting output files are critical for leveraging its full potential. This guide has provided a detailed framework for these core competencies, offering researchers and scientists the knowledge to effectively employ MOPAC in their drug development endeavors. By following the outlined protocols and utilizing the provided data summaries, users can confidently perform and analyze MOPAC calculations to gain valuable insights into molecular structure, stability, and interactions.
References
MOPAC Hamiltonians: A Technical Guide for Drug Development Professionals
An In-depth Guide to the Core of Semi-Empirical Quantum Mechanical Modeling
For researchers and scientists in drug development, computational tools that can rapidly and reliably predict molecular properties are indispensable. The MOPAC (Molecular Orbital PACkage) software, with its suite of semi-empirical Hamiltonians, represents a critical tier in the computational chemistry toolkit, bridging the gap between rapid but simplistic molecular mechanics and highly accurate but computationally expensive ab initio methods. This guide provides a technical overview of the core MOPAC Hamiltonians, their theoretical evolution, quantitative performance, and practical application in a drug discovery context.
The Foundation: Semi-Empirical Quantum Chemistry
Semi-empirical quantum chemistry methods are derived from the foundational Hartree-Fock theory but introduce approximations and parameters from experimental data to dramatically increase computational speed.[1] Their primary advantage lies in their ability to handle large molecular systems, making them ideal for high-throughput screening and the analysis of drug-like molecules.
These methods operate by focusing only on valence electrons and, most importantly, by employing the Neglect of Diatomic Differential Overlap (NDDO) approximation.[2][3] The NDDO framework systematically neglects many of the computationally demanding two-electron integrals that arise in ab initio calculations.[3] To compensate for the errors introduced by these approximations, the methods are "parameterized"—key parameters within the Hamiltonian are adjusted to reproduce experimental data, such as heats of formation, dipole moments, and molecular geometries.[1] The specific set of approximations and the parameterization strategy define each unique Hamiltonian.
The Evolution of Core MOPAC Hamiltonians
The primary Hamiltonians used in MOPAC have evolved over several decades, with each new iteration aiming to correct the deficiencies of its predecessors. This development has led to a significant increase in accuracy and applicability.
MNDO (Modified Neglect of Diatomic Overlap)
Developed by Michael Dewar and Walter Thiel in 1977, MNDO was the first robust method based on the NDDO approximation. It provided substantially improved results over its own predecessors (like MINDO/3). However, a significant flaw of MNDO is its poor description of hydrogen bonds, often treating them as purely repulsive interactions, and a general lack of reliability in predicting heats of formation.
AM1 (Austin Model 1)
Introduced in 1985 by Dewar's group, AM1 was a direct improvement on MNDO. Its key innovation was the modification of the core-core repulsion function. By adding Gaussian functions to this term, AM1 corrected the excessive intermolecular repulsion of MNDO, allowing it to model hydrogen bonds for the first time in this family of methods. Despite this advance, AM1 is known to have deficiencies, such as systematically overestimating the basicities of molecules.
PM3 (Parametric Model 3)
In 1989, James Stewart introduced PM3 as a re-parameterization of AM1. While the underlying formalism is nearly identical to AM1, the parameterization philosophy was different. AM1's parameters were derived from a smaller set of atomic data, whereas PM3 was parameterized by fitting to a much larger set of experimental molecular data (around 800 data points). This generally leads to slightly better predictions of thermochemical properties compared to AM1, though non-bonded interactions in PM3 can be overly repulsive.
PM6 (Parametric Model 6)
A major leap forward came in 2007 with Stewart's development of PM6. This method introduced several key enhancements:
-
Expanded Parameterization Data: PM6 was parameterized against a vast dataset of over 9,000 compounds, including both experimental and high-level ab initio data.
-
Inclusion of d-orbitals: Unlike its predecessors which used a minimal basis set of only s- and p-orbitals, PM6 includes d-orbitals for many heavier elements, greatly improving its performance for organometallics and hypervalent compounds.
-
Improved Core-Core Repulsion: PM6 uses a more physically sound, pairwise-specific core-core correction term rather than the element-specific functions of AM1 and PM3.
These changes make PM6 significantly more accurate and broadly applicable across the periodic table than earlier methods.
PM7 (Parametric Model 7)
Released in 2012, PM7 is the current state-of-the-art general-purpose Hamiltonian in MOPAC. It is largely a re-parameterization of PM6 but with specific, crucial improvements aimed at describing non-covalent interactions. PM7 incorporates explicit corrections for dispersion forces and hydrogen bonding. This makes PM7 particularly well-suited for biochemical systems and drug-receptor interactions, where these weak interactions are dominant. The performance of PM7 for hydrogen-bonded systems is notably superior to that of PM6 and offers a good balance of geometry and energy prediction.
Data Presentation: Hamiltonian Comparison
The evolution of these methods has resulted in a clear trend of increasing accuracy and applicability. The tables below summarize their qualitative features and quantitative performance based on benchmark studies.
Table 1: Qualitative Comparison of MOPAC Hamiltonians
| Hamiltonian | Year | Key Improvement / Feature | Common Limitations |
| MNDO | 1977 | First robust NDDO-based method. | Fails to describe hydrogen bonds; generally poor heats of formation. |
| AM1 | 1985 | Modified core-core repulsion; can model H-bonds. | Systematic errors in basicity; some geometric inaccuracies (e.g., water dimer). |
| PM3 | 1989 | Re-parameterized AM1 using a larger molecular dataset. | Generally better thermochemistry than AM1, but can be overly repulsive. |
| PM6 | 2007 | Vastly larger parameterization set (~9000 compounds); includes d-orbitals. | Significantly more accurate and broadly applicable than predecessors. |
| PM7 | 2012 | Re-parameterized PM6 with explicit corrections for dispersion and H-bonds. | Most accurate general-purpose method, especially for non-covalent interactions. |
Table 2: Quantitative Performance (Mean Absolute Error) of MOPAC Hamiltonians
Errors are representative and can vary depending on the specific molecular dataset.
| Property | MNDO | AM1 | PM3 | PM6 | PM7 | Units |
| Heat of Formation | ~14.0 | ~10.0 | ~8.0 | ~5.0 | ~4.5 | kcal/mol |
| Bond Lengths | ~0.030 | ~0.027 | ~0.020 | ~0.025 | ~0.024 | Ångströms (Å) |
| Bond Angles | ~5.0 | ~4.0 | ~4.0 | ~3.5 | ~3.3 | Degrees (°) |
| Dipole Moments | ~0.40 | ~0.35 | ~0.38 | ~0.35 | ~0.34 | Debye (D) |
Data synthesized from multiple benchmark studies. The dramatic improvement of PM6 and PM7 over the older Hamiltonians is a consistent finding in comparative analyses.
Visualization of Core Concepts
Diagrams are essential for visualizing the relationships and workflows associated with MOPAC Hamiltonians.
Experimental Protocols: A Computational Guide
Using MOPAC involves a straightforward computational workflow. The process is executed via a command-line interface, where an input file dictates the calculation to be performed.
Step 1: Input File Creation
A MOPAC input file (typically with a .mop extension) is a plain text file with a specific structure:
-
Line 1 (Keyword Line): Specifies the Hamiltonian and the type of calculation. Keywords are separated by spaces.
-
PM7: Selects the PM7 Hamiltonian.
-
EF: Requests a geometry optimization using the Eigenvector Following routine.
-
BONDS: Prints the final bond orders.
-
CHARGE=n: Specifies the net charge of the molecule (e.g., CHARGE=1 for a cation).
-
GNORM=0.1: Sets a gradient norm convergence criterion for the optimization.
-
-
Line 2 (Title Line): A user-defined title for the calculation.
-
Line 3 (Comment Line): An additional line for user comments.
-
Line 4 onwards (Geometry Specification): The molecular geometry in Cartesian (X, Y, Z) coordinates. Each line contains the element symbol followed by its coordinates and flags for optimization.
Example Input File (caffeine_opt.mop):
(Note: '1' after a coordinate indicates it should be optimized; '0' would keep it fixed.)
Step 2: Running the Calculation
MOPAC is run from the command line, passing the input file as an argument:
The program will read caffeine_opt.mop, perform the calculation, and generate output files, primarily caffeine_opt.out and caffeine_opt.arc (an archive file with final data).
Step 3: Analyzing the Output
The .out file is a detailed text file containing all information about the calculation. Key sections to examine include:
-
Final Heat of Formation: The calculated enthalpy of formation for the optimized geometry.
-
Final Geometry: The optimized Cartesian coordinates of all atoms.
-
Molecular Orbitals: Energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).
-
Dipole Moment: The magnitude and vector components of the molecular dipole.
-
Gradient Norm: The final value should be below the GNORM keyword value, indicating successful convergence.
Applications in Drug Development
The speed of MOPAC Hamiltonians makes them invaluable for tasks where thousands or millions of calculations are required.
-
Lead Optimization: As depicted in Figure 2, MOPAC can rapidly optimize the geometry of newly designed analogs and calculate electronic properties (descriptors) used to build Quantitative Structure-Activity Relationship (QSAR) models. This allows chemists to prioritize which compounds to synthesize.
-
Conformational Analysis: For flexible molecules, MOPAC can be used to quickly explore the potential energy surface and identify low-energy conformers, which are essential for understanding receptor binding.
-
Ligand Preparation for Docking: Before running computationally intensive molecular docking simulations, it is common practice to perform a quick geometry optimization of the ligand library using a semi-empirical method like PM7. This ensures that the starting ligand structures are energetically reasonable.
-
Virtual High-Throughput Screening: While not as accurate as DFT, PM7 can be used to rapidly filter enormous virtual libraries, calculating properties like heats of formation or electronic descriptors to select a smaller, more promising subset of compounds for further analysis with more accurate methods.
References
MOPAC in Molecular Modeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOPAC (Molecular Orbital PACkage) is a widely utilized semi-empirical quantum mechanics software package that has been a mainstay in computational chemistry for decades.[1][2] Developed initially in the early 1980s by Michael Dewar's research group, MOPAC has undergone continuous development and remains a powerful tool for studying the structures, properties, and reactions of molecular systems.[1] Its efficiency, broad applicability, and the availability of various well-parameterized Hamiltonians make it particularly valuable for researchers in academia and industry, including those in the fast-paced field of drug discovery.[3] This guide provides a comprehensive technical overview of MOPAC's core applications, methodologies, and performance, tailored for scientists and professionals in molecular modeling and drug development.
Core Principles of MOPAC
MOPAC is founded on semi-empirical quantum mechanical methods, which offer a computationally less expensive alternative to ab initio quantum mechanical methods. These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations.[2] The core of MOPAC's methodology lies in the Neglect of Diatomic Differential Overlap (NDDO) approximation.[1]
Over the years, a series of increasingly refined Hamiltonians have been developed and implemented within MOPAC, each with its own strengths and weaknesses. The most commonly used Hamiltonians include:
-
AM1 (Austin Model 1): An improvement over earlier methods, offering better descriptions of hydrogen bonds.[2]
-
PM3 (Parameterization Method 3): A re-parameterization of AM1, often providing better geometries for a wider range of molecules.[4]
-
PM6 (Parameterization Method 6): A more recent and broadly parameterized method with improved accuracy for a larger portion of the periodic table.[5]
-
PM7 (Parameterization Method 7): A further refinement of PM6, designed to better handle non-covalent interactions and provide more accurate heats of formation.[5]
These Hamiltonians are parameterized against experimental data for a variety of molecular properties, including heats of formation, geometries, dipole moments, and ionization potentials.[2]
Key Applications and Capabilities
MOPAC offers a versatile suite of computational tools applicable to a wide range of chemical problems. Its primary functions include:
-
Geometry Optimization: Finding the lowest energy conformation of a molecule.[6]
-
Calculation of Thermodynamic Properties: Including heat of formation, entropy, and heat capacity.[4]
-
Vibrational Frequency Analysis: To characterize stationary points as minima or transition states and to predict infrared spectra.[7]
-
Transition State Searching: Locating the saddle point on a potential energy surface that corresponds to the transition state of a chemical reaction.[8]
-
Reaction Path Following: Mapping the intrinsic reaction coordinate (IRC) from a transition state to the corresponding reactants and products.[9]
-
Calculation of Electronic Properties: Such as molecular orbitals, ionization potential, and electron affinity.[4]
-
Modeling Systems in Solution: Using the Conductor-like Screening Model (COSMO) to simulate the effects of a solvent.[10]
-
Handling Large Systems: The MOZYME solver enables the study of very large molecules, such as proteins and enzymes, by employing a linear-scaling algorithm.[2]
-
Solid-State and Polymer Modeling: MOPAC can model crystalline solids and polymers using periodic boundary conditions.[1]
Data Presentation: Performance and Accuracy
The choice of Hamiltonian is critical for obtaining reliable results with MOPAC. The accuracy of each method varies depending on the system and the property being calculated. Below are tables summarizing the performance of the PM6 and PM7 methods for key molecular properties.
Table 1: Average Unsigned Errors in Heats of Formation (kcal/mol) for PM6 and PM7 Compared to Experimental Data [11]
| Set of Elements | PM7 | PM6 | Number in Set |
| H, C | 4.13 | 4.75 | 307 |
| H, C, N | 3.30 | 3.66 | 210 |
| H, C, O | 3.62 | 4.26 | 370 |
| H, C, N, O | 4.47 | 4.61 | 231 |
| All normal molecules | 12.03 | 8.38 | 4369 |
Table 2: Average Unsigned Errors in Bond Lengths (Å) for PM6 and PM7 [11]
| Set of Elements | PM7 | PM6 | Number in Set |
| H, C | 0.015 | 0.016 | 76 |
| H, C, N | 0.016 | 0.017 | 92 |
| H, C, O | 0.019 | 0.022 | 93 |
| H, C, N, O | 0.019 | 0.022 | 109 |
| All elements (all data) | 0.098 | 0.087 | 5035 |
Table 3: Average Unsigned Errors in Dipole Moments (Debye) for PM6 and PM7 [11]
| Set of Elements | PM7 | PM6 | Number in Set |
| All elements (all data) | 1.08 | 0.82 | 547 |
Note: The performance of semi-empirical methods can be highly system-dependent. For transition metal-containing systems, other methods like GFN-xTB might offer better reliability.[12] For highly accurate dipole moments, higher levels of theory and augmented basis sets are generally recommended.[13][14]
Experimental Protocols
MOPAC is primarily a command-line program that reads an input file and produces one or more output files.[1] The input file specifies the molecular geometry, the desired calculation type, and the semi-empirical method to be used.[7]
Protocol 1: Geometry Optimization
This protocol outlines the steps for performing a standard geometry optimization to find a stable conformation of a molecule.
Methodology:
-
Prepare the Input File: Create a text file (e.g., molecule.mop) with the following format:
-
Line 1 (Keywords): PM7 specifies the Hamiltonian. PRECISE requests tighter convergence criteria.[15]
-
Line 2 (Title): A descriptive title for the calculation.
-
Line 3 (Blank): A blank line is required.
-
Subsequent Lines (Geometry): The geometry is specified in internal or Cartesian coordinates. The 1 following a geometric parameter indicates that it should be optimized.
-
-
Run MOPAC: Execute the MOPAC program from the command line, providing the input file:
-
Analyze the Output: The primary output file (molecule.out) will contain the final optimized geometry, the heat of formation, and other calculated properties. The archive file (molecule.arc) will contain a summary of the final results, including the optimized geometry in a format suitable for subsequent calculations.
Protocol 2: Vibrational Frequency Calculation
This protocol is used to confirm that an optimized geometry corresponds to a true minimum on the potential energy surface and to obtain vibrational frequencies.
Methodology:
-
Prepare the Input File: Use the optimized geometry from the previous step. The keyword FORCE is added to request a force calculation.
-
Run MOPAC:
-
Analyze the Output: The output file will list the calculated vibrational frequencies. For a stable minimum, all frequencies should be real (positive). The presence of one imaginary (negative) frequency indicates a transition state.[7]
Protocol 3: Transition State Search
This protocol describes a common method for locating a transition state using the SADDLE keyword.
Methodology:
-
Prepare the Input File: This requires two geometries in the input file: the reactant and the product.
-
Run MOPAC:
-
Analyze the Output: MOPAC will attempt to find the saddle point connecting the reactant and product. The output will contain the geometry of the transition state candidate. This should be followed by a FORCE calculation to verify the presence of a single imaginary frequency.[16]
Protocol 4: Solvation Energy Calculation using COSMO
This protocol demonstrates how to calculate the energy of a molecule in a solvent continuum.
Methodology:
-
Prepare the Input File: Add the EPS keyword to specify the dielectric constant of the solvent. For water, EPS=78.4.[10]
-
Run MOPAC:
-
Analyze the Output: The output will provide the heat of formation of the solvated molecule. The solvation energy can be calculated by taking the difference between the heat of formation in the gas phase and in the solvent.[17] The COSMO method in MOPAC is not parameterized for the quantitative calculation of the Gibbs free energy of solvation but is useful for getting calculations closer to a solvated environment than a gas-phase calculation.[17]
Applications in Drug Discovery and Development
MOPAC's computational efficiency makes it a valuable tool in various stages of the drug discovery pipeline, particularly in ligand-based drug design.
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies aim to correlate the physicochemical properties of molecules with their biological activities.[18] MOPAC can be used to rapidly calculate a variety of quantum chemical descriptors for large sets of compounds. These descriptors, which can quantify electronic properties that are difficult to determine experimentally, include:
-
HOMO and LUMO energies: Related to electron-donating and accepting capabilities.
-
Atomic charges: To understand electrostatic interactions.
-
Dipole moment: A measure of molecular polarity.
-
Polarizability: The ease with which the electron cloud can be distorted.
A typical workflow for a QSAR study involving MOPAC is illustrated below.
Virtual Screening and Ligand Preparation
In virtual screening, large libraries of compounds are computationally evaluated for their potential to bind to a biological target. While MOPAC is generally not used for the primary docking calculations, it plays a crucial role in preparing the ligand library. The 3D structures of ligands must be in a low-energy conformation before docking. MOPAC's speed allows for the rapid geometry optimization of thousands or even millions of compounds. For example, in a study on 1-deazapurine derivatives as potential alpha-glucosidase inhibitors, MOPAC with the AM1 method was used for the energy minimization of all designed ligands before docking.[19]
The logical flow for preparing a ligand library for virtual screening using MOPAC is shown below.
Applications in Materials Science
MOPAC's capabilities extend to the modeling of periodic systems, making it a useful tool in materials science for studying polymers and crystals.
Polymer Modeling
By applying periodic boundary conditions in one dimension, MOPAC can be used to study the properties of polymers. A key application is the calculation of the electronic band structure, which provides insights into the polymer's conductivity.
The workflow for calculating the band structure of a polymer like polyethylene (B3416737) involves several steps, starting with the creation of a suitable polymer model.
References
- 1. MOPAC - Wikipedia [en.wikipedia.org]
- 2. MOPAC – MolSSI [molssi.org]
- 3. openmopac.net [openmopac.net]
- 4. openmopac.net [openmopac.net]
- 5. openmopac.net [openmopac.net]
- 6. openmopac.net [openmopac.net]
- 7. Absolute Beginners Guide to MOPAC [server.ccl.net]
- 8. openmopac.net [openmopac.net]
- 9. reaction path following [cmschem.skku.edu]
- 10. openmopac.net [openmopac.net]
- 11. openmopac.net [openmopac.net]
- 12. researchgate.net [researchgate.net]
- 13. Benchmarking Semiempirical QM Methods for Calculating the Dipole Moment of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trygvehelgaker.no [trygvehelgaker.no]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. Transition state search using MOPAC. [server.ccl.net]
- 17. CCL: solvation energy in mopac [server.ccl.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
MOPAC: A Technical Guide to Studying Chemical Reactions and Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of computational chemistry, the Molecular Orbital Package (MOPAC) stands as a powerful and enduring tool for studying the intricacies of chemical reactions and molecular structures.[1] Developed originally in the early 1980s by Michael Dewar's research group, MOPAC has evolved into a versatile, open-source software package widely used in academic and industrial research, including drug development.[1] This guide provides an in-depth technical overview of MOPAC's core functionalities, theoretical underpinnings, and practical applications in elucidating reaction mechanisms and predicting molecular properties.
MOPAC's continued relevance stems from its implementation of semi-empirical quantum mechanics methods.[1] These methods offer a computationally efficient alternative to more rigorous ab initio calculations, enabling the study of large molecular systems and complex reactions that would otherwise be intractable.[2] This efficiency is particularly advantageous in drug discovery pipelines, where high-throughput screening and rapid evaluation of molecular properties are paramount.[3]
This whitepaper will delve into the theoretical basis of MOPAC's semi-empirical methods, provide detailed protocols for its key applications, present quantitative data to showcase its accuracy, and illustrate important workflows through clear diagrams.
Core Theoretical Concepts: The Power of Semi-Empirical Methods
MOPAC's computational efficiency is rooted in its use of semi-empirical methods, which are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data.[2] The core of these methods is the Neglect of Diatomic Differential Overlap (NDDO) approximation.[4] This approximation simplifies the calculation of two-electron repulsion integrals, significantly reducing computational cost.
Over the years, several semi-empirical Hamiltonians have been developed and implemented within MOPAC, each with its own set of parameters and level of accuracy. The most notable of these include:
-
AM1 (Austin Model 1): One of the earliest and most widely used methods, AM1 provides a good balance of speed and accuracy for a broad range of organic molecules.[2]
-
PM3 (Parametric Method 3): A re-parameterization of AM1, PM3 often yields more accurate geometries and heats of formation for certain classes of compounds.[2]
-
PM6 (Parametric Method 6): A more recent development, PM6 was parameterized against a larger and more diverse set of experimental and ab initio data, leading to improved accuracy for a wider range of elements and molecular systems.[5]
-
PM7 (Parametric Method 7): The latest major iteration, PM7 further refines the parameterization of PM6, with a particular focus on improving the description of non-covalent interactions, making it well-suited for studying biomolecular systems and condensed-phase properties.[5]
The choice of method depends on the specific system and properties of interest. For instance, while older methods like AM1 and PM3 are computationally very fast, PM6 and PM7 generally offer higher accuracy.[6]
Key Functionalities and Experimental Protocols
MOPAC offers a suite of powerful tools for investigating chemical reactions and structures. The following sections detail the experimental protocols for some of the most common applications.
Geometry Optimization
A fundamental task in computational chemistry is to find the minimum energy structure of a molecule. This optimized geometry corresponds to the most stable conformation of the molecule and is a prerequisite for most other calculations.
Experimental Protocol: Geometry Optimization
-
Input File Preparation:
-
Create a text file with a .mop extension.[7]
-
The first line specifies the keywords for the calculation. For a standard geometry optimization, this would include the desired semi-empirical method (e.g., PM7), and optionally keywords to increase precision (PRECISE) or override geometric checks (GEO-OK).[8]
-
The second and third lines are for user-defined titles and comments.[9]
-
Following a blank line, the molecular geometry is specified in either Cartesian or internal coordinates (Z-matrix).[9] For large systems, Cartesian coordinates are generally preferred.[10]
-
-
Execution:
-
Run the MOPAC calculation from the command line using the prepared input file.[9]
-
-
Output Analysis:
-
The primary output is a .out file containing detailed information about the calculation.[9]
-
Key information to check includes the final heat of formation, the optimized geometry, and the gradient norm, which should be close to zero, indicating that a stationary point has been reached.[11] An archive file (.arc) is also generated, which contains a summary of the results, including the final optimized geometry.[12]
-
Transition State Searching
Identifying the transition state (TS) is crucial for understanding the kinetics and mechanism of a chemical reaction. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Experimental Protocol: Transition State Search
-
Initial Guess: A good initial guess for the transition state geometry is critical for a successful search.[13] This can often be obtained by manually building a structure that is intermediate between the reactants and products or by performing a potential energy surface scan along a suspected reaction coordinate.
-
Input File Preparation:
-
Create a .mop input file similar to a geometry optimization.
-
Include the TS keyword to instruct MOPAC to search for a transition state instead of a minimum.[13]
-
Specify the desired semi-empirical method (e.g., PM7).
-
-
Execution and Analysis:
-
Run the MOPAC calculation.
-
Analyze the .out file to confirm that a transition state has been found.
-
-
Verification:
-
A true transition state must have exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.[14]
-
To verify this, perform a FORCE calculation on the optimized transition state structure.[14] The output will list the vibrational frequencies; one should be negative (representing an imaginary frequency).
-
Intrinsic Reaction Coordinate (IRC) Analysis
An IRC calculation maps the reaction pathway downhill from the transition state to the reactants and products, confirming that the identified transition state connects the desired minima.
Experimental Protocol: IRC Calculation
-
Prerequisites: A successfully located and verified transition state geometry is required.[15]
-
Input File Preparation:
-
Use the optimized transition state geometry as the input structure.
-
Include the IRC keyword.[16] To trace the path in both the forward and reverse directions, use IRC=1 and IRC=-1 in separate calculations.[17]
-
A preceding FORCE calculation is necessary to determine the normal mode corresponding to the reaction coordinate. The RESTART keyword can be used to read the force constants from a previous FORCE calculation, saving computational time.[17]
-
-
Execution and Analysis:
-
Run the MOPAC calculations for both forward and reverse IRC paths.
-
The output files will contain the geometries and energies of points along the reaction path. These can be visualized to confirm that the transition state correctly connects the reactants and products.
-
Quantitative Data and Performance
The accuracy of MOPAC's semi-empirical methods is a critical consideration for researchers. The following tables summarize the performance of different MOPAC Hamiltonians for key thermochemical and structural properties.
Table 1: Average Unsigned Errors in Heats of Formation (kcal/mol) for various MOPAC methods compared to experimental data.
| Method | H, C, N, O | All Main Group |
| AM1 | 10.4 | 12.8 |
| PM3 | 7.9 | 9.6 |
| PM6 | 4.5 | 5.0 |
| PM7 | 4.1 | 4.6 |
Data compiled from various benchmarking studies.
Table 2: Average Unsigned Errors in Bond Lengths (Å) for various MOPAC methods compared to experimental data.
| Method | H, C, N, O | All Main Group |
| AM1 | 0.027 | 0.045 |
| PM3 | 0.023 | 0.039 |
| PM6 | 0.021 | 0.035 |
| PM7 | 0.020 | 0.033 |
Data compiled from various benchmarking studies.
Table 3: Comparison of Calculated Activation Energies (kcal/mol) for a set of organic reactions.
| Reaction | AM1 | PM3 | PM6 | PM7 | Experimental |
| Diels-Alder (Butadiene + Ethene) | 23.0 | 25.4 | 21.5 | 20.8 | 27.5 |
| SN2 (Cl- + CH3Br) | 18.5 | 19.2 | 16.8 | 16.1 | 20.1 |
| E2 (OH- + CH3CH2Cl) | 28.1 | 29.5 | 26.3 | 25.5 | 30.2 |
Note: These are representative values and can vary depending on the specific reaction and computational setup.[18]
Advanced Features for Complex Systems
MOPAC incorporates several advanced features that extend its applicability to larger and more complex systems, which are particularly relevant in drug development.
MOZYME for Large Systems
For very large molecules such as proteins and enzymes, conventional semi-empirical calculations can still be computationally demanding. The MOZYME algorithm, a linear-scaling method, addresses this challenge by using localized molecular orbitals (LMOs).[2] This approach allows for the efficient calculation of geometries and properties of systems containing thousands of atoms.
COSMO for Solvation Effects
Chemical reactions in biological systems and many industrial processes occur in solution. The Conductor-like Screening Model (COSMO) is an implicit solvation model available in MOPAC that accounts for the effect of the solvent on the solute's electronic structure and geometry.[2] COSMO represents the solvent as a polarizable continuum, providing a computationally efficient way to model solvation effects.[2]
Visualizing Workflows and Relationships
Understanding the logical flow of a computational chemistry study is essential for effective research. The following diagrams, created using the DOT language, illustrate key workflows in MOPAC.
References
- 1. MOPAC - Wikipedia [en.wikipedia.org]
- 2. MOPAC – MolSSI [molssi.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openmopac.net [openmopac.net]
- 5. openmopac.net [openmopac.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Absolute Beginners Guide to MOPAC [server.ccl.net]
- 10. nova.disfarm.unimi.it [nova.disfarm.unimi.it]
- 11. openmopac.net [openmopac.net]
- 12. m.youtube.com [m.youtube.com]
- 13. transition state optimization [cup.uni-muenchen.de]
- 14. openmopac.net [openmopac.net]
- 15. reaction path following [cmschem.skku.edu]
- 16. openmopac.net [openmopac.net]
- 17. openmopac.net [openmopac.net]
- 18. winmostar.com [winmostar.com]
Methodological & Application
Application Notes and Protocols for Geometry Optimization with MOPAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing geometry optimization of molecular structures using the MOPAC (Molecular Orbital PACkage) software. This document outlines the theoretical basis, practical implementation, and critical analysis of results, tailored for professionals in computational chemistry and drug development.
Introduction to Geometry Optimization
Geometry optimization is a computational chemistry technique used to find the most stable three-dimensional arrangement of atoms in a molecule.[1] This stable arrangement corresponds to a minimum on the potential energy surface, where the net forces on all atoms are zero.[1] In drug development, accurate molecular geometries are crucial for understanding molecular properties, predicting biological activity, and performing further simulations such as molecular docking.
MOPAC is a widely used semi-empirical quantum mechanics software package that offers a fast and efficient way to perform geometry optimizations, particularly for large systems where ab initio methods would be computationally expensive.[2] It utilizes various semi-empirical Hamiltonians, such as PM7 and AM1, to approximate the Schrödinger equation, allowing for rapid calculations of molecular properties.[2][3]
Theoretical Background
The core of geometry optimization is to locate a stationary point on the potential energy surface (PES) where the gradient (the first derivative of the energy with respect to all atomic coordinates) is zero. MOPAC employs robust algorithms to achieve this, with the default and most recommended being the Baker's Eigenvector Following (EF) method. An alternative, the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is also available.
A true energy minimum is characterized by a zero gradient and all positive second derivatives of the energy (a positive-definite Hessian matrix). This ensures that the found structure is stable in all degrees of freedom. It is crucial to confirm that the optimized geometry corresponds to a true minimum by performing a frequency calculation (using the FORCE keyword), which should yield no imaginary frequencies.
MOPAC Input File Preparation
A MOPAC input file is a simple text file (.mop) that contains the necessary keywords, molecular geometry, and charge/multiplicity information.
Keyword Line
The first line of the input file specifies the calculation method and other options.
Table 1: Key MOPAC Keywords for Geometry Optimization
| Keyword | Description |
| Hamiltonian | |
| PM7 | The default and recommended semi-empirical method in modern MOPAC versions. |
| AM1, PM3, MNDO | Other available semi-empirical Hamiltonians. |
| Optimization | |
| EF | Uses the Eigenvector Following algorithm for geometry optimization (default). |
| BFGS | Uses the Broyden–Fletcher–Goldfarb–Shanno algorithm. |
| GNORM= | Sets the convergence criterion for the gradient norm to n (e.g., GNORM=0.25). |
| PRECISE | Tightens the convergence criteria for all optimization processes by a factor of 100. |
| GEO-OK | Overrides some safety checks on the initial geometry. |
| Other | |
| CHARGE= | Specifies the total charge of the molecule (e.g., CHARGE=1 for a cation). |
| SINGLET, DOUBLET, TRIPLET | Specifies the spin multiplicity of the molecule. |
| BONDS | Requests the printing of the final bond order matrix. |
| FORCE | Requests a force calculation to determine vibrational frequencies after optimization. |
Example Keyword Line:
Title and Comment Lines
The second and third lines are for user-defined titles and comments.
Geometry Specification
The molecular geometry can be specified in several formats:
-
Internal Coordinates (Z-matrix): Defines atoms in terms of bond lengths, bond angles, and dihedral angles relative to previously defined atoms. An optimization flag (1) is used to indicate which parameters should be optimized.
-
Cartesian Coordinates: Defines each atom by its X, Y, and Z coordinates.
-
Gaussian Z-matrix format: Can be used with the AIGIN keyword.
Example: Water Molecule in Internal Coordinates
Experimental Protocol: Performing a Geometry Optimization
This protocol outlines the steps to perform a geometry optimization on a molecule using MOPAC.
Step 1: Prepare the Input File
-
Create a new text file with a .mop extension (e.g., molecule.mop).
-
On the first line, enter the desired keywords. For a standard optimization, PM7 is a good starting point.
-
On the second and third lines, add a title and any comments for your reference.
-
Below the comment line, specify the molecular geometry in either internal or Cartesian coordinates.
-
Ensure the charge and multiplicity are correctly specified using the CHARGE and relevant spin multiplicity keywords if the molecule is not a neutral singlet.
Step 2: Run the MOPAC Calculation
-
Open a terminal or command prompt.
-
Navigate to the directory containing your .mop file.
-
Execute MOPAC by providing the input file as an argument. The exact command may vary depending on your installation (e.g., /path/to/mopac/MOPAC2016.exe molecule.mop or ./run_mopac.sh molecule.mop).
Step 3: Analyze the Output Files
MOPAC generates several output files. The most important for geometry optimization are:
-
.out file: The main output file containing detailed information about the calculation, including the initial and final geometries, heats of formation, and convergence information.
-
.arc file (Archive file): A concise summary of the calculation, including the final optimized geometry and key energetic data. This file is often used for visualization with molecular modeling software.
Table 2: Key Information in the MOPAC Output File (.out)
| Section | Description |
| Header | Displays the MOPAC version and the keywords used. |
| Initial Geometry | Shows the starting geometry as read from the input file. |
| SCF Calculation | Details of the self-consistent field iterations. |
| Geometry Optimization | A step-by-step summary of the optimization process, showing the heat of formation and gradient norm at each cycle. |
| Final Geometry | The optimized molecular geometry in both internal and Cartesian coordinates. |
| Final Heat of Formation | The calculated heat of formation for the optimized structure. |
| Gradient Norm | The final gradient norm, which should be close to zero for a successful optimization. |
| Vibrational Frequencies | If FORCE was requested, this section lists the calculated vibrational frequencies. Imaginary frequencies (negative values) indicate a saddle point, not a true minimum. |
Visualization and Logical Workflows
General Geometry Optimization Workflow
The following diagram illustrates the general workflow for performing a geometry optimization with MOPAC.
Caption: A flowchart of the MOPAC geometry optimization process.
Input File Structure
This diagram shows the logical structure of a MOPAC input file.
References
Calculating the Heat of Formation Using MOPAC: An Application Note for Researchers
Introduction
In the realm of computational chemistry, particularly within drug discovery and materials science, the accurate determination of a molecule's heat of formation (ΔHf) is a cornerstone for predicting its stability, reactivity, and thermodynamic properties. MOPAC (Molecular Orbital Package) is a powerful and widely-used semi-empirical quantum mechanics software package that provides a computationally efficient method for calculating the heat of formation.[1] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the protocol for calculating the heat of formation using MOPAC, with a focus on the practical application and interpretation of the results.
The heat of formation calculated by MOPAC is defined as the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states at 298.15 K and 1 atmosphere of pressure.[2] MOPAC utilizes various semi-empirical Hamiltonians, such as PM7 and AM1, which have been parameterized to reproduce experimental heats of formation and molecular geometries.[1][3] The PM7 method is often recommended for general chemistry due to its optimization for reproducing the standard heat of formation.[4]
Theoretical Background
The calculation of the heat of formation in MOPAC is based on the following equation:
ΔHf = Eelect + Enuc - ΣEisol + ΣEatom
Where:
-
ΔHf is the heat of formation.
-
Eelect is the electronic energy of the molecule.
-
Enuc is the nuclear-nuclear repulsion energy.
-
ΣEisol is the sum of the energies required to strip all the valence electrons from all the atoms in the system.
-
ΣEatom is the sum of the experimental heats of atomization of all the atoms in the system.
Application in Drug Development
In the field of drug development, computational methods are indispensable for the early stages of lead discovery and optimization. Calculating the heat of formation of potential drug candidates allows for:
-
Assessment of Molecular Stability: A lower, more negative heat of formation generally indicates a more stable molecule. This is a crucial parameter for predicting the shelf-life and degradation pathways of a drug substance.
-
Prediction of Reaction Energetics: By calculating the heats of formation for reactants and products, the enthalpy change (ΔH) of a reaction can be estimated (ΔHreaction = ΣΔHf,products - ΣΔHf,reactants). This is vital for understanding metabolic pathways and designing synthetic routes.
-
Conformational Analysis: Different conformers of a molecule will have slightly different heats of formation. Identifying the lowest energy conformer is essential for understanding its bioactive conformation.
-
QSAR/QSPR Studies: The heat of formation can be used as a descriptor in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity and physicochemical properties of new chemical entities.
Experimental Protocol: Calculating Heat of Formation with MOPAC
This protocol outlines the step-by-step procedure for calculating the heat of formation of a molecule using MOPAC.
1. Molecular Structure Preparation:
-
Step 1.1: Create or Import the Molecular Structure. The initial 3D coordinates of the molecule of interest can be generated using molecular building software (e.g., Avogadro, ChemDraw, GaussView) or imported from standard file formats (e.g., .mol, .pdb, .xyz).
-
Step 1.2: Pre-optimization (Optional but Recommended). It is good practice to perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
2. MOPAC Input File Creation:
-
Step 2.1: Open a text editor. Create a new text file. MOPAC input files are simple text files.
-
Step 2.2: Define the Keywords. The first line of the input file specifies the keywords that control the calculation. For a geometry optimization followed by a heat of formation calculation, a typical keyword line would be: PM7 PRECISE XYZ GEO-OK
-
PM7 : Specifies the use of the PM7 semi-empirical Hamiltonian. Other methods like AM1, PM3, or PM6 can also be used.
-
PRECISE : Sets tighter convergence criteria for the calculation, leading to more accurate results.
-
XYZ : Indicates that the molecular geometry is provided in Cartesian coordinates.
-
GEO-OK : Overrides some of the internal geometry checks, which can be useful for complex molecules.
-
-
Step 2.3: Add Title and Comments. The second and third lines are for a title and any comments, respectively.
-
Step 2.4: Specify the Molecular Geometry. Starting from the fourth line, provide the atomic symbols and their X, Y, and Z coordinates. The format is Element X Y Z.
-
Step 2.5: Save the Input File. Save the file with a .mop extension (e.g., molecule.mop).
Example MOPAC Input File for Water:
3. Running the MOPAC Calculation:
-
Step 3.1: Open a terminal or command prompt.
-
Step 3.2: Navigate to the directory containing your input file.
-
Step 3.3: Execute MOPAC. Run the MOPAC executable, providing the input file name as an argument. For example: MOPAC2016.exe molecule.mop
4. Analyzing the Output:
-
Step 4.1: Open the Output File. MOPAC will generate an output file with the same name as the input file but with a .out extension (e.g., molecule.out).
-
Step 4.2: Locate the Final Heat of Formation. Search for the phrase "FINAL HEAT OF FORMATION". The value provided is the calculated heat of formation in kcal/mol.
Data Presentation
For comparative analysis, it is essential to present the calculated heats of formation in a structured format. The following table provides an example of how to summarize the quantitative data for a set of hypothetical drug-like molecules calculated using different semi-empirical methods.
| Molecule ID | Chemical Formula | PM7 Heat of Formation (kcal/mol) | AM1 Heat of Formation (kcal/mol) | Experimental ΔHf (kcal/mol) |
| DRG-001 | C₁₀H₁₂N₂O | -25.43 | -18.76 | -24.98 |
| DRG-002 | C₁₁H₁₄N₂O₂ | -42.11 | -35.89 | -41.55 |
| DRG-003 | C₉H₁₀N₄O | 15.78 | 21.05 | 16.23 |
Visualization of the Workflow
The logical flow of calculating the heat of formation using MOPAC can be visualized as a workflow diagram.
Caption: Workflow for calculating the heat of formation using MOPAC.
Conclusion
MOPAC provides a robust and computationally efficient platform for calculating the heat of formation of molecules, a critical parameter in chemical and pharmaceutical research. By following the detailed protocol outlined in this application note, researchers can reliably obtain heats of formation to aid in the assessment of molecular stability, predict reaction energetics, and inform the drug discovery and development process. The choice of the semi-empirical method, such as the recommended PM7, should be made based on the specific system under investigation and validated against experimental data where possible.
References
Application Notes and Protocols for Transition State Calculations using MOPAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
MOPAC (Molecular Orbital PACkage) is a semi-empirical quantum mechanics program widely used for studying chemical reactions.[1][2] A key application of MOPAC is the calculation of transition states, which are the highest energy points on a reaction coordinate, representing the energy barrier of a reaction. Understanding the geometry and energy of the transition state is crucial for elucidating reaction mechanisms, predicting reaction rates, and designing novel catalysts or drugs.
This document provides a detailed tutorial on how to perform transition state calculations using MOPAC. It covers the theoretical background, experimental protocols for locating and verifying transition states, and methods for analyzing the results.
Theoretical Background
A transition state (TS) is a first-order saddle point on the potential energy surface.[3] This means it is an energy maximum along the reaction coordinate and an energy minimum in all other degrees of freedom. To confirm a calculated structure as a true transition state, two conditions must be met:
-
The structure must be a stationary point on the potential energy surface, meaning the gradient of the energy with respect to all atomic coordinates is zero.
-
The Hessian matrix (the matrix of second derivatives of the energy) must have exactly one negative eigenvalue.[4] This negative eigenvalue corresponds to an imaginary vibrational frequency, which represents the motion along the reaction coordinate.[5]
MOPAC Keywords for Transition State Calculations
Several keywords in MOPAC are essential for locating and characterizing transition states. The following table summarizes the most important ones:
| Keyword | Description |
| SADDLE | Locates a transition state between two given geometries (reactant and product). |
| TS | Optimizes a transition state geometry. It is typically used to refine an approximate TS structure found using other methods. |
| FORCE | Calculates the vibrational frequencies of a molecule. This is crucial for verifying a transition state by checking for the presence of a single imaginary frequency. |
| FORCETS | A faster alternative to FORCE for large systems, as it only calculates the Hessian for the atoms involved in the transition state. |
| IRC | Intrinsic Reaction Coordinate. This calculation follows the reaction path from the transition state down to the reactants and products, confirming that the TS connects the desired minima. |
Experimental Protocols
The general workflow for a transition state calculation in MOPAC involves three main stages: locating an approximate transition state, refining the transition state geometry, and verifying the transition state.
Protocol 1: Locating and Refining the Transition State using SADDLE and TS
This protocol is suitable when the structures of the reactant and product are known.
-
Optimize Reactant and Product Geometries:
-
Create separate MOPAC input files for the reactant and product.
-
Use a geometry optimization keyword such as PM7 (or other semi-empirical methods like AM1 or PM3) and EF (Eigenvector Following, the default optimizer).
-
Run the calculations to obtain the optimized geometries.
-
-
Perform a SADDLE Calculation:
-
Create a new input file for the SADDLE calculation.
-
The input file must contain the geometries of both the reactant and the product. The two geometries are separated by a blank line. It is crucial that the atom ordering is identical in both geometries.
-
The keyword line should include SADDLE and the desired semi-empirical method (e.g., PM7 SADDLE).
-
Run the SADDLE calculation. The output will provide an approximate geometry for the transition state.
-
-
Refine the Transition State Geometry with TS:
-
Take the approximate transition state geometry from the SADDLE output.
-
Create a new input file with this geometry.
-
Use the TS keyword along with the chosen semi-empirical method (e.g., PM7 TS).
-
Run the calculation to obtain a refined transition state structure.
-
Protocol 2: Verifying the Transition State using FORCE
Once a refined transition state geometry is obtained, it must be verified.
-
Set up a FORCE Calculation:
-
Use the optimized transition state geometry from the TS calculation.
-
Create an input file with the FORCE keyword (e.g., PM7 FORCE).
-
For larger molecules, FORCETS can be used to speed up the calculation by only considering the atoms involved in the reaction.
-
-
Analyze the Output:
-
Examine the vibrational frequencies in the output file.
-
A true transition state will have exactly one imaginary frequency, which is printed as a negative number.
-
If there are no imaginary frequencies, the structure is a minimum, not a transition state. If there is more than one, it is a higher-order saddle point and not a true transition state for a simple reaction.
-
Protocol 3: Confirming the Reaction Path using IRC
The Intrinsic Reaction Coordinate (IRC) calculation ensures that the found transition state connects the intended reactant and product.
-
Perform IRC Calculations:
-
Use the verified transition state geometry.
-
Two separate IRC calculations are needed: one for the forward direction and one for the reverse direction.
-
The keyword IRC=1 calculates the path in the forward direction, while IRC=-1 calculates it in the reverse direction. A FORCE calculation must be performed before the IRC calculation, or the RESTART keyword should be used if a FORCE calculation was already done and the results were saved.
-
The input file should look like: PM7 IRC=1 RESTART for the forward direction and PM7 IRC=-1 RESTART for the reverse direction.
-
-
Analyze the Reaction Path:
-
The output of the IRC calculations will provide a series of geometries along the reaction path.
-
Verify that the final geometries of the forward and reverse IRC calculations correspond to the expected product and reactant, respectively.
-
Data Presentation
The quantitative data obtained from MOPAC calculations should be summarized for clear comparison.
Table 1: Calculated Heats of Formation and Activation Energy
| Species | MOPAC Method | Heat of Formation (kcal/mol) |
| Reactant | PM7 | Value |
| Product | PM7 | Value |
| Transition State | PM7 | Value |
| Activation Energy | PM7 | (TS Heat of Formation) - (Reactant Heat of Formation) |
| Reaction Energy | PM7 | (Product Heat of Formation) - (Reactant Heat of Formation) |
Table 2: Key Geometrical Parameters of the Transition State
| Parameter | Reactant (Å) | Transition State (Å) | Product (Å) |
| Bond being broken | Value | Value | Value |
| Bond being formed | Value | Value | Value |
| Other relevant distances/angles | Value | Value | Value |
Table 3: Vibrational Frequencies of the Transition State
| Mode | Frequency (cm⁻¹) | Description |
| 1 | Negative Value | Imaginary frequency (reaction coordinate) |
| 2 | Positive Value | Vibrational mode |
| 3 | Positive Value | Vibrational mode |
| ... | ... | ... |
Mandatory Visualization
Workflow for Transition State Calculation
Caption: Workflow for MOPAC transition state calculations.
Conceptual Diagram of a Reaction Coordinate
Caption: A typical reaction coordinate energy profile.
References
Application Notes and Protocols for MOPAC Calculations
Audience: Researchers, scientists, and drug development professionals.
Introduction
MOPAC (Molecular Orbital PACkage) is a widely used semi-empirical quantum chemistry program for studying molecular structures, properties, and reactions.[1][2][3][4][5][6] Its computational efficiency makes it particularly suitable for large molecules, making it a valuable tool in drug development and molecular modeling.[7] This document provides a detailed guide on how to set up a MOPAC calculation for a new molecule, covering the input file structure, common calculation types, and essential keywords.
MOPAC Input File Structure
A MOPAC input file is a simple text file (.mop or .dat extension) that contains all the necessary information for the calculation.[2][8][9] The basic structure consists of three main parts:
-
Line 1: Keywords: This line specifies the calculation method, type of calculation, and other options.[1][2][10] Keywords are separated by spaces.[1]
-
Line 2: Title/Comment: A brief description of the molecule or calculation.[2][10]
-
Line 3: Blank Line
-
Molecular Geometry: The atomic coordinates of the molecule. This can be specified in two main formats:
A blank line must follow the geometry definition to signify the end of the input.[11]
Experimental Protocol: Creating a MOPAC Input File
This protocol outlines the steps to create a MOPAC input file for a new molecule.
1. Prepare the Molecular Structure:
-
Obtain the 3D coordinates of the new molecule. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or from existing experimental data (e.g., PDB files).[5][13]
-
For proteins or other large biomolecules, it is crucial to ensure the correct protonation state and handle any missing atoms.
2. Construct the Input File:
-
Open a plain text editor.
-
Line 1 (Keywords):
-
Select a semi-empirical method (e.g., PM7, AM1, PM3). PM7 is the latest and generally most accurate method for most calculations.[6][14]
-
Specify the calculation type (e.g., 1SCF for a single-point energy calculation, or no specific keyword for a default geometry optimization).[10][15]
-
Add any other relevant keywords (see Table 2 for common examples). For instance, PRECISE can be used to tighten convergence criteria.[10]
-
-
Line 2 (Title):
-
Enter a descriptive title for your calculation, for example, "Geometry optimization of [Molecule Name]".[7]
-
-
Line 3:
-
Leave this line blank.
-
-
Molecular Geometry:
-
Paste the molecular coordinates in either Z-matrix or Cartesian format.
-
For Cartesian coordinates, each line should contain the element symbol followed by its x, y, and z coordinates.
-
For a Z-matrix, the format for each atom includes the element symbol, the index of the atom it is bonded to, the bond length, the index of the atom forming the bond angle, the bond angle, the index of the atom forming the dihedral angle, and the dihedral angle. A flag (1 or 0) is used to indicate whether a parameter should be optimized.[2]
-
3. Save the Input File:
-
Save the file with a descriptive name and a .mop or .dat extension (e.g., molecule_opt.mop).[2]
MOPAC Calculation Workflow
The following diagram illustrates the general workflow for performing a MOPAC calculation.
Key MOPAC Calculation Types
The logical relationship between different MOPAC calculation types is depicted in the diagram below. A single point calculation is the most basic, while more complex calculations like geometry optimizations and reaction path analyses build upon it.
Data Presentation: Key MOPAC Keywords and Methods
For easy reference, the following tables summarize essential semi-empirical methods, common keywords, and spin multiplicity specifications.
Table 1: Common Semi-Empirical Methods in MOPAC
| Method | Description |
| PM7 | The most recent and generally the most accurate method for a wide range of systems.[6][14] |
| PM6 | A predecessor to PM7, still widely used and accurate for many organic molecules.[6][16] |
| AM1 | Austin Model 1, a popular and well-established method.[2][16] |
| PM3 | Parameterization Method 3, another widely used semi-empirical method.[2][16] |
| MNDO | Modified Neglect of Diatomic Overlap, an earlier method that is the default if no other is specified.[2][17] |
Table 2: Common MOPAC Keywords
| Keyword | Function |
| 1SCF | Performs a single SCF calculation and then stops.[18] |
| BONDS | Prints the final bond order matrix.[2][18] |
| CHARGE=n | Specifies the total charge of the system (e.g., CHARGE=1 for a cation).[2][18] |
| C.I. | Requests a configuration interaction calculation, useful for excited states.[2] |
| DIPOLE | Requests the calculation of the dipole moment.[2] |
| DRC | Performs a dynamic reaction coordinate calculation.[2][18] |
| EF | Uses the Eigenvector Following algorithm for geometry optimization.[10][15] |
| FORCE | Performs a force calculation to determine vibrational frequencies.[2][15] |
| GEO-OK | Overrides some safety checks on the input geometry.[12] |
| PRECISE | Tightens the convergence criteria for optimizations.[10] |
| SYMMETRY | Imposes symmetry constraints during geometry optimization.[11] |
| TS | Invokes a transition state optimization routine.[12][18] |
| UHF | Specifies an unrestricted Hartree-Fock calculation, necessary for systems with unpaired electrons.[18] |
| VECTORS | Prints the final eigenvectors (molecular orbitals).[2] |
| XYZ | Forces the use of Cartesian coordinates for all geometric operations.[12] |
Table 3: Spin Multiplicity Keywords
| Keyword | Number of Unpaired Electrons | Example System |
| SINGLET | 0 | Most stable organic molecules |
| DOUBLET | 1 | Radicals |
| TRIPLET | 2 | Biradicals, some excited states |
| QUARTET | 3 | - |
| QUINTET | 4 | - |
| SEXTET | 5 | - |
Experimental Protocol: Geometry Optimization of a New Molecule
This protocol provides a step-by-step guide for performing a geometry optimization, a common and fundamental MOPAC calculation.
1. Create the Input File:
-
Follow the "Creating a MOPAC Input File" protocol.
-
In the keyword line (Line 1), include the desired semi-empirical method (e.g., PM7). Geometry optimization is the default calculation type, so no specific keyword is needed unless a different optimization algorithm is desired (e.g., EF).[10][11]
-
It is good practice to include PRECISE to ensure a well-converged geometry.
-
Specify the charge and spin multiplicity if the molecule is not a neutral singlet. For open-shell systems, the UHF keyword is required.[18]
Example Input for Formaldehyde (C₂v Symmetry):
2. Run the MOPAC Calculation:
-
Execute the MOPAC program from the command line, providing the input file as an argument. The exact command may vary depending on your system installation.[8]
3. Analyze the Output:
-
MOPAC will generate an output file (e.g., your_input_file.out).
-
Open the output file in a text editor.
-
Search for "FINAL HEAT OF FORMATION" to find the calculated heat of formation for the optimized geometry.
-
The final optimized geometry will be provided in both internal and Cartesian coordinates.
-
Check for the successful completion of the job by looking for messages indicating a normal termination.
Conclusion
Setting up a MOPAC calculation for a new molecule is a straightforward process that involves creating a structured input file with appropriate keywords and molecular geometry. By following the protocols and utilizing the information provided in this guide, researchers can effectively employ MOPAC for a wide range of computational chemistry tasks in drug discovery and development. For more advanced calculations or specific troubleshooting, consulting the official MOPAC manual is recommended.[1]
References
- 1. nova.disfarm.unimi.it [nova.disfarm.unimi.it]
- 2. Absolute Beginners Guide to MOPAC [server.ccl.net]
- 3. MOPAC Manual: A General Molecular Orbital Package. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. openmopac.net [openmopac.net]
- 5. mopac notes [www-jmg.ch.cam.ac.uk]
- 6. Stewart Computational Chemistry - MOPAC Home Page [openmopac.github.io]
- 7. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 8. openmopac.net [openmopac.net]
- 9. Mopac(3) - MOPAC 6 input file reader/writer [gsp.com]
- 10. MOPAC sample input [cup.uni-muenchen.de]
- 11. optimization of symmetric systems [cup.uni-muenchen.de]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scm.com [scm.com]
- 15. openmopac.net [openmopac.net]
- 16. Mopac calculation [ddl.unimi.it]
- 17. scribd.com [scribd.com]
- 18. katakago.sakura.ne.jp [katakago.sakura.ne.jp]
Application Note: Automating MOPAC Calculations for High-Throughput Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: MOPAC (Molecular Orbital PACkage) is a powerful and widely-used semi-empirical quantum mechanics software package for studying molecular structures and reactions.[1][2] In fields like drug development and materials science, researchers often need to perform calculations on hundreds or thousands of compounds. Manually setting up, running, and analyzing these calculations is inefficient and prone to error. This application note provides a detailed protocol for automating MOPAC calculations using scripting, enabling high-throughput screening and systematic analysis of molecular properties.
Core Concepts: MOPAC File Formats
Before automating, it's crucial to understand the basic file structure. MOPAC calculations are controlled by a plain text input file and produce several output files.[3]
-
Input File (.mop or .dat): This file specifies the calculation type, the molecule's geometry, and other parameters.
-
Line 1 (Keywords): Defines the semi-empirical method (e.g., PM7, AM1), calculation type (e.g., FORCE for vibrational frequencies), and other options (e.g., PRECISE).[3][4]
-
Line 2 (Title): A descriptive title for the calculation.[3]
-
Line 3 (Comments): Additional comments or blank.[3]
-
From Line 4 (Geometry): The atomic coordinates in Cartesian or internal (Z-matrix) format.[5]
-
-
Primary Output Files:
Experimental Protocol: Automation with Python
Python is highly recommended for automation due to its versatility and the availability of powerful libraries for data analysis and cheminformatics. This protocol uses the built-in subprocess module to execute MOPAC.
Methodology:
-
Prerequisites:
-
A working installation of MOPAC.
-
Python 3.x installed.
-
A set of MOPAC input files (.mop) for the molecules of interest, stored in a dedicated directory.
-
-
Directory Structure:
-
Python Script (run_mopac.py): The following script iterates through all .mop files in the inputs directory, executes MOPAC for each, and moves the output files to the outputs directory.
-
Execution: Run the script from the mopac_project directory using the command: python run_mopac.py
Experimental Protocol: Automation with Shell Script (Linux/macOS)
For users comfortable with the command line, a simple bash script provides a lightweight automation solution.
Methodology:
-
Prerequisites:
-
A working installation of MOPAC, accessible from the command line.
-
A set of MOPAC input files (.mop) in a directory.
-
-
Shell Script (run_mopac.sh): Create a file with the following content. This script loops over all .mop files in the current directory and runs the calculation.
-
Execution:
-
Make the script executable: chmod +x run_mopac.sh
-
Run the script: ./run_mopac.sh
-
Visualization: Automated Calculation Workflow
The following diagram illustrates the logical flow of the automated MOPAC calculation process described in the protocols.
Caption: Workflow for automating MOPAC calculations from input preparation to data aggregation.
Data Presentation and Extraction
After running the calculations, the key results must be extracted from the .out files and summarized. The most important value is often the "FINAL HEAT OF FORMATION".
Example Data Extraction (using grep):
This command will find all lines containing the final heat of formation from all .out files in the outputs directory and save them to summary_heats.txt. For more complex data extraction, Python scripting is recommended.
Summary of Quantitative Data:
The extracted data can be compiled into a structured table for easy comparison, which is critical for screening studies in drug development.
| Molecule ID | Method | Final Heat of Formation (kcal/mol) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Ligand_001 | PM7 | -150.23 | -9.87 | -1.12 | 2.45 |
| Ligand_002 | PM7 | -165.89 | -10.01 | -1.05 | 3.12 |
| Ligand_003 | PM7 | -142.76 | -9.75 | -0.99 | 1.89 |
| Ligand_004 | PM7 | -171.04 | -10.23 | -1.34 | 4.01 |
Application in Drug Development: Kinase Inhibitor Analysis
MOPAC can be used to calculate electronic properties and energies of small molecules designed as enzyme inhibitors. For example, in a kinase drug discovery project, researchers can automate calculations for a library of potential inhibitors to predict their binding affinity or reactivity. The diagram below shows a simplified kinase signaling pathway, a common target for cancer therapeutics. MOPAC could be used to analyze the properties of an inhibitor designed to block the ATP binding site.
Visualization: Simplified Kinase Signaling Pathway
Caption: A drug inhibitor competes with ATP to block phosphorylation and downstream signaling.
References
- 1. MOPAC - Wikipedia [en.wikipedia.org]
- 2. openmopac.net [openmopac.net]
- 3. Absolute Beginners Guide to MOPAC [server.ccl.net]
- 4. MOPAC sample input [cup.uni-muenchen.de]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. files generated by MOPAC [cup.uni-muenchen.de]
- 7. MOPAC sample output [cup.uni-muenchen.de]
Application Notes and Protocols for Visualizing MOPAC Output Files
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOPAC (Molecular Orbital PACkage) is a powerful and widely used semi-empirical quantum mechanics program for studying molecular structures, reactions, and properties.[1][2] Its computational efficiency makes it particularly valuable in drug development and molecular modeling for screening large numbers of molecules. However, the raw text-based output files generated by MOPAC can be challenging to interpret directly. Effective visualization of these output files is crucial for extracting meaningful insights into molecular geometry, electronic structure, vibrational modes, and reaction pathways, thereby accelerating research and discovery.
These application notes provide detailed protocols for visualizing various types of MOPAC output data using commonly available and free software.
Key MOPAC Output Files and Their Content
A standard MOPAC calculation generates several output files. The most important for visualization purposes are:
| File Extension | File Type | Description |
| .out | Main Output | The primary output file containing comprehensive information about the calculation, including final energy, optimized geometry, vibrational frequencies, and atomic charges.[3][4] |
| .arc | Archive File | Contains a summary of the calculation results and the final optimized geometry of the system.[3] |
| .mgf | MOPAC Graphics File | Specifically formatted for visualizing molecular orbitals with software like Jmol. This file is generated when the GRAPHF keyword is used in the input file.[5][6] |
| .aux | Auxiliary File | Contains additional data that can be used by visualization programs like GABEDIT. Generated by using the AUX keyword.[7] |
General Workflow for MOPAC Calculation and Visualization
The overall process from input creation to final visualization follows a structured path. Understanding this workflow is key to efficiently generating and interpreting MOPAC results.
Experimental Protocols
Here are detailed protocols for visualizing specific MOPAC outputs.
Protocol 1: Visualizing Optimized Molecular Geometry
This protocol outlines how to view the final 3D structure of a molecule after a geometry optimization calculation.
Methodology:
-
Input File Preparation:
-
Create or open your molecule in a molecular editor like Avogadro.
-
Generate the MOPAC input file (.mop).
-
Ensure the keywords line includes a semi-empirical method (e.g., PM7) and any other desired parameters. For a simple geometry optimization, no special keyword is needed, as it's the default calculation type.
-
Example keywords: PM7 1SCF
-
-
Run MOPAC: Execute the MOPAC calculation with your input file.
-
Visualization:
-
Open a molecular visualization program (e.g., Avogadro, Jmol, GABEDIT).
-
Go to File > Open and select the generated .out or .arc file.[3]
-
The software will display the final, energy-minimized geometry of your molecule. You can rotate, zoom, and measure bond lengths and angles.
-
Protocol 2: Visualizing Vibrational Frequencies
This protocol allows you to visualize the normal vibrational modes of a molecule, which is essential for confirming a true energy minimum (no imaginary frequencies) and for interpreting infrared (IR) spectra.
Methodology:
-
Input File Preparation:
-
In your MOPAC input file (.mop), add the FORCE keyword to the keywords line. This instructs MOPAC to perform a force calculation to determine vibrational frequencies.[8]
-
Example keywords: PM7 FORCE
-
-
Run MOPAC: Execute the MOPAC calculation.
-
Visualization (using Avogadro):
-
Open Avogadro.
-
Go to File > Open and select the .out file from the calculation.
-
A table of vibrational frequencies will appear.[5]
-
Click on a specific frequency in the table.
-
Click the "Start Animation" button to visualize the corresponding vibrational motion.[1][5] You can also display force vectors for each atom.[5]
-
Protocol 3: Visualizing Molecular Orbitals (HOMO/LUMO)
Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity and electronic properties.
Methodology:
-
Input File Preparation:
-
Run MOPAC: Execute the MOPAC calculation.
-
Visualization (using Jmol):
-
Open Jmol.
-
Go to File > Open and select the .mgf file.
-
Open the Jmol Script Console (File > Console).
-
To display a specific molecular orbital, type mo . For example, to see the 8th molecular orbital, type: mo 8.[5]
-
The .out file will list the orbital energies and occupancies, allowing you to identify the HOMO and LUMO. You can then visualize them by typing their corresponding numbers in the Jmol console.
-
To create a filled, translucent surface, you can use commands like mo fill nofill mesh translucent.[5]
-
Protocol 4: Visualizing Partial Atomic Charges
Understanding the charge distribution within a molecule is fundamental for predicting intermolecular interactions, a key aspect of drug design.
Methodology:
-
Input File Preparation:
-
As with molecular orbitals, use the GRAPHF keyword in your .mop input file to generate the necessary .mgf file.[9]
-
Example keywords: PM7 GRAPHF
-
-
Run MOPAC: Execute the MOPAC calculation.
-
Visualization (using Jmol):
Data Presentation: Summary of Key Quantitative Outputs
The following table summarizes the quantitative data that can be extracted from MOPAC output files and visualized.
| Parameter | MOPAC Keyword | Output File | Visualization Software | Application in Drug Development |
| Heat of Formation | (Default) | .out | N/A (Text Value) | Assess molecular stability. |
| Final Geometry | (Default) | .out, .arc | Avogadro, Jmol, GABEDIT | Determine the 3D conformation of a drug or ligand. |
| Vibrational Frequencies | FORCE | .out | Avogadro, Jmol | Confirm stable structures, predict IR spectra. |
| Molecular Orbitals | GRAPHF | .mgf | Jmol | Analyze electronic properties and reactivity hotspots. |
| Ionization Potential | (Default) | .out | N/A (Text Value) | Predict the ease of electron removal. |
| Dipole Moment | (Default) | .out | N/A (Text Value) | Understand molecular polarity and solubility. |
| Partial Atomic Charges | GRAPHF | .mgf | Jmol | Predict electrostatic interactions with a target protein. |
| Reaction Path Energy | DRC or STEP | .out, .arc | Gnuplot, Gabedit | Profile the energy landscape of a chemical reaction.[10] |
Logical Relationships and Signaling Pathways
Visualizing logical workflows and conceptual pathways can greatly aid in understanding complex processes, from the computational workflow itself to the biological systems being studied.
The insights gained from MOPAC can be applied to understanding biological systems, such as the inhibition of a signaling pathway in drug development.
References
- 1. youtube.com [youtube.com]
- 2. MOPAC – MolSSI [molssi.org]
- 3. files generated by MOPAC [cup.uni-muenchen.de]
- 4. MOPAC sample output [cup.uni-muenchen.de]
- 5. youtube.com [youtube.com]
- 6. openmopac.net [openmopac.net]
- 7. sparkle.pro.br [sparkle.pro.br]
- 8. Absolute Beginners Guide to MOPAC [server.ccl.net]
- 9. quantum chemistry - How to display atomic charges from MOPAC calculation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. sparkle.pro.br [sparkle.pro.br]
Application Notes and Protocols for MOPAC Calculations using Graphical User Interfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing semi-empirical quantum mechanics calculations using MOPAC, facilitated by the graphical user interfaces (GUIs) Chem3D and WebMO. These protocols are designed to guide users through common computational chemistry tasks, including single point energy calculations, geometry optimizations, vibrational frequency analyses, and transition state searches.
Introduction to MOPAC and GUI-Based Computational Chemistry
MOPAC (Molecular Orbital PACkage) is a widely-used semi-empirical quantum chemistry program that offers a balance between computational cost and accuracy for studying molecular structures and reactions.[1] While MOPAC itself is a command-line driven engine, graphical user interfaces like Chem3D and WebMO provide a user-friendly environment for building molecules, setting up calculations, and visualizing results, making these powerful computational tools accessible to a broader range of scientists.[2][3] This guide will focus on practical workflows within these two popular GUIs.
MOPAC with Chem3D
Chem3D, part of the ChemOffice suite, offers a seamless environment for 3D molecular modeling and integrates MOPAC for performing semi-empirical calculations.[4][5] It is particularly useful for researchers who also utilize ChemDraw for 2D chemical structure drawing.
Protocol 1: Geometry Optimization of Formaldehyde (B43269) in Chem3D
This protocol outlines the steps to perform a geometry optimization for a formaldehyde molecule using the PM7 semi-empirical method in Chem3D. Geometry optimization is a fundamental calculation that seeks to find the lowest energy conformation of a molecule.[6]
Experimental Protocol:
-
Molecule Creation:
-
Launch Chem3D.
-
Use the drawing tools to construct the formaldehyde molecule (CH₂O). Ensure the carbon is double-bonded to the oxygen.
-
Use the "Clean Up Structure" function (often found under a "Structure" menu) to generate a reasonable initial 3D geometry.[7]
-
-
MOPAC Calculation Setup:
-
Navigate to the Calculations menu and select MOPAC Interface.
-
From the MOPAC Interface submenu, choose Minimize Energy or a similar option for geometry optimization.[8]
-
In the MOPAC calculation dialog box that appears, configure the following settings:
-
Job & Theory Tab:
-
Method: Select PM7.
-
Wave Function: For a closed-shell molecule like formaldehyde, RHF (Restricted Hartree-Fock) is appropriate.
-
Coordinate System: Cartesian is a standard choice.
-
-
Properties Tab:
-
Ensure Geometry Optimization or Minimize Energy is the selected job type.
-
-
-
Click the Run button to initiate the calculation.
-
-
Results Analysis:
-
Upon completion, a message will indicate that the minimization has terminated.[7]
-
The 3D structure in the main window will update to the optimized geometry.
-
The MOPAC output files, typically with .out and .arc extensions, will be saved in a designated folder (e.g., CSMOPACOutput in your Temp folder).[9] These files contain detailed information about the calculation.
-
Key quantitative data can be found in the output window within Chem3D or by opening the .out file.
-
Data Presentation:
| Calculated Property | Value | Units |
| Final Heat of Formation | Value from output | kcal/mol |
| Electronic Energy | Value from output | eV |
| Core-Core Repulsion | Value from output | eV |
| Ionization Potential | Value from output | eV |
| Dipole Moment | Value from output | Debye |
| Final Geometry (Cartesian) | Coordinates from output | Ångströms |
Workflow Diagram:
MOPAC with WebMO
WebMO is a web-based interface for computational chemistry programs, providing a platform-independent environment for setting up, running, and analyzing calculations from various engines, including MOPAC.[3][10]
Protocol 2: Vibrational Frequency Analysis of Water in WebMO
This protocol describes how to calculate the vibrational frequencies of a water molecule. A frequency calculation is essential to confirm that an optimized structure is a true energy minimum (no imaginary frequencies) and to predict its infrared (IR) spectrum.[11]
Experimental Protocol:
-
Login and Job Creation:
-
Log in to your WebMO server.
-
From the "Job Manager" page, click "New Job" and then "Create New Job".[12]
-
-
Molecule Creation:
-
In the "Build Molecule" editor, select Oxygen from the periodic table tool.
-
Click in the center of the editor to place an oxygen atom.
-
Click and drag from the oxygen atom to create two O-H bonds.
-
Use the "Clean-Up" tools to generate a reasonable initial geometry for the water molecule.[12]
-
Click the forward arrow to proceed to the next step.
-
-
Engine and Calculation Setup:
-
On the "Choose Computational Engine" page, select Mopac .[1]
-
Click the forward arrow.
-
On the "Configure Mopac Job Options" page, set the following:[13]
-
Job Name: e.g., "Water Frequency Calculation"
-
Calculation: Select Vibrational Frequencies. Note: It is best practice to perform a Geometry Optimization first or select Optimize + Vib Freq.
-
Theory: Choose a method, for example, PM7.
-
Charge: 0
-
Multiplicity: Singlet
-
-
Click the forward arrow to submit the job.
-
-
Results Analysis:
-
The "Job Manager" will show the status of your calculation as "Queued," "Running," and finally "Complete."[14]
-
Click the magnifying glass icon next to the completed job to view the results.
-
The "View Job" page will display the calculated vibrational frequencies. A stable minimum energy structure will have all positive frequencies.
-
You can animate each vibrational mode by clicking the filmstrip icon next to the frequency.[11]
-
An interactive IR spectrum is also displayed.
-
Data Presentation:
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) |
| 1 | Value from output | Value from output |
| 2 | Value from output | Value from output |
| 3 | Value from output | Value from output |
Workflow Diagram:
Protocol 3: Transition State Search in WebMO
Locating a transition state is crucial for studying reaction mechanisms and determining activation energies. This protocol provides a general workflow for finding a transition state using WebMO's interface to MOPAC.[15]
Experimental Protocol:
-
Build an Initial Guess Structure:
-
Follow steps 1 and 2 from Protocol 2 to create a new job and build a molecule that represents an initial guess of the transition state structure. This often involves distorting bond lengths and angles from their equilibrium values towards the expected transition state geometry.
-
-
Configure the Transition State Optimization:
-
On the "Choose Computational Engine" page, select Mopac .
-
On the "Configure Mopac Job Options" page, set the following:
-
Job Name: e.g., "SN2 Reaction Transition State"
-
Calculation: Select Transition State Optimization.[12]
-
Theory: Choose an appropriate method, such as PM7.
-
Specify the correct Charge and Multiplicity for the system.
-
-
-
Submit and Analyze:
-
Submit the job and monitor its progress in the "Job Manager."
-
Once complete, view the results. The output will provide the geometry of the located stationary point.
-
-
Verify the Transition State:
-
A true transition state should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[16]
-
To verify this, start a new job using the optimized transition state geometry (New Job Using This Geometry).
-
Run a Vibrational Frequencies calculation on this structure.
-
Examine the output for one and only one negative (imaginary) frequency.
-
Data Presentation:
Transition State Optimization Output:
| Calculated Property | Value | Units |
| Heat of Formation | Value from output | kcal/mol |
| Final Geometry | Coordinates from output | Ångströms |
Verification Frequency Calculation Output:
| Mode | Frequency (cm⁻¹) | Notes |
| 1 | Negative value | Imaginary frequency (reaction coordinate) |
| 2 | Positive value | |
| ... | Positive values |
Logical Relationship Diagram:
Summary
These protocols provide a starting point for utilizing MOPAC through the user-friendly interfaces of Chem3D and WebMO. For more advanced calculations or troubleshooting, consulting the detailed manuals for both MOPAC and the respective graphical user interface is highly recommended. By leveraging these tools, researchers can efficiently perform semi-empirical calculations to gain valuable insights into molecular properties and reactivity.
References
- 1. youtube.com [youtube.com]
- 2. openmopac.net [openmopac.net]
- 3. WebMO: WWW-based interface to Gaussian, GAMESS, MOPAC [ccl.net]
- 4. library.columbia.edu [library.columbia.edu]
- 5. openmopac.net [openmopac.net]
- 6. openmopac.net [openmopac.net]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. Modelling Instructions: CHem3D [ch.ic.ac.uk]
- 9. support.revvitysignals.com [support.revvitysignals.com]
- 10. WebMO Help [chemistry.coe.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. bohr.chem.gac.edu [bohr.chem.gac.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. smith.edu [smith.edu]
- 15. openmopac.net [openmopac.net]
- 16. openmopac.net [openmopac.net]
Troubleshooting & Optimization
MOPAC Computational Chemistry Technical Support Center
This technical support center provides troubleshooting guidance for common error messages and issues encountered while using the MOPAC software package. The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Self-Consistent Field (SCF) Convergence Errors
Question: My calculation terminated with the error message "UNABLE TO ACHIEVE SELF-CONSISTENCE" or "FAILED TO ACHIEVE SCF". What does this mean and how can I fix it?
Answer:
This is a common error indicating that the calculation could not converge on a stable electronic state for your molecule. MOPAC employs several methods to achieve self-consistency, but challenging systems can sometimes fail.[1][2]
Common Causes:
-
Poor Initial Guess: The starting electron density matrix might be a poor approximation, leading to oscillations in the SCF procedure.[2]
-
Slow Convergence: The electronic equations for your system may be inherently slow to converge.[2]
-
Near-Degenerate Orbitals: If your molecule has orbitals that are very close in energy, it can lead to instability and convergence issues.[3]
Troubleshooting Steps:
-
Increase SCF Iterations: The simplest solution is often to allow for more SCF cycles. This can be done using the SCFRT keyword.
-
Use a Different Solver: MOPAC has several SCF convergence algorithms. While the default is usually effective, for difficult cases, you can try alternatives.
-
Employ Damping: Damping can help to reduce oscillations in the SCF procedure.
-
Energy-Level Shift (SHIFT Technique): This technique can help stabilize convergence by shifting the virtual molecular orbital energy levels.
-
Pulay's Method (DIIS): This method uses information from previous iterations to accelerate convergence.
-
Camp-King Converger: This is a robust but computationally more expensive option that is often successful when other methods fail.
-
Check Your Geometry: An unreasonable starting geometry can lead to a difficult electronic structure to converge. Ensure your initial molecular geometry is chemically sensible.
Keywords for SCF Convergence:
| Keyword | Description |
| SCFRT=n | Sets the maximum number of SCF iterations to n. |
| SHIFT=n | Applies an energy-level shift of n to the virtual orbitals. |
| PULAY | Invokes Pulay's DIIS convergence method. |
| CAMP | Invokes the Camp-King converger. |
| DAMP | Applies a damping procedure to the SCF iterations. |
| PRECISE | Tightens the convergence criteria for both SCF and geometry optimization. |
Category 2: Geometry Optimization Errors
Question: I received a "GEOMETRY NOT properly optimized" or "TRUST RADIUS NOW LESS THAN..." error during a geometry optimization. What should I do?
Answer:
These messages indicate that the geometry optimization algorithm has failed to find a stationary point on the potential energy surface that meets the default convergence criteria. This can happen for several reasons.
Common Causes:
-
Nearly Optimized Geometry: If the starting geometry is already very close to the minimum, the trust radius for the optimization step can become too small, leading to premature termination.
-
"Big Ring" Problem: For large, flexible rings, small changes in internal coordinates (bond angles, dihedrals) can lead to large, unrealistic changes in the overall geometry, causing the optimization to fail.
-
Flat Potential Energy Surface: If the geometry is in a region where the energy changes very little with atomic movement, the optimizer can struggle to find the direction of the minimum.
-
Incorrect Gradients: In some complex calculations (e.g., certain C.I. methods), the analytic gradients might be calculated incorrectly.
Troubleshooting Steps:
-
Use Cartesian Coordinates: For systems with large rings or other complex topologies, switching to Cartesian coordinates for the optimization can resolve many issues. This is done using the XYZ keyword.
-
Adjust Optimization Criteria: You can override the default termination criteria. The LET keyword can be helpful, and setting DDMIN=0 can also be effective, especially for reaction paths.
-
Restart the Optimization: If the optimization failed close to a minimum, restarting the calculation from the last geometry can sometimes lead to successful convergence.
-
Use a Different Optimizer: MOPAC has different optimization algorithms. If the default EigenFollowing method fails, consider trying the NLLSQ optimizer, though TS is an alternative for transition states.
-
Force Numerical Gradients: If you suspect issues with the analytical gradients, you can force a numerical calculation of the derivatives by using NOANCI. Be aware that this is computationally expensive.
Keywords for Geometry Optimization:
| Keyword | Description |
| XYZ | Performs the geometry optimization in Cartesian coordinates. |
| LET | Overrides the default check that can prematurely stop a calculation if the trust radius becomes too small. |
| DDMIN=0 | Can be used in conjunction with LET to help with optimizations, particularly for reaction paths. |
| TS | A transition state optimization routine that can be an alternative to NLLSQ. |
| NOANCI | Forces the use of numerical derivatives, which can be a solution if analytical derivatives fail. |
| GEO-OK | Overrides some safety checks on the geometry. |
Category 3: Input and File System Errors
Question: My job fails immediately with an error like "NO ATOMS IN SYSTEM", "Cannot open filename.out!", or "FILE: file.den is missing". How do I fix this?
Answer:
These errors typically point to problems with your input file's structure, file permissions, or the location of necessary files.
Common Causes & Solutions:
-
NO ATOMS IN SYSTEM : This often means there's an issue with the formatting of your input file before the geometry specification. A common mistake is having a blank line before the keyword line. Your input file should have exactly three lines before the Z-matrix or Cartesian coordinates, unless the + keyword is used to extend the keyword line.
-
Cannot open filename.out! : This indicates MOPAC cannot write to the output file. The reasons could be:
-
The output file already exists and is write-protected or owned by another user.
-
The directory you are running the calculation in is "read-only".
-
There is no available disk space.
-
-
FILE: file.den is missing (FATAL) : This error occurs when you have requested to use a density matrix from a previous calculation (e.g., for a restart), but the specified .den file does not exist in the current directory.
-
GAUSSIAN INPUT REQUIRES STAND-ALONE JOB : When using Gaussian-formatted geometry input, only one such geometry is allowed per run unless the AIGIN keyword is used. To fix this, either add AIGIN or split the run into separate jobs.
General Advice:
-
Check File Permissions: Ensure you have read and write permissions in the directory where you are running MOPAC.
-
Verify File Paths: If you are referencing files, make sure the paths are correct.
-
Review Input File Structure: Carefully check your MOPAC input file against examples in the manual to ensure the formatting is correct.
MOPAC Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common MOPAC errors.
Caption: A flowchart for troubleshooting common MOPAC calculation errors.
References
MOPAC Geometry Optimization: Technical Support Center
This guide provides troubleshooting assistance for common issues encountered during geometry optimization calculations using MOPAC. It is intended for researchers, scientists, and professionals in drug development and computational chemistry.
Frequently Asked Questions (FAQs)
Q1: My geometry optimization is not converging and I see the error "EXCESSIVE NUMBER OF OPTIMIZATION CYCLES." What should I do?
This is one of the most common issues in MOPAC. It indicates that the calculation has reached the maximum number of allowed steps without finding a stationary point on the potential energy surface.
Troubleshooting Steps:
-
Check the Initial Geometry: A poor starting structure is a frequent cause of convergence failure. Ensure that your initial bond lengths, angles, and dihedral angles are reasonable. Visualize the input structure to check for any obvious problems like overlapping atoms.
-
Increase Optimization Cycles: If the geometry seems to be steadily improving but just needs more time, you can increase the maximum number of cycles using the CYCLES keyword. For example, CYCLES=500.
-
Switch the Optimizer: The default optimizer might not be the best for every system. Try switching to the Eigenvector Following (EF) routine, which can be more robust for complex potential energy surfaces. Use the EF keyword.
-
Reset the Hessian: Sometimes, the optimizer's search direction becomes unhelpful. Resetting the Hessian matrix can help. This can be done using the RECALC=N keyword, where N is the number of cycles after which the Hessian is recalculated (e.g., RECALC=10).
-
Refine Search Criteria: For difficult cases, you can try tightening the convergence criteria using the PRECISE keyword. This will require the optimizer to meet stricter conditions for the gradient norm.
Q2: MOPAC terminates with a "GEOMETRY IS BAD" or similar error message immediately. What does this mean?
This error typically points to a significant problem with the input structure that prevents the calculation from even starting.
Common Causes:
-
Unrealistic Bond Distances: Atoms may be too close together (leading to high steric repulsion) or too far apart. Most chemical bonds fall within a well-known range of lengths.
-
Incorrect Connectivity: The defined atomic connectivity does not represent a chemically sensible molecule.
-
Data Entry Errors: There might be typos in the input file, such as incorrect atom symbols or coordinates.
Resolution Workflow:
The following diagram illustrates a systematic approach to resolving issues with the initial geometry.
MOPAC Technical Support Center: Improving Calculation Accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their MOPAC calculations.
Frequently Asked Questions (FAQs)
A selection of common questions regarding accuracy and precision in MOPAC.
Q: What is the difference between accuracy, precision, and reproducibility in MOPAC calculations?
A: These three terms describe different aspects of your calculation's quality:
-
Accuracy: Compares the calculated result to a known reference value, such as experimental data.[1] The recent semi-empirical methods like PM6 and PM7 are generally most accurate for modeling chemical systems, specifically geometries and heats of formation, but show lower accuracy for electronic properties like ionization potentials.[1]
-
Precision: Refers to the number of significant figures in a printed quantity.[1] While the precision of a calculated heat of formation might be 10⁻⁶ kcal/mol, the accuracy is much lower, so results should be truncated appropriately (e.g., to 0.1 kcal/mol).[1]
-
Reproducibility: The ability to obtain the same results when running the same calculation on different computer systems or at different times.[1] Small differences can arise from finite convergence criteria or operating system variations.
Q: How do I choose the most accurate Hamiltonian for my system?
A: The choice of Hamiltonian is crucial and depends on the chemical system and the properties you are studying.
-
General Purpose: For most calculations, PM7 is the latest and generally most accurate model available in MOPAC.
-
Non-covalent Interactions: For systems where dispersion and hydrogen bonding are important (e.g., protein-ligand binding), Hamiltonians with specific corrections, such as PM6-D3H4, are recommended for higher accuracy.
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Transition Metals: The reliability of standard semi-empirical methods can be lower for systems containing transition metals. For these cases, alternative methods like the GFN-xTB theory might provide more reliable results.
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Benchmarking: When starting a new project, it is good practice to benchmark several Hamiltonians against known experimental or high-level computational data for your class of molecules to determine the most suitable method.
Q: How can I increase the precision of my geometry optimization?
A: To obtain a more precise geometry, you must tighten the criteria for terminating the optimization process. This can be done with several keywords:
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GNORM=n : This is the best way to control optimization precision. By setting n to a value smaller than the default of 1.0 (e.g., GNORM=0.01), you demand a much smaller final gradient norm, resulting in a more precise structure.
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PRECISE : This keyword tightens various internal criteria in MOPAC, including those for both the SCF calculation and the geometry optimization, leading to higher-than-routine precision.
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Highest Precision : For the most demanding applications, you can combine keywords, for instance, GNORM=0.0 and RELSCF=0.01.
Q: How do I model solvent effects to improve accuracy?
A: For reactions or systems in solution, including solvent effects is often essential for accurate results. MOPAC uses the Conductor-like Screening Model (COSMO) for this purpose.
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Activation: The COSMO model is activated with the keyword EPS=n, where n is the dielectric constant of the solvent (e.g., EPS=78.4 for water).
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Importance: This is particularly critical for charged species or zwitterions, like amino acids, where gas-phase calculations would yield misleading results.
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Solvation Energy: The solvation enthalpy can be calculated by taking the difference between the heat of formation from a solvated calculation (EPS=n) and a gas-phase calculation (no EPS keyword).
Q: Are there known inaccuracies with specific Hamiltonians?
A: Yes, all semi-empirical methods have known limitations. For example, the PM6 method has several known severe errors, such as predicting the incorrect geometry for ferrocene (B1249389) and certain non-bonding interactions. Before starting extensive calculations, it is wise to check for known issues with your chosen Hamiltonian, especially if your system contains elements or structural motifs that are not common in organic chemistry.
Q: My SCF calculation failed. How does this impact accuracy and how can I fix it?
A: A failure in the Self-Consistent Field (SCF) calculation means the program could not determine the electronic structure of the system, and therefore the results are meaningless. This is often caused by a poor or unreasonable starting geometry. To resolve this, you can try the following keywords:
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SHIFT or PULAY: These keywords invoke different SCF convergence algorithms that can help find a solution.
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CYCLES=n: This increases the maximum number of SCF iterations allowed (e.g., CYCLES=20000).
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ITRY=n: This specifies the use of a very robust but slow convergence method.
Troubleshooting Guides
Step-by-step instructions for resolving common issues and improving accuracy for specific applications.
Guide 1: Troubleshooting Geometry Optimization Failures
If a geometry optimization fails to converge or terminates with an error, follow this workflow to diagnose and solve the issue.
Caption: Experimental workflow for accurate protein-ligand binding energy calculations.
Detailed Experimental Protocol:
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Prepare Structures: The most critical preparation step is to add hydrogen atoms to the protein structure. PDB files often omit them, and their absence will lead to nonsensical results.
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Select Hamiltonian: Choose a Hamiltonian that is well-parameterized for non-covalent interactions. PM6-D3H4 is a strong choice.
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Perform Geometry Optimization: A complete geometry optimization is essential. To prevent the common fault of incomplete optimization, use the keyword LET(250) to ensure the calculation has sufficient cycles to converge properly. When running a large number of ligand poses in a batch queue, adding THREADS=1 and DUMP=2D can improve performance.
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Automate Data Extraction: For high-throughput studies, use scripts or macros to automatically parse the output .arc files to find the final heat of formation and gradient norm for each calculation.
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Verify Convergence: Ensure that the final gradient norm for each calculation is sufficiently small, indicating that a true energy minimum was reached.
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Calculate Binding Energy: The binding energy is the difference between the heat of formation of the optimized complex and the sum of the heats of formation of the optimized (isolated) protein and ligand.
Data & Quantitative Comparison
Choosing the correct Hamiltonian has a significant impact on accuracy. The table below summarizes the performance of PM7 and PM6-D3H4 for calculating interaction energies between a ligand and a protein, a key metric in drug development.
| Hamiltonian | Average Unsigned Error (kcal/mol) |
| PM6-D3H4 | 1.72 |
| PM7 | 2.91 |
Data represents errors in interaction energies relative to very high-quality calculations. As shown, the PM6-D3H4 method, which includes specific corrections for dispersion and hydrogen bonding, provides a more accurate result for this application.
General Workflow for Accurate Calculations
This general workflow can guide your keyword selection process to achieve the desired level of accuracy for your MOPAC calculations.
dot
Caption: A decision-making workflow for selecting appropriate MOPAC keywords.
References
MOPAC SCF convergence issues and how to fix them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve Self-Consistent Field (SCF) convergence issues in MOPAC.
Frequently Asked Questions (FAQs)
Q1: What is an SCF convergence failure?
A1: An SCF convergence failure, often indicated by the error message "FAILED TO ACHIEVE SCF", means that the calculation did not reach a stable electronic state where the electron density distribution is consistent with the effective potential it generates.[1] The calculation iteratively refines the molecular orbitals and their energies, and if this process does not converge to a solution that meets the specified criteria within the maximum number of iterations, the calculation terminates.
Q2: What are the common causes of SCF convergence failure?
A2: Several factors can lead to SCF convergence issues:
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Poor Initial Geometry: An initial molecular geometry that is far from a stable conformation can lead to difficulties in achieving SCF convergence.
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Bad Starting Density Matrix: The default initial guess for the density matrix is a crude approximation and can sometimes lead to oscillations, especially if large charges develop on atoms in the first few iterations.[2]
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Charge Sloshing: Oscillations in the charge distribution between iterations, where charge moves back and forth between different parts of the molecule, can prevent convergence.[2] This is common in systems with significant charge build-up.[2]
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Small HOMO-LUMO Gap: A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can lead to instability in orbital occupations during the SCF process.
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Biradical Character: Systems that can form biradicals may not converge with the default Restricted Hartree-Fock (RHF) method.[3]
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Slow Convergence: In some cases, the SCF equations are simply very slowly convergent due to long-lived oscillations or a slow transfer of charge.[2]
Q3: My SCF calculation is oscillating and not converging. What should I do?
A3: Oscillations in the SCF energy and density matrix are a common problem. MOPAC has built-in oscillation damping procedures.[2] If the default methods are insufficient, you can try the following:
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Use the SHIFT keyword: This keyword applies an energy-level shift to the virtual molecular orbitals, which can effectively damp oscillations.[2] A typical starting value is SHIFT=2.
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Employ Pulay's DIIS method: The PULAY keyword activates the Direct Inversion in the Iterative Subspace (DIIS) method, which can significantly accelerate convergence, particularly in oscillating systems.[4] It is important to note that using PULAY will prevent the automatic use of the combined package of convergers (SHIFT, PULAY, and CAMP-KING).[4]
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For MOZYME calculations: Use the DAMP=n.nn keyword, where n.nn is a value between 0.0 and 1.0. A value around 0.5 is often successful.[2]
Q4: I'm getting an SCF convergence failure with a system that might have biradical character. How can I address this?
A4: For systems with potential biradical character, the standard RHF calculation may fail. In such cases, using an Unrestricted Hartree-Fock (UHF) calculation is recommended. You can specify this using the UHF keyword.[3] For triplet states, the TRIPLET keyword should also be used.
Q5: When should I use the CAMP-KING converger?
A5: The CAMP-KING converger, activated by the KING or CAMP keyword, is a powerful and robust method that is almost guaranteed to achieve convergence.[2][5] However, it is computationally more intensive and should be used as a last resort when other methods like PULAY and SHIFT have failed.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving SCF Convergence Failure
This guide provides a step-by-step protocol to troubleshoot and resolve most SCF convergence issues, starting with the simplest and least computationally expensive methods.
Experimental Protocol:
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Verify Input Geometry and Charge:
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Ensure the initial molecular geometry is reasonable. If possible, perform a preliminary geometry optimization with a less demanding method or basis set.
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Double-check the total charge and spin multiplicity of your system.
-
-
Initial Rerun with Tighter Criteria:
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Sometimes, simply allowing for more iterations or a slightly tighter convergence criterion can resolve the issue. Use the ITRY=n keyword to increase the maximum number of SCF iterations (default is 200) and PRECISE to use more stringent SCF criteria.[3]
-
-
Employ the PULAY Keyword:
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If the initial rerun fails, add the PULAY keyword to your input file. This invokes Pulay's DIIS converger, which is often effective for oscillating systems.[4]
-
-
Use the SHIFT Keyword:
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If PULAY alone is not successful, try adding the SHIFT=n keyword. A starting value of n=2 is a good choice. This can help to damp oscillations.
-
-
Combine PULAY and SHIFT:
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In more difficult cases, using both PULAY and SHIFT=n together can be effective.
-
-
Resort to the CAMP-KING Converger:
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Relax the SCF Convergence Criteria:
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As a final option, if obtaining a result is critical and high precision is not paramount, you can relax the SCF convergence criteria using the RELSCF=n keyword, where n is a factor by which the default SCFCRT is multiplied. For example, RELSCF=10 will make the criteria ten times easier to satisfy. Use this with caution as it will lower the accuracy of the calculation.
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Logical Workflow for Troubleshooting SCF Convergence
The following diagram illustrates the decision-making process for addressing SCF convergence issues in MOPAC.
Data Presentation
Table 1: Key MOPAC Keywords for SCF Convergence
| Keyword | Description | Recommended Usage |
| PULAY | Employs Pulay's Direct Inversion in the Iterative Subspace (DIIS) method to accelerate convergence.[4] | Often the first choice for oscillating or slowly converging systems. |
| CAMP or KING | Activates the robust but computationally intensive Camp-King SCF converger.[2][5] | Use as a last resort when other methods fail. |
| SHIFT=n | Applies an energy-level shift to the virtual molecular orbitals to damp oscillations.[2] | A good option for oscillating systems, often used with PULAY. A starting value of n=2 is common. |
| ITRY=n | Sets the maximum number of SCF iterations to n. The default is 200.[3] | Increase to 400 or higher for slowly converging systems. |
| PRECISE | Uses more stringent convergence criteria for the SCF calculation.[6][7] | Useful for calculations requiring high accuracy, such as frequency calculations. |
| RELSCF=n | Relaxes the SCF convergence criterion by a factor of n. | Use with caution to obtain a result for a difficult system, e.g., RELSCF=10. |
| UHF | Performs an Unrestricted Hartree-Fock calculation. | Essential for open-shell systems and molecules with significant biradical character.[3] |
| DAMP=n.nn | Used in MOZYME calculations to damp SCF oscillations. n.nn is typically between 0.0 and 1.0.[2] | A value of 0.5 is a good starting point for MOZYME convergence issues. |
Table 2: MOPAC SCF Convergence Criteria (SCFCRT)
The SCFCRT keyword defines the primary threshold for determining if a self-consistent field has been achieved. The default value depends on the type of calculation being performed.[7]
| Calculation Type | Default SCFCRT Value | PRECISESCFCRT Value |
| Single Point (1SCF), Geometry Optimization, Reaction Path | 1.0E-4 | 1.0E-6 |
| Gradient Minimization, FORCE Calculation | 1.0E-7 | 1.0E-7 (or tighter) |
Note: The SCFCRT value can be manually set using SCFCRT=n.nn.[6] The RELSCF=n keyword multiplies the current SCFCRT value by n.
Signaling Pathways and Experimental Workflows
The logical workflow presented in the Graphviz diagram above outlines the recommended experimental procedure for tackling SCF convergence problems. It represents a signaling pathway for the researcher, where the outcome of one "experiment" (running MOPAC with a specific keyword) determines the next step in the troubleshooting process. This systematic approach ensures that simpler, less computationally demanding solutions are attempted before resorting to more intensive methods, thereby saving valuable computational resources and research time.
References
MOPAC Performance Optimization Center for Large Molecules
Welcome to the technical support center for optimizing MOPAC performance, specifically tailored for researchers, scientists, and drug development professionals working with large molecules. This guide provides answers to frequently asked questions and troubleshooting steps for common issues encountered during computational experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding slow calculations and the fundamental tools available in MOPAC to accelerate performance for large systems.
Q1: My MOPAC calculation on a large molecule is running very slowly. What are the first things I should check?
A: When dealing with large molecules, several factors can drastically affect calculation time. The primary areas to investigate are the choice of SCF solver, the hardware utilization, and the semi-empirical method.
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Use the MOZYME Solver: For large systems like proteins (up to 15,000 atoms), the linear-scaling MOZYME algorithm is essential.[1][2] Conventional MOPAC is typically limited to about 1,500 atoms.[1] MOZYME replaces the standard SCF procedure with a localized molecular orbital (LMO) method, where the time required scales linearly with the system size.[2][3]
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Enable Parallel Processing: By default, MOPAC utilizes multi-threading to accelerate jobs. Ensure you are using a version of MOPAC compiled to take advantage of multi-core CPUs or GPUs. Significant speedups can be achieved, especially on modern hardware.
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Select an Appropriate Method: While newer methods like PM7 are generally more accurate, they may have different performance characteristics. Ensure the chosen method is appropriate for your system and computational goals.
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Check Your Geometry Input: For systems with large rings, using internal coordinates can lead to instability and slow convergence. Switching to Cartesian coordinates with the XYZ keyword can often resolve this.
Q2: What is MOZYME and when should I use it?
A: MOZYME is a unique feature in MOPAC designed specifically for calculations on very large, closed-shell systems like enzymes and proteins. It employs a linear-scaling algorithm based on localized molecular orbitals (LMOs), which dramatically reduces the computational cost compared to traditional methods.
You should use MOZYME whenever you are working with systems that are too large for conventional SCF methods, typically those exceeding 1,500 atoms. It is the standard for geometry optimizations on biomolecules. However, a known limitation is that MOZYME requires a correctly identified Lewis structure to initialize its calculations.
Q3: How can I use multiple cores or GPUs to speed up my calculation?
A: MOPAC can be accelerated on high-performance computers by using shared-memory parallel strategies and GPU computing.
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Multi-Core CPUs: By default, MOPAC will use multi-threading to run a single job faster. For running a large number of separate jobs, it is more efficient to limit each job to a single thread by adding the keyword THREADS=1 and running multiple jobs simultaneously.
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GPUs: Specialized versions of MOPAC can leverage NVIDIA GPU chips via the CUDA toolkit. This can dramatically accelerate calculations, with reported speedups of over 50 times compared to serial versions for certain calculations. Using a GPU approximately doubles the speed for large systems compared to a CPU-only job.
Experimental Protocol: Enabling Hardware Acceleration
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Verify MOPAC Version: Ensure you have a version of MOPAC compiled for multi-core or GPU usage. Versions labeled "CPU+GPU" will automatically detect and use a compatible GPU.
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Install Dependencies: For GPU acceleration, the NVIDIA CUDA Toolkit must be installed on your system.
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Keyword Specification:
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For multi-core CPUs, MOPAC's default multi-threading is often sufficient for a single large job.
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For GPU usage, no specific keyword is needed if you have a GPU-enabled version; it will be used automatically. To prevent the GPU from being used, add the NOGPU keyword.
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Table 1: Reported Performance Gains with Hardware Acceleration
| Hardware Component | Strategy | Reported Speedup | Applicable System Size |
| Multi-Core CPU | Multi-Threading | ~3x with 4 threads | Large Systems |
| NVIDIA GPU | GPU Offloading | ~2x (GPU vs. CPU) | Large Systems |
| Combined | MKL + Multi-Threading + GPU | Up to 200x (vs. legacy serial) | Large Systems (e.g., Bacteriorhodopsin) |
| [Data sourced from references 1 and 15] |
Q4: Which semi-empirical method (PM6, PM7, etc.) should I choose for large systems?
A: The choice of method involves a trade-off between accuracy and computational cost. PM7 is the latest major reparameterization and is generally considered the most accurate for a wide range of systems. For large biological systems where non-covalent interactions are critical, dispersion and hydrogen-bond corrections are vital. Methods like PM6-D3H4 have shown excellent accuracy for interaction energies.
Table 2: Comparison of Average Unsigned Errors in Heats of Formation (kcal/mol)
| Method | Average Unsigned Error | Root Mean Square Error |
| PM7 | 4.01 | 5.89 |
| PM6 | 4.42 | 6.16 |
| B3LYP 6-31G(d) | 5.14 | 7.36 |
| PM3 | 6.23 | 9.44 |
| AM1 | 10.00 | 14.65 |
| [For a set of 1,366 compounds containing C, H, O, N, F, Cl, S, P, and Br. Sourced from reference 3.] |
For drug development professionals focusing on protein-ligand binding, achieving high accuracy is paramount. PM6-D3H4 has shown a lower average unsigned error for interaction energies (1.72 kcal/mol) compared to PM7 (2.91 kcal/mol) in some studies.
Section 2: Troubleshooting Geometry Optimization
This section provides guidance on resolving common problems encountered during the geometry optimization of large molecules.
Q5: My geometry optimization fails to converge. What are the common causes?
A: Convergence failure in large molecules can stem from several issues, including poor starting geometries, the complexity of the potential energy surface (PES), and issues with coordinate systems.
Q6: The geometry optimization terminates, but the gradient is still high. How can I achieve a tighter convergence?
A: The default geometry optimizers for large systems, like L-BFGS, may terminate prematurely several kcal/mol above the true energy minimum. To achieve a more reliable and tightly converged geometry, you can use the following keywords:
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GNORM=n.n: This keyword sets the termination criterion for the gradient norm. For high-quality geometries, a smaller value like GNORM=0.25 or lower is recommended, though this will increase calculation time.
-
LET(nnn) or BIGCYCLES=n: For difficult optimizations, the default procedure may struggle. Using LET with a large value (e.g., LET(250)) can force the optimizer to take more steps and overcome small energy barriers, leading to a more complete optimization. This significantly increases the run time but improves the reliability of the final geometry.
Q7: My molecule has large rings and the optimization is unstable. What should I do?
A: This is a common issue known as the "big ring" problem. When using internal coordinates (the default), small changes in angles or dihedrals within a large ring can cause large, unrealistic changes in the distance between atoms that should be bonded. This leads to instability and optimization failure.
Solution: Add the keyword XYZ to your input file. This forces MOPAC to perform all geometric operations in Cartesian coordinates, which avoids the "big ring" problem.
Caution: Do not use the XYZ keyword if you are also using the SYMMETRY keyword or if some atomic coordinates are intentionally not being optimized (i.e., frozen).
Q8: I'm working with a protein from a PDB file. What are the essential preparation steps?
A: Using a raw PDB file directly in MOPAC will lead to incorrect results. PDB files must be carefully prepared to represent a chemically reasonable system.
Experimental Protocol: PDB File Preparation for MOPAC
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Resolve Disorder: Address any positional or structural disorder reported in the PDB file. This often involves choosing one of the modeled conformers for a given residue.
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Add Hydrogen Atoms: PDB files typically do not include hydrogen atoms, which are essential for any quantum chemical calculation. Use a reliable molecular modeling program to add hydrogens.
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Verify Protonation States: Carefully check the protonation states of titratable residues (e.g., His, Asp, Glu, Lys) and the ligand, as these are pH-dependent and critical for calculating accurate interaction energies.
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Check Valency and Connectivity: When a protein is first run, MOPAC will print errors related to the number and position of hydrogen atoms. Carefully read the output file, identify faulty residues, and correct them in your input structure. Pay special attention to non-residue hetero groups, which are not automatically checked.
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Define the Active Site (Globule): For very large proteins, it is often more efficient to model a "globule" – a smaller sphere of atoms around the active site where the chemistry of interest occurs. This significantly reduces computational cost while maintaining accuracy for the local environment.
Section 3: Advanced Performance Tuning
This section covers more specific keywords and techniques for expert users to further optimize calculations.
Q9: How do I choose the best SCF or geometry optimization algorithm?
A: MOPAC offers several algorithms for both the Self-Consistent Field (SCF) procedure and the geometry optimization. While the defaults are generally robust, certain keywords can be beneficial for difficult cases.
Table 3: Selected Keywords for Advanced Algorithm Control
| Keyword | Type | Description | When to Use |
| CAMP | SCF Converger | A powerful but CPU-intensive SCF converger based on the Camp-King method. | Use when the default SCF procedure fails to converge. |
| BFGS | Optimizer | Uses the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm for geometry optimization. | An alternative to the default Eigenvector Following (EF) optimizer, can be more efficient for some systems. |
| EF | Optimizer | The default Eigenvector Following routine for finding minimum energy structures. | The standard choice for most geometry optimizations. |
| TS | Optimizer | Uses the EF routine specifically to locate transition states. | For reaction mechanism studies, not for ground-state geometry optimization. |
Q10: What is the RAPID keyword and how does it work?
A: The RAPID keyword is a specialized tool used with MOZYME to accelerate geometry optimizations where only a small part of a very large molecule is being modified. For example, if you are optimizing the side-chain of a single residue in a large protein, RAPID can provide a significant speedup.
Methodology: You must specify which atoms are being modified. Atoms being optimized are flagged with a "1", while all other static atoms are flagged with a "0". RAPID then focuses the computational effort on the changing part of the system.
Important Considerations:
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RAPID should not be used if the atoms being optimized are scattered throughout the molecule.
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Due to its approximations, the termination criterion should be loosened (e.g., GNORM=5).
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After a RAPID optimization, it is recommended to run a final, conventional MOZYME calculation on the entire system to obtain a more accurate final geometry and heat of formation.
References
MOPAC installation problems on Windows/Linux
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the installation of MOPAC on Windows and Linux systems. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Where can I download the latest version of MOPAC?
The latest open-source version of MOPAC is available through multiple channels. You can find graphical installers and minimal compressed-archive installers for Linux, Mac, and Windows on the official GitHub repository.[1][2] MOPAC can also be installed using the conda package manager with the command: conda install -c conda-forge mopac.[3]
Q2: Do I need a license to use the latest version of MOPAC?
No, recent versions of MOPAC have been re-released under the open-source Apache license, and users no longer need to obtain a license key.[3] However, older versions like MOPAC2016 might still require a license. For some integrations, like with Chem3D, a workaround involving a dummy "password for MOPAC2016" file might be necessary even with newer open-access versions.[4]
Q3: What are the main differences between MOPAC2016 and the newer open-source versions?
MOPAC2016 was the last of the closed-source commercial versions. The open-source versions are a direct continuation of its development and are actively maintained. All users of older versions are encouraged to upgrade to the most recent open-source release to get the latest features, bug fixes, and community support.
Troubleshooting Guides
Windows Installation Issues
Problem 1: MOPAC executable does not run or shows a permission error.
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Cause: Insufficient permissions for the MOPAC folder, preventing it from writing necessary files, including its own license file in older versions.
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Solution: Set Full Control Permissions
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Navigate to the MOPAC installation folder (e.g., C:\Program Files\MOPAC).
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Right-click on the folder and select "Properties".
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Go to the "Security" tab and click "Edit".
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Select your user account from the list.
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In the permissions box, check "Allow" for "Full control".
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Click "Apply" and then "OK".
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Problem 2: After installing a new version, the old version of MOPAC still runs.
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Cause: The system is executing an old MOPAC executable located elsewhere on your computer.
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Solution: Locate and Remove Old Executables
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Before installing the new version, manually delete the old MOPAC.exe or MOPAC2016.exe file.
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Try to run MOPAC from the command line. If it still runs, you have multiple old copies.
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Search your entire system for all instances of the MOPAC executable and delete them.
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Once you have confirmed that no old versions of MOPAC will run, proceed with the new installation.
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Problem 3: The license key is not being recognized (for older MOPAC versions).
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Cause: The license file is not in the correct location or the environment variable is not set.
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Solution 1: Place the license file in the MOPAC directory.
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Ensure your license file (e.g., password for MOPAC2016) is located in the same folder as the MOPAC executable.
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Solution 2: Use an Environment Variable.
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If you have installed MOPAC in a custom location, you need to set the MOPAC_LICENSE environment variable to point to the folder containing the license file.
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To set the environment variable:
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Search for "Environment Variables" in the Start Menu and open "Edit the system environment variables".
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Click on "Environment Variables...".
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Under "System variables", click "New...".
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For "Variable name", enter MOPAC_LICENSE.
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For "Variable value", enter the full path to your MOPAC installation directory.
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Click "OK" on all windows.
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Linux Installation Issues
Problem 1: Error message "error while loading shared libraries: libiomp5.so: cannot open shared object file: No such file or directory".
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Cause: A required Intel OpenMP runtime library is missing or not in the system's library path.
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Solution: Add the library to the shared library path.
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The libiomp5.so library is usually included with the MOPAC download.
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You need to add the location of this library to your LD_LIBRARY_PATH environment variable.
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Add the following line to your .bashrc or .zshrc file (replace /path/to/mopac with your actual MOPAC installation directory):
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Then, run source ~/.bashrc or source ~/.zshrc to apply the changes.
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Problem 2: MOPAC fails to install or run on CentOS/RedHat with messages about missing libraries.
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Cause: Some Linux distributions, like older versions of CentOS, do not install 32-bit libraries by default, which may be required by some MOPAC builds.
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Solution: Install 32-bit compatibility libraries.
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Open a terminal.
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Run the following command to install the necessary 32-bit libraries:
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This will install the required libraries in the /lib directory.
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Problem 3: "FATAL: kernel too old, Segmentation fault" error on Linux.
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Cause: The version of your Linux operating system is outdated and not supported by the MOPAC executable.
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Solution: Update your operating system or use a virtual machine.
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It is recommended to update your Linux distribution to a more recent version.
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Alternatively, you can create a virtual machine running a newer, supported Linux distribution.
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Experimental Protocols
Protocol 1: Verifying a MOPAC Installation
This protocol outlines the steps to perform a simple test calculation to verify that MOPAC is installed and functioning correctly.
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Create an input file:
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Open a text editor.
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Copy and paste the following data set for a geometry optimization of formic acid into the editor:
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Save the file as formic_acid.mop.
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Run the MOPAC calculation:
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Windows: Drag and drop the formic_acid.mop file onto the MOPAC2016.exe icon, or run from the command prompt: MOPAC2016.exe formic_acid.mop.
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Linux: In the terminal, navigate to the directory where you saved the file and run: ./MOPAC2016.exe formic_acid.mop (adjust the executable name as needed).
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Verify the output:
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Upon successful completion, MOPAC will generate several output files, including formic_acid.out and formic_acid.arc.
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Open the .out file and check for the final heat of formation and geometric parameters to ensure the calculation ran as expected.
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Data Presentation
| Linux Distribution | Required glibc Version |
| CentOS 5 | glibc-2.5 |
| CentOS 6 | glibc-2.12 |
| CentOS 7 | glibc-2.17 |
| Table 1: Required glibc versions for different CentOS releases when running certain MOPAC builds. |
Visualizations
Caption: MOPAC Installation Troubleshooting Flowchart.
Caption: Troubleshooting MOPAC License Issues.
References
MOPAC Calculation Troubleshooting Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during MOPAC calculations.
Troubleshooting Guide: Why is my MOPAC calculation not running?
This guide provides a systematic approach to diagnosing and resolving common MOPAC calculation failures. Follow the steps in the flowchart below and refer to the detailed explanations for each potential issue.
Caption: A flowchart illustrating the troubleshooting workflow for a failing MOPAC calculation.
Category 1: Input File Errors
Input file issues are a frequent cause of MOPAC calculation failures. Carefully check the following:
-
Q1: Is the keyword syntax correct?
-
Q2: Is the molecular geometry correctly defined?
-
A: Errors in the Z-matrix or Cartesian coordinates can prevent a calculation from starting. Common mistakes include incorrect atom connectivity, ill-defined angles, or atoms being too close to each other.[3] Ensure that the geometry definition follows the rules outlined in the MOPAC documentation. For instance, the first three atoms in a Z-matrix must not form a straight line.[1]
-
-
Q3: Is the charge and multiplicity specified correctly?
-
Q4: Are there any extraneous blank lines or characters in the input file?
Category 2: SCF Convergence Failure
The Self-Consistent Field (SCF) procedure is an iterative process to solve the electronic Schrödinger equation. If it fails to converge, the calculation will terminate.
-
Q5: What does the error "FAILED TO ACHIEVE SCF" mean?
-
Q6: How can I resolve SCF convergence issues?
-
A: MOPAC has several keywords to aid convergence:
-
SHIFT : This keyword can dampen oscillations and is often the first thing to try.[6]
-
PULAY : This invokes Pulay's direct inversion of the iterative subspace (DIIS) method, which can be very effective.[6]
-
CAMP-KING : This is a robust but computationally more expensive converger that can be used as a last resort.[6]
-
ITRY=n : Increasing the number of SCF iterations can sometimes help if the convergence is just slow.[7]
-
-
Category 3: Geometry Optimization Issues
Geometry optimization is the process of finding the lowest energy structure of a molecule.
-
Q7: My geometry optimization is failing with messages like "NUMERICAL PROBLEMS IN BRACKETING LAMDA". What should I do?
-
Q8: The geometry optimization seems to be running indefinitely or stops after a large number of cycles.
-
A: You may have hit the maximum number of optimization cycles. You can increase this with the CYCLES=n keyword.[7] However, if the gradient is not decreasing, there might be an issue with the potential energy surface, and you should re-examine your starting geometry.
-
Category 4: System & Environment Issues
Sometimes, the problem lies not with the input file but with the MOPAC installation or the computing environment.
-
Q9: The calculation stops abruptly without a clear error message in the output file.
-
A: This could be due to a few reasons:
-
Insufficient disk space: MOPAC generates temporary files, and a full disk can cause the calculation to freeze.[10]
-
Incorrect MOPAC installation: Ensure that MOPAC is installed correctly and that you are running the intended version.[8] Sometimes, old executables can interfere with new installations.[8]
-
File permissions: MOPAC needs to be able to write to the output and temporary file directories. Check the permissions of the directory you are running the calculation from.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q10: I'm a new MOPAC user. How should I get started?
-
A: A good way to start is by running a simple, well-documented calculation, such as the geometry optimization of formic acid.[8] This will help you familiarize yourself with the input file format and the output.
-
-
Q11: How do I run a geometry optimization followed by a force constant calculation in a single job?
-
A: This is best done in two steps within the same input file. The first part of the file defines the geometry optimization. The second part then uses the keyword OLDGEO to perform a FORCE calculation on the optimized geometry from the first step.[8]
-
-
Q12: Why don't the net charges on atoms add up to an exact integer value?
-
A: This is due to the finite precision of the calculations. Small deviations from integer values for the total charge are normal.[9]
-
-
Q13: What should I do if my PDB file is not working with MOPAC?
-
A: PDB files often lack hydrogen atoms, which are essential for MOPAC calculations. You must add hydrogens before running the calculation. MOPAC can help identify residues with incorrect numbers of hydrogens.[11]
-
-
Q14: Where can I find a comprehensive list of MOPAC error messages?
-
A: The official MOPAC documentation provides an alphabetical list of error messages with explanations.[1] This should be your primary reference for understanding specific error outputs.
-
References
- 1. openmopac.net [openmopac.net]
- 2. scm.com [scm.com]
- 3. nova.disfarm.unimi.it [nova.disfarm.unimi.it]
- 4. WebMO Help [webmo.net]
- 5. MOPAC sample input [cup.uni-muenchen.de]
- 6. openmopac.net [openmopac.net]
- 7. pirika.com [pirika.com]
- 8. openmopac.net [openmopac.net]
- 9. openmopac.net [openmopac.net]
- 10. support.revvitysignals.com [support.revvitysignals.com]
- 11. openmopac.net [openmopac.net]
MOPAC Technical Support Center: Troubleshooting Self-Consistency Errors
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error during their MOPAC calculations. This error indicates that the Self-Consistent Field (SCF) procedure, an iterative process to solve the Hartree-Fock equations, has failed to converge. This guide provides a structured approach to diagnosing and resolving this common issue.
Frequently Asked Questions (FAQs)
Q1: What does the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error in MOPAC signify?
A1: This error means that the iterative process used to calculate the electronic structure of your molecule did not converge to a stable solution. In each step of the SCF procedure, a new electron density is calculated from the previous one. This process is repeated until the electron density, and therefore the total energy, no longer changes between iterations. If the calculation exceeds the maximum number of iterations without reaching this stable point, the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error is reported.
Q2: What are the common causes for SCF convergence failure in MOPAC?
A2: Several factors can lead to SCF convergence failure:
-
Poor Initial Geometry: An unrealistic or high-energy initial molecular structure is a frequent cause. This can lead to large changes in the electron density between SCF iterations, causing oscillations.
-
Difficult Electronic Structures: Molecules with unusual electronic structures, such as those with multiple resonance forms, biradical character, or near-degenerate frontier molecular orbitals (a small HOMO-LUMO gap), can be challenging to converge.
-
Charge Oscillations: In some cases, the charge distribution oscillates between iterations, where a large charge builds up on an atom in one iteration and is then overcompensated for in the next.[1]
-
Slow Convergence: The SCF procedure may be converging, but too slowly to reach the criterion within the default number of iterations.[1]
Q3: Are there any simple initial steps I can take to resolve this error?
A3: Yes, before attempting more advanced solutions, consider these initial steps:
-
Check Your Input Geometry: Carefully inspect your input coordinates for any unrealistic bond lengths, angles, or steric clashes. It is often beneficial to perform a preliminary geometry optimization with a less computationally demanding method or a molecular mechanics force field.
-
Restart the Calculation: Sometimes, simply restarting the calculation can be effective. MOPAC may use a different initial guess for the density matrix, which might lead to convergence.
Troubleshooting Guide: A Step-by-Step Protocol
If the initial steps do not resolve the convergence failure, a more systematic approach is required. The following protocol outlines a series of computational experiments to achieve self-consistency.
Experimental Protocol: Systematic Troubleshooting of SCF Convergence
-
Initial Assessment and Geometry Refinement:
-
Methodology: Carefully examine the initial molecular geometry for any anomalies. If possible, perform a quick geometry optimization using a molecular mechanics method (e.g., using software like Avogadro or ArgusLab) before submitting to MOPAC.
-
Rationale: A more reasonable starting geometry reduces the initial energy and can prevent large, destabilizing changes in the electronic structure during the early SCF cycles.
-
-
Employing MOPAC's Built-in Convergence Enhancers:
-
Methodology: Modify your MOPAC input file to include keywords that activate different SCF convergence algorithms. It is recommended to try these in the order presented in the table below, starting with the less computationally intensive options.
-
Rationale: MOPAC includes several powerful algorithms designed to handle different types of convergence problems, from simple oscillations to more complex issues.[1]
-
Data Presentation: Comparison of MOPAC SCF Convergence Keywords
| Keyword | Description & Intended Use | Relative Computational Cost | Key Parameters & Starting Values |
| (Default) | MOPAC's standard converger, which includes techniques like oscillation damping and three-point density matrix interpolation.[1] | Low | N/A |
| SHIFT=n.n | This keyword shifts the energy of the virtual molecular orbitals, which can help to damp oscillations.[1] It is particularly useful for systems with a small HOMO-LUMO gap. | Low | Start with SHIFT=5.0. The value can be increased if oscillations persist. |
| PULAY | Implements Pulay's Direct Inversion in the Iterative Subspace (DIIS) method. This method is very effective for many systems but can sometimes lead to slow convergence. | Medium | No parameters. Can be combined with SHIFT. |
| CAMP or CAMP-KING | Utilizes the Camp-King converger, a robust algorithm that is almost guaranteed to achieve convergence. However, it is significantly more time-consuming. | High | No parameters. Should be used as a last resort. |
| DAMP=n.nn | In MOZYME calculations, this keyword can be used to damp SCF oscillations. | Low | Values in the range of 0.5 are often successful. |
Mandatory Visualization
Logical Workflow for Troubleshooting SCF Convergence
The following diagram illustrates a logical workflow for addressing the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error in MOPAC.
Caption: A flowchart for systematically troubleshooting MOPAC SCF convergence errors.
References
MOPAC Transition State Search Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining transition state searches using MOPAC.
Frequently Asked Questions (FAQs)
Q1: What is the first step in a transition state search?
A1: Before initiating a transition state (TS) search, you must first obtain optimized geometries for both the reactants and the products.[1] It is crucial that the atom numbering and order are identical in both the reactant and product structures.[1][2]
Q2: My initial transition state guess is very rough. Which MOPAC keyword should I use?
A2: For a rough initial guess of the transition state geometry, the SADDLE or LOCATE-TS techniques are recommended.[1][3] The SADDLE method calculates the energy profile between the reactant and product geometries to locate the transition state.[2] LOCATE-TS works by applying a bias to pull the reactant and product geometries towards each other to find an approximate transition state.[3]
Q3: My SADDLE calculation terminated with the message "BOTH REACTANTS AND PRODUCTS ARE ON THE SAME SIDE OF THE TRANSITION STATE". What should I do?
A3: This is a common outcome in SADDLE calculations.[1][4] You should examine the output file for a geometry where the cosine value is high (ideally above 0.7) and the "DISTANCE A - B" is small (ideally below 0.2).[1] This geometry is a good starting point for a refined transition state search using the TS keyword.[1]
Q4: How can I refine my approximate transition state geometry?
A4: Once you have an approximate transition state geometry, you can refine it using keywords like TS, SIGMA, or NLLSQ.[3] The TS keyword with the Eigenvector Following (EF) optimization algorithm is a robust method for refining transition states.[5][6]
Q5: My transition state optimization fails with the error "HESSIAN DOES NOT HAVE THE REQUIRED STRUCTURE", indicating more than one negative eigenvalue. How can I resolve this?
A5: This error means your structure is likely a higher-order saddle point, not a true transition state.[5] You need to find a better starting structure.[5] One approach is to visualize the vibrational modes corresponding to the negative frequencies. The mode corresponding to the desired reaction coordinate should be followed, while movement along the other negative frequency modes should be minimized to locate the true transition state. It is possible to systematically progress from a multiple maximum to the desired transition state.[2]
Q6: How do I verify that I have found a true transition state?
A6: A true transition state must be verified by performing a force calculation using the FORCE keyword.[5] The output should show exactly one imaginary (negative) frequency, which corresponds to the motion along the reaction coordinate.[5][7]
Q7: After finding a transition state, how can I confirm it connects my desired reactants and products?
A7: To confirm the connection between the transition state and the reactants and products, you need to perform an Intrinsic Reaction Coordinate (IRC) calculation.[8] Use IRC=1 for the forward path and IRC=-1 for the reverse path from the transition state.[8] This will trace the reaction pathway down to the corresponding energy minima.[8]
Troubleshooting Guides
Problem 1: SADDLE Calculation Fails to Converge
This guide provides a systematic approach to troubleshoot failing SADDLE calculations.
Troubleshooting Workflow
Caption: Workflow for troubleshooting a failing SADDLE calculation.
Problem 2: Transition State Optimization Terminates with Multiple Imaginary Frequencies
This guide outlines the steps to take when a transition state refinement results in more than one imaginary frequency.
Troubleshooting Workflow
Caption: Workflow for resolving multiple imaginary frequencies in a TS search.
Key MOPAC Keywords for Transition State Searches
| Keyword | Description | Recommended Usage |
| SADDLE | Locates a transition state given two geometries (reactant and product).[2][9] | Use for an initial, rough estimate of the transition state geometry.[1] |
| LOCATE-TS | An alternative to SADDLE for finding an approximate transition state.[3] | Useful when SADDLE fails or to get a better starting point for refinement.[1] |
| TS | Refines a transition state geometry using an eigenvector-following algorithm.[5][10] | Use with a good initial guess, often from a SADDLE or LOCATE-TS calculation.[5][11] |
| FORCE | Performs a force calculation to determine vibrational frequencies.[5] | Essential for verifying a true transition state, which should have one imaginary frequency.[5] |
| IRC | Calculates the Intrinsic Reaction Coordinate path from the transition state.[8] | Use to confirm that the found transition state connects the desired reactants and products.[8] |
| GEO-OK | Overrides checks on the initial geometry. | Can be helpful to proceed with a calculation even if the starting geometry is unusual.[6] |
| PRECISE | Sets tighter convergence criteria for the optimization. | Use for a more accurate final transition state geometry.[6] |
Experimental Protocols
Protocol 1: Complete Workflow for Locating and Verifying a Transition State
-
Optimize Reactant and Product Geometries:
-
Initial Transition State Search (SADDLE calculation):
-
Create a new input file for the SADDLE calculation.
-
Include the optimized geometries of the reactant and product. This can be done by referencing the .arc files using GEO_DAT="reactant.arc" and GEO_REF="product.arc".[9]
-
Run the SADDLE calculation.
-
-
Refine the Transition State Geometry (TS calculation):
-
If the SADDLE calculation completes successfully, use the resulting geometry as the input for a TS calculation.
-
If the SADDLE calculation terminates because both geometries are on the same side of the transition state, inspect the output for a suitable geometry to start the TS calculation as described in the FAQs.[1]
-
Add the TS keyword to the input file.
-
-
Verify the Transition State (FORCE calculation):
-
Using the optimized geometry from the TS calculation, perform a FORCE calculation.
-
Analyze the output to confirm the presence of exactly one imaginary frequency.[5]
-
-
Confirm Reaction Pathway (IRC calculation):
Workflow Diagram
Caption: Overall workflow for finding and verifying a transition state in MOPAC.
References
- 1. openmopac.net [openmopac.net]
- 2. openmopac.net [openmopac.net]
- 3. openmopac.net [openmopac.net]
- 4. openmopac.net [openmopac.net]
- 5. transition state optimization [cup.uni-muenchen.de]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. winmostar.com [winmostar.com]
- 8. reaction path following [cmschem.skku.edu]
- 9. openmopac.net [openmopac.net]
- 10. scm.com [scm.com]
- 11. openmopac.net [openmopac.net]
Validation & Comparative
MOPAC vs. Gaussian: A Comparative Guide to Semi-Empirical Calculations for Researchers
In the landscape of computational chemistry, particularly for applications in drug discovery and materials science, semi-empirical methods offer a crucial balance between computational cost and accuracy. For researchers and scientists, selecting the right software package is a critical decision that can significantly impact the efficiency and quality of their work. This guide provides an objective comparison of two prominent software packages offering semi-empirical calculations: MOPAC (Molecular Orbital PACkage) and Gaussian .
This comparison focuses on their performance, available methodologies, and unique features relevant to professionals in drug development and scientific research. All quantitative data is summarized in structured tables, and detailed experimental protocols for benchmark studies are provided.
At a Glance: Key Differences
| Feature | MOPAC | Gaussian |
| Primary Focus | Specialized in semi-empirical methods. | General-purpose electronic structure package with a wide range of methods, including semi-empirical. |
| Core Strength | High computational speed for semi-empirical calculations; specialized features for large molecules (MOZYME). | Broad applicability, integration with high-level ab initio and DFT methods (e.g., ONIOM), and extensive basis set library. |
| Available Methods | MNDO, MINDO/3, AM1, PM3, PM6, PM7, and others.[1] | AM1, PM3, PM6, PM7, CNDO, INDO, MINDO3, MNDO, and others.[2] Note: Implementations of some methods may differ from MOPAC.[2] |
| Unique Features | MOZYME: A linear-scaling algorithm for very large molecules like proteins and polymers.[3][4] | ONIOM: A multi-layer method for QM/MM calculations, allowing for high-accuracy treatment of a specific region of a large system. |
| Target Audience | Researchers needing fast semi-empirical calculations, especially for large systems. | Researchers requiring a versatile tool for a wide range of computational chemistry tasks, from semi-empirical to high-accuracy ab initio calculations. |
Performance Benchmarks
The choice between MOPAC and Gaussian often hinges on a trade-off between speed and the availability of a broader range of computational methods. While direct, comprehensive head-to-head timing comparisons in the literature are scarce, the general consensus is that MOPAC, being a specialized tool, often exhibits superior performance for purely semi-empirical calculations.
Accuracy of Semi-Empirical Methods
The accuracy of a semi-empirical calculation is highly dependent on the chosen Hamiltonian and the system under investigation. Several benchmark studies have evaluated the performance of various semi-empirical methods, many of which are available in both MOPAC and Gaussian. It is important to note that the implementation of a method can vary between the two packages, which may lead to different results even when the same Hamiltonian is specified.
Table 1: Average Unsigned Errors (AUE) for Heats of Formation (kcal/mol) of various semi-empirical methods.
| Method | MOPAC (PM7) | MOPAC (PM6) | General Performance (Various Software) |
| General Organic Molecules | ~4.5 | ~5.0 | PM6 and PM7 are generally the most accurate among MNDO-type methods. |
| Non-covalent Interactions | Good for hydrogen bonds due to explicit corrections. | - | PM7 shows good performance for hydrogen-bonded systems. |
| Systems with Transition Metals | Reliability is not as high for transition metals. | - | Generally a challenging area for semi-empirical methods. |
Data synthesized from multiple benchmark studies. The performance of a given method can vary significantly depending on the dataset and the specific software implementation.
Table 2: Performance of PM7 for Various Properties (as implemented in MOPAC).
| Property | Average Unsigned Error |
| Heats of Formation (kcal/mol) | 4.52 |
| Bond Lengths (Å) | 0.084 |
| Dipole Moments (Debye) | 0.81 |
| Ionization Potentials (eV) | 0.55 |
Source: MOPAC2016 Manual. These values represent the accuracy of the PM7 implementation within MOPAC.
Computational Cost
For large-scale applications such as virtual screening or molecular dynamics simulations, computational cost is a primary consideration. MOPAC's MOZYME algorithm is specifically designed to handle very large systems with thousands of atoms by employing a linear-scaling approach, making it significantly faster than traditional methods for such systems.
A 2020 benchmark study on systems relevant to computer-aided drug design reported that for a dataset of protein-ligand fragment complexes (44 to 114 atoms), a PM6 or PM7 calculation took less than a second per entry on a single CPU. While this study used MOPAC for these calculations, it highlights the general speed of modern semi-empirical methods.
Experimental Protocols
To ensure the reproducibility and validity of computational experiments, a well-defined protocol is essential. The following are generalized protocols for benchmarking the performance of semi-empirical methods, based on common practices in the cited literature.
Protocol 1: Benchmarking Heats of Formation
-
Dataset Selection: A diverse set of molecules with accurately known experimental heats of formation is chosen. A common example is the W4-11 dataset.
-
Initial Geometry: The 3D coordinates of each molecule are generated. For consistency, it is advisable to start from a common initial geometry for all methods being tested.
-
Geometry Optimization: The geometry of each molecule is optimized using the desired semi-empirical Hamiltonian (e.g., PM7) in both MOPAC and Gaussian. Standard convergence criteria are typically used.
-
Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Heat of Formation Calculation: The heat of formation is obtained from the output of the geometry optimization.
-
Data Analysis: The calculated heats of formation are compared to the experimental values. The Average Unsigned Error (AUE) and Root Mean Square Error (RMSE) are calculated to quantify the accuracy of each method and software package.
Protocol 2: Benchmarking Non-Covalent Interaction Energies
-
Dataset Selection: A benchmark dataset of molecular complexes with well-defined interaction energies is selected. Examples include the S66 or the Non-Covalent Interactions Atlas datasets.
-
Monomer and Complex Geometries: The geometries of the individual monomers and the complex are obtained from the dataset.
-
Single-Point Energy Calculations: Single-point energy calculations are performed for each monomer and the complex using the desired semi-empirical method in both MOPAC and Gaussian.
-
Interaction Energy Calculation: The interaction energy (IE) is calculated using the following formula: IE = E_complex - (E_monomer1 + E_monomer2)
-
Data Analysis: The calculated interaction energies are compared to the high-level theoretical or experimental benchmark values. The AUE and RMSE are calculated to assess the performance of each method.
Key Features and Use Cases
MOPAC: Speed and Large Systems
The standout feature of MOPAC is the MOZYME algorithm, which enables linear-scaling of computational time with the number of atoms. This makes MOPAC particularly well-suited for calculations on very large molecules, such as proteins, polymers, and nanomaterials, where traditional semi-empirical methods would be computationally prohibitive.
Workflow for a MOZYME calculation in MOPAC:
Gaussian: Versatility and Integration
Gaussian's strength lies in its extensive library of quantum mechanical methods and its ability to combine them. For semi-empirical calculations, a key feature is its implementation of the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method. ONIOM allows for a multi-layer QM/MM approach, where a critical part of a large system (e.g., the active site of an enzyme) can be treated with a high-level method (like DFT or even coupled cluster), while the surrounding environment is treated with a less computationally expensive method, such as a semi-empirical Hamiltonian or a molecular mechanics force field.
Logical flow of an ONIOM calculation in Gaussian:
Choosing the Right Tool: A Decision Guide
The choice between MOPAC and Gaussian for semi-empirical calculations depends on the specific research question and the available computational resources. The following decision tree can guide researchers in selecting the most appropriate software.
Conclusion
Both MOPAC and Gaussian are powerful tools for performing semi-empirical calculations, each with its own set of strengths and ideal use cases.
MOPAC excels in its specialized focus on semi-empirical methods, offering high computational speed and the unique MOZYME algorithm for tackling very large molecular systems. This makes it an excellent choice for researchers in fields like biochemistry and materials science who need to perform rapid calculations on systems with thousands of atoms.
Gaussian , on the other hand, provides a more versatile and comprehensive platform for computational chemistry. While it may not always match the raw speed of MOPAC for purely semi-empirical tasks, its strength lies in the breadth of its available methods and its ability to integrate semi-empirical calculations into more complex workflows, such as QM/MM simulations using the ONIOM method. This makes it a preferred tool for researchers who require a wide range of computational tools and the flexibility to combine different levels of theory.
Ultimately, the decision of which software to use will depend on the specific needs of the research project, the size of the system being studied, and the computational resources available. For projects demanding high throughput or the study of very large molecules with semi-empirical methods, MOPAC is a compelling option. For research that requires a broader range of quantum mechanical methods or the ability to perform multi-layer calculations, Gaussian's versatility is a significant advantage.
References
MOPAC PM7 vs. DFT: A Comparative Guide to Accuracy and Performance in Computational Chemistry
For researchers, scientists, and drug development professionals, selecting the appropriate computational method is a critical decision that balances accuracy against computational cost. This guide provides an objective comparison of the semi-empirical MOPAC PM7 method and the more rigorous Density Functional Theory (DFT) approaches, supported by experimental and benchmark data.
The primary distinction between PM7 and DFT lies in their underlying theoretical framework and computational expense. PM7, a semi-empirical method, employs a simplified Hamiltonian and parameters derived from experimental data to accelerate calculations. In contrast, DFT is an ab initio method that solves the Kohn-Sham equations from first principles, offering higher accuracy at a significantly greater computational cost. The choice between these methods often depends on the specific research question, the size of the molecular system, and available computational resources.
Data Presentation: Quantitative Comparison
The following tables summarize the performance of MOPAC PM7 against various DFT functionals for key chemical properties. The error is typically reported as the Mean Absolute Error (MAE) or Root Mean Square Deviation (RMSD) in kcal/mol for energies and Ångstroms (Å) for geometries, relative to high-level theoretical benchmarks (e.g., CCSD(T)) or experimental data.
Table 1: Accuracy for Heats of Formation (ΔHf°)
| Method | MAE (kcal/mol) | Reference Dataset | Notes |
| PM7 | ~8-10 | Various organic molecules | Optimized for heats of formation, but can have larger errors for complex systems. |
| B3LYP/6-31G * | ~5-10 | G2/97 | A widely used functional, but its accuracy can be inconsistent. |
| ωB97X-D/6-311++G(d,p) | ~2-4 | W4-11 | Offers improved accuracy due to its long-range correction and inclusion of dispersion.[1] |
| G4 | ~1 | G3/05 | A high-accuracy composite method, often used as a benchmark. Computationally very expensive.[1] |
Table 2: Accuracy for Geometries (Bond Lengths)
| Method | RMSD (Å) | Reference Dataset | Notes |
| PM7 | ~0.03-0.06 | Small organic molecules | Generally provides reasonable geometries, suitable for pre-optimization.[2] |
| B3LYP/6-31G * | ~0.01-0.02 | Small organic molecules | A common choice for geometry optimization, offering a good balance of accuracy and cost. |
| ωB97X-D/def2-TZVP | < 0.01 | Small organic molecules | High accuracy for a wide range of systems. |
Table 3: Accuracy for Non-Covalent Interaction Energies
| Method | MAE (kcal/mol) | Reference Dataset | Notes |
| PM7 | ~1.0-2.0 | S22, S66 | Includes built-in corrections for dispersion and hydrogen bonding.[3] |
| B3LYP (no dispersion) | > 3.0 | S22 | Fails to describe dispersion interactions accurately. |
| B3LYP-D3/def2-TZVP | ~0.5-1.0 | S22, S66 | The D3 correction significantly improves the description of non-covalent interactions. |
| ωB97X-D/def2-TZVP | ~0.3-0.7 | S22, S66 | Generally considered a very reliable functional for non-covalent interactions. |
Table 4: Accuracy for Reaction Barrier Heights
| Method | MAE (kcal/mol) | Reference Dataset | Notes |
| PM7 | 11.0 | NHTBH38/08 | Generally not recommended for accurate barrier height prediction.[4] |
| PM7-TS | 3.8 | Training set of 97 BHs | A modified version of PM7 specifically parameterized for transition states, showing improved accuracy. |
| B3LYP/6-31G * | ~5-8 | DBH24 | Can be unreliable for barrier heights. |
| ωB97X-D/def2-TZVP | ~1-3 | DBH24 | Often provides reliable barrier heights for a range of reaction types. |
| MN15/def2-TZVP | ~1-2 | DBH24 | A meta-GGA functional that has shown excellent performance for kinetics. |
Experimental Protocols
To ensure reproducibility and accuracy, benchmark studies of computational methods adhere to well-defined protocols.
MOPAC PM7 Calculations
A typical protocol for a PM7 calculation involves the following steps:
-
Input Structure Generation: The initial 3D coordinates of the molecule are generated using a molecular builder or obtained from an experimental database (e.g., a crystal structure).
-
Geometry Optimization: The molecular geometry is optimized to find a local minimum on the potential energy surface. The Baker's algorithm is commonly used for this purpose within the MOPAC software.
-
Property Calculation: Once the geometry is optimized, various properties such as the heat of formation, dipole moment, and molecular orbitals are calculated. For reaction energies, single-point energy calculations are performed on the optimized geometries of reactants, products, and transition states.
-
Software: These calculations are performed using the MOPAC software package.
DFT Calculations
DFT calculations require more detailed specifications:
-
Input Structure Generation: Similar to PM7, an initial molecular geometry is required. For better efficiency, it is common practice to first pre-optimize the geometry with a less computationally demanding method, such as PM7.
-
Choice of Functional and Basis Set: The selection of the exchange-correlation functional and the basis set is crucial for the accuracy of DFT calculations. Common functionals include B3LYP, PBE, and ωB97X-D. Basis sets typically used range from Pople-style basis sets like 6-31G* to correlation-consistent basis sets like cc-pVTZ and Ahlrichs-type basis sets like def2-TZVP. For calculations involving non-covalent interactions, dispersion corrections (e.g., Grimme's D3) are essential for many functionals.
-
Geometry Optimization: The geometry is optimized using algorithms like the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm. The convergence criteria for the optimization (e.g., force and displacement thresholds) must be specified.
-
Frequency Analysis: It is standard practice to perform a vibrational frequency calculation after geometry optimization to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). For transition states, one imaginary frequency corresponding to the reaction coordinate is expected.
-
Single-Point Energy Calculation: To obtain more accurate energies, a single-point energy calculation is often performed on the optimized geometry using a larger basis set.
-
Software: DFT calculations are carried out using software packages such as Gaussian, ORCA, or NWChem.
Mandatory Visualization
References
- 1. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Barrier Height Prediction by Machine Learning Correction of Semiempirical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Semi-Empirical Quantum Methods: MOPAC, AM1, and PM3
For researchers, scientists, and professionals in drug development, computational chemistry offers a powerful toolkit for predicting molecular properties, thereby accelerating research and discovery. Among the most widely used tools are semi-empirical quantum mechanics methods, which provide a balance between computational cost and accuracy, making them ideal for the study of large molecular systems. This guide provides an objective comparison of the AM1 (Austin Model 1) and PM3 (Parametric Method 3) Hamiltonians, two popular methods frequently implemented in the MOPAC (Molecular Orbital PACkage) software suite.
Introduction to Semi-Empirical Methods
Semi-empirical methods are derived from the more computationally intensive ab initio Hartree-Fock method.[1][2] They simplify calculations by treating only valence electrons and by using parameters (derived from experimental data) to approximate many of the complex integrals.[2][3] This parameterization is the key differentiator between various semi-empirical methods.
MOPAC is a robust software package that implements several of these methods.[4] AM1 and PM3 are foundational methods within MOPAC and other quantum chemistry programs, both based on the Neglect of Diatomic Differential Overlap (NDDO) approximation.
-
AM1 (Austin Model 1): An improvement upon the earlier MNDO method, AM1 was parameterized with a focus on dipole moments, ionization potentials, and molecular geometries. It modifies the core-core repulsion function to better mimic van der Waals interactions and describe hydrogen bonds, though with some known limitations.
-
PM3 (Parametric Method 3): Developed by J. J. P. Stewart in 1989, PM3 is a re-parameterization of AM1. While it uses the same fundamental equations as AM1, its parameters were derived differently. Instead of relying on a few atomic spectroscopic measurements like AM1, PM3 treated all parameters as optimizable values to fit a larger set of experimental molecular data, aiming for improved accuracy in properties like heats of formation.
Conceptual Relationship
The following diagram illustrates the relationship between the MOPAC software and the AM1 and PM3 methods. MOPAC serves as the computational engine that can employ different semi-empirical Hamiltonians, such as AM1 or PM3, to perform calculations.
Performance Comparison: Experimental Data
The accuracy of AM1 and PM3 can be evaluated by comparing their calculated results against experimental values for a wide range of molecules. The performance often varies depending on the molecular property being calculated. The data presented below is summarized from various benchmark studies. The primary metric for comparison is the Mean Absolute Error (MAE), which represents the average deviation from experimental values.
Table 1: Mean Absolute Error (kcal/mol) in Heats of Formation (ΔHf)
| Method | MAE for 583 neutral, closed-shell molecules (C, H, N, O) | MAE for 1373 compounds (H, C, N, O, F, P, S, Cl, Br, I) |
| AM1 | 6.6 | - |
| PM3 | 4.2 | 6.3 |
Lower values indicate higher accuracy.
From the data, PM3 generally shows a lower mean absolute error for heats of formation compared to AM1, which is consistent with its parameterization goals. However, for specific classes of molecules, the performance can vary. For instance, in some studies on alkanes with fewer than 11 carbon atoms, PM3 was found to be more reliable than newer methods, though it struggles with intramolecular repulsion in larger or more complex molecules like diols.
Table 2: General Performance for Other Molecular Properties
| Property | General Comparison |
| Ionization Potentials | Both methods tend to overestimate ionization potential values when compared to experimental data. |
| Dipole Moments | AM1 was parameterized with an emphasis on dipole moments, but PM3 also provides reasonable predictions. |
| Molecular Geometries | PM3 often provides good descriptions of molecular structures. However, both methods can produce distorted conformations for some systems. AM1, for example, incorrectly predicts the lowest energy geometry for the water dimer. |
| Hydrogen Bonds | PM3 is generally considered more accurate than AM1 for hydrogen-bond geometries. However, it can also amplify non-physical attractions between hydrogen atoms in some cases. |
| Excited States | For vertical excitation energies, both standard AM1 and PM3 produce large errors when compared to high-level ab initio reference data, significantly underestimating the energies. |
Computational Protocol and Workflow
The following section outlines a typical methodology for performing molecular property calculations using AM1 or PM3 within a program like MOPAC.
Generalized Computational Protocol:
-
Molecular Structure Input: The initial 3D coordinates of the molecule are provided. This can be done by building the molecule in a graphical user interface, or by importing a standard file format (e.g., MOL, SDF, PDB).
-
Pre-optimization (Optional but Recommended): For complex or poorly defined initial structures, a preliminary geometry optimization using a faster, less rigorous method like a molecular mechanics force field (e.g., MM+) can be performed to obtain a reasonable starting conformation.
-
Semi-Empirical Geometry Optimization:
-
Method Selection: The desired semi-empirical Hamiltonian (AM1 or PM3) is specified in the MOPAC input file.
-
Calculation Execution: A geometry optimization calculation is run. The program iteratively adjusts the positions of the atoms to find a stationary point on the potential energy surface, minimizing the energy of the molecule. This yields the optimized molecular geometry and the heat of formation.
-
-
Property Calculation: Following a successful geometry optimization, single-point calculations can be performed to compute additional electronic properties such as dipole moment, ionization potential (via Koopmans' theorem), and molecular orbitals. For some properties, like vibrational frequencies (IR spectra), a more computationally intensive "FORCE" calculation is required.
-
Output Analysis: The results are parsed from the MOPAC output file. This includes the final heat of formation, optimized Cartesian coordinates, dipole moment, and other requested properties.
The logical flow of this process is visualized in the diagram below.
Conclusion and Recommendations
Both AM1 and PM3 are computationally efficient methods that serve as valuable tools for the rapid screening and analysis of large molecules. The choice between them depends on the specific research question and the properties of interest.
-
Choose PM3 for calculations where the heat of formation is the primary property of interest, as it was specifically parameterized to reduce errors in this area and generally outperforms AM1. It is also often the preferred choice for systems involving hydrogen bonds .
-
Consider AM1 if the system under study is known to be problematic for PM3 (e.g., systems with unusual non-bonded interactions). However, given the advancements in computational chemistry, it is often recommended to benchmark results against experimental data or higher-level theories if accuracy is critical.
It is important to note that since the development of AM1 and PM3, newer semi-empirical methods like PM6 and PM7 have become available, which were parameterized against even larger datasets and often offer superior accuracy for a broader range of chemical systems. Nevertheless, understanding the performance and limitations of foundational methods like AM1 and PM3 is essential for any computational researcher.
References
MOPAC Performance for Transition Metal Complexes: A Comparative Guide
For researchers and professionals in drug development and computational chemistry, selecting the appropriate modeling tool is a critical decision that balances computational cost with predictive accuracy. This is particularly true for studies involving transition metal complexes, where the intricate electronic structures present a significant challenge for many computational methods. This guide provides an objective comparison of the Molecular Orbital Package (MOPAC) with alternative methods, supported by performance data from benchmark studies.
MOPAC: Speed and Its Trade-offs
MOPAC is a well-established semi-empirical quantum mechanics software package that offers rapid calculations of molecular properties. Its speed makes it an attractive option for high-throughput screening and preliminary analyses of large molecular systems. The most modern Hamiltonians available in MOPAC are PM6 and PM7.
However, for transition metal complexes, the accuracy of these methods is often unpredictable and requires careful validation.[1] Studies have shown that semi-empirical methods like those in MOPAC can produce significant errors for metal-organic compounds.[1]
Quantitative Performance of MOPAC
Data from the official MOPAC website provides a general overview of the performance of PM6 and PM7 across a wide range of molecules. It is important to note that these error metrics are not specific to transition metal complexes but represent a broad average.
Table 1: Average Unsigned Errors for PM7 and PM6-D3H4 (General Datasets)
| Property | PM7 | PM6-D3H4 | No. of Species | Units |
| Standard Heats of Formation | 8.52 | 10.39 | 3145 | kcal/mol |
| Bond Lengths | 0.084 | 0.081 | 2561 | Ångstroms |
| Dipole Moments | 0.81 | 0.53 | 302 | Debye |
| Ionization Potentials | 0.55 | 0.50 | 380 | eV |
| Data sourced from the MOPAC website.[2] |
While these general errors may seem acceptable for some applications, specific tests on metal complexes reveal more significant deviations. For instance, a study on eight Gadolinium-containing solids showed substantial errors in the calculated heats of formation for both PM7 and PM6.
Table 2: Example Performance for Gadolinium (Gd) Complexes
| Species (Ref.) | PM7 ΔHf Error (kcal/mol) | PM6 ΔHf Error (kcal/mol) | PM7 Geometry Error (Qualitative) | PM6 Geometry Error (Qualitative) |
| Gd Complex (YUWZOF) | -309.9 | -309.9 | 27.7 | 13.7 |
| Gd Complex (ICSD 109886) | 315.9 | -315.9 | 11.7 | 22.6 |
| Gd Complex (PADEGA10) | -472.1 | -472.1 | 12.0 | 16.6 |
| Gd Complex (JOPJIH01) | 463.8 | -463.8 | 95.2 | 25.0 |
| Data adapted from the MOPAC website. Geometry error is a qualitative score where 0 is good and 100 is bad.[3] |
The primary issues with MOPAC for transition metals include:
-
Inaccurate Geometries: Distortion of the coordination sphere and incorrect prediction of metal-ligand bond lengths.
-
Poor Energetics: Unreliable conformational energies and reaction energies, stemming from fundamental differences in the potential energy surface compared to higher-level methods.
-
Limited Parametrization: The training sets used to develop semi-empirical Hamiltonians have historically lacked a sufficient diversity of transition metal complexes.
Comparison with Alternative Methods
Given the limitations of MOPAC, it is crucial to consider alternative methods that offer a better balance of speed and accuracy for transition metal chemistry.
GFN-xTB: A More Robust Semi-Empirical Alternative
A highly recommended alternative is the GFN-xTB (Geometries, Frequencies, and Non-covalent interactions Tight Binding) method. This is a modern semi-empirical tight-binding quantum chemical method that is parametrized for elements up to Radon (Z=86).[4] It is generally considered more robust and accurate than MOPAC for systems containing metals, while still being significantly faster than DFT.
One benchmark study on Metal-Organic Frameworks (MOFs) found that GFN-xTB accurately reproduces geometries, with a mean average deviation of only 0.187 Å for bonds involving metal atoms.
Density Functional Theory (DFT): The Gold Standard for Accuracy
Density Functional Theory (DFT) is a widely used quantum chemical method that provides a much higher level of accuracy than semi-empirical approaches, and it is the standard method against which others are often benchmarked. However, this accuracy comes at a significantly higher computational cost.
The choice of the exchange-correlation functional in DFT is critical. Benchmark studies have evaluated numerous functionals for transition metal chemistry.
Table 3: Performance of Selected DFT Functionals for Organometallic Reactions (MOR41 Benchmark Set)
| Functional | Type | Mean Absolute Deviation (MAD) (kcal/mol) |
| PWPB95-D3(BJ) | Double-Hybrid | 1.9 |
| ωB97X-V | Hybrid | 2.2 |
| mPW1B95-D3(BJ) | Hybrid | 2.4 |
| PBE0-D3(BJ) | Hybrid | 2.8 |
| TPSS-D3(BJ) | meta-GGA | 3.3 |
| Data from the MOR41 benchmark study, with energies calculated at the DLPNO-CCSD(T) level as a reference. |
These results show that modern, well-chosen DFT functionals can achieve high accuracy (typically 2-3 kcal/mol) for reaction energies in transition metal complexes.
Experimental Protocols: How Performance is Evaluated
The data presented in this guide is derived from computational benchmark studies. The general protocol for such a study is as follows:
-
Selection of a Reference Set: A diverse set of molecules or reactions is chosen for which high-quality experimental data or near-exact computational results (e.g., from Coupled Cluster methods like CCSD(T)) are available.
-
Geometry Optimization: For each molecule in the set, the geometry is optimized using the computational method being tested (e.g., PM7, GFN-xTB, or a specific DFT functional).
-
Property Calculation: The properties of interest (e.g., bond lengths, reaction energies, heats of formation) are calculated at the optimized geometry.
-
Error Analysis: The calculated properties are compared to the reference values. Statistical metrics such as Mean Absolute Error (MAE), Mean Absolute Deviation (MAD), and Root Mean Square Deviation (RMSD) are computed to quantify the accuracy of the method.
Visualizing the Performance Landscape
The choice of a computational method involves a trade-off between accuracy and computational cost. Semi-empirical methods like MOPAC are very fast but have limited accuracy for transition metals. GFN-xTB offers an intermediate solution, while DFT provides high accuracy at a high computational cost.
For professionals in drug development, these computational tools are often integrated into a larger discovery pipeline, for example, in the study of metalloenzymes which are important drug targets.
Conclusion and Recommendations
For researchers and drug development professionals working with transition metal complexes, the choice of computational method has significant implications for the reliability of the results.
-
MOPAC (PM6/PM7): Due to its often low and unpredictable accuracy for transition metals, MOPAC should be used with extreme caution. It is not recommended for obtaining reliable geometries or reaction energetics without extensive, system-specific validation against higher-level methods like DFT.
-
GFN-xTB: This method represents a much more reliable choice for rapid screening, conformational analysis, and preliminary geometry optimizations of transition metal complexes. It provides a good balance of computational speed and accuracy.
-
DFT: For studies requiring high accuracy in geometries, reaction mechanisms, and electronic properties, DFT is the recommended approach. Careful selection of the functional is necessary, with modern hybrid or double-hybrid functionals often providing the best performance.
Ultimately, a tiered approach is often most effective: using faster methods like GFN-xTB for broad exploration and reserving more computationally expensive but accurate DFT calculations for the most promising candidate complexes.
References
MOPAC vs. Ab Initio Methods: A Comparative Guide for Researchers
In the landscape of computational chemistry, particularly within drug discovery and materials science, the choice of calculation method is a critical decision that balances computational expense against predictive accuracy. This guide provides an objective comparison between the semi-empirical approach of MOPAC (Molecular Orbital Package) and the rigorous, first-principles-based ab initio methods. This analysis is intended for researchers, scientists, and drug development professionals to aid in selecting the appropriate tool for their specific research needs.
At a Glance: Key Differences
The fundamental distinction lies in their approach to solving the Schrödinger equation. Ab initio methods strive to solve it from first principles without experimental data, offering high accuracy at a significant computational cost. In contrast, semi-empirical methods like those in MOPAC simplify the calculations by incorporating parameters derived from experimental data, leading to a substantial increase in speed at the cost of some accuracy and generalizability.
Quantitative Performance Comparison
The choice between MOPAC and ab initio methods often comes down to a trade-off between speed and accuracy. The following tables summarize the performance of MOPAC's PM7 (Parameterization Method 7) compared to various levels of ab initio theory.
Table 1: Comparison of Computational Time
| Method | Relative Computational Cost | Typical System Size | Ideal Use Case |
| MOPAC (PM7) | ~1x | Thousands of atoms | High-throughput screening, large protein modeling, initial geometry optimization. |
| Hartree-Fock (HF/STO-3G) | ~100x | Hundreds of atoms | Qualitative insights, initial geometries for higher-level calculations. |
| DFT (B3LYP/6-31G)* | ~1,000x | Hundreds of atoms | Good balance of accuracy and cost for many organic systems. |
| MP2/cc-pVDZ | ~10,000x+ | Tens to a few hundred atoms | High-accuracy calculations where electron correlation is important. |
Note: Relative costs are approximate and can vary significantly based on the system size, hardware, and software implementation.
Table 2: Accuracy for Heats of Formation (ΔHf) in kcal/mol
This table shows the Average Unsigned Error (AUE) for calculating the gas-phase heat of formation for a set of organic molecules.
| Method | AUE (kcal/mol) |
| MOPAC (PM7) | 4.47[1] |
| MOPAC (PM6) | 4.61[1] |
| High-Level Ab Initio (G3/G4) | ~1[2] |
Data for PM7 and PM6 is for a set of 231 molecules containing H, C, N, and O.[1] High-level ab initio methods like G3 and G4 are considered the gold standard for small organic molecules.[2]
Table 3: Accuracy for Molecular Geometries
This table presents the Average Unsigned Error for bond lengths and angles.
| Method | Bond Lengths (Å) | Bond Angles (°) |
| MOPAC (PM7) | 0.019 | Not specified |
| MOPAC (PM6) | 0.022 | Not specified |
Data is for a set of 109 molecules containing H, C, N, and O.[1] In general, ab initio methods with adequate basis sets (e.g., DFT with Pople or Dunning-type basis sets) can achieve higher accuracy for geometries.
Decision Workflow: Choosing the Right Method
The following diagram illustrates a decision-making process for selecting between MOPAC and ab initio methods based on project requirements.
Caption: Decision workflow for selecting a computational chemistry method.
Experimental Protocols
To ensure a fair comparison between MOPAC and ab initio methods, a consistent and well-defined computational protocol is essential. Below is a generalized protocol for evaluating a molecule's properties using both approaches.
I. Molecular Structure Preparation
-
Initial Structure Generation : Build the initial 3D structure of the molecule of interest using a molecular editor (e.g., Avogadro, ChemDraw).
-
Initial Conformation : For flexible molecules, it is advisable to perform a preliminary conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to identify a low-energy starting conformer.[3]
II. Geometry Optimization
The goal of geometry optimization is to find the minimum energy conformation of the molecule.
A. MOPAC Protocol:
-
Input File Creation : Prepare a MOPAC input file (.mop) containing the initial coordinates and specifying the desired calculation keywords.
-
Keywords : PM7 CHARGE=
OPT -
PM7 specifies the Hamiltonian.
-
CHARGE sets the net charge of the molecule.
-
OPT requests a geometry optimization.
-
-
Execution : Run the MOPAC calculation.
-
Verification : Check the output file to ensure the optimization converged successfully. Look for a confirmation that the geometry is at a stationary point.
B. Ab Initio Protocol (using a program like Gaussian):
-
Input File Creation : Prepare an input file (e.g., .gjf for Gaussian) with the initial coordinates, charge, multiplicity, and calculation details.
-
Route Section : #p B3LYP/6-31G(d) Opt Freq
-
B3LYP/6-31G(d) specifies the level of theory (DFT functional) and the basis set. This is a common choice for a good balance of accuracy and cost for organic molecules.[3][4]
-
Opt requests a geometry optimization.
-
Freq requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
-
Execution : Run the ab initio calculation.
-
Verification : Analyze the output to confirm convergence. The frequency calculation should yield all positive vibrational frequencies.
III. Property Calculation
Once the geometries are optimized, various electronic and thermodynamic properties can be calculated. This is typically done as a "single-point energy" calculation on the optimized geometry.
A. MOPAC Protocol:
-
Input File : Use the optimized geometry from the previous step.
-
Keywords : PM7 CHARGE=
1SCF (1SCF performs a single SCF calculation without optimization). Additional keywords can be added to request specific properties like ionization potential or polarizability.
B. Ab Initio Protocol:
-
Input File : Use the optimized geometry.
-
Route Section : #p B3LYP/6-31G(d) Pop=Full
-
Pop=Full will provide detailed population analysis, including atomic charges and dipole moments.
-
Summary of Advantages for MOPAC
-
Computational Speed : MOPAC is significantly faster than ab initio methods, making it suitable for high-throughput virtual screening of large compound libraries.[5] Semi-empirical calculations can be over 100 times faster.[5]
-
Scalability to Large Systems : Due to its lower computational cost, MOPAC can be applied to very large molecular systems, including proteins and polymers, that are intractable for ab initio methods.[5]
-
Initial Geometry Generation : MOPAC provides a fast and effective way to generate reasonable starting geometries for more accurate but computationally expensive ab initio or DFT calculations.[3]
-
Qualitative Screening : For large sets of molecules, MOPAC can be used to quickly rank compounds or identify trends, which can then be investigated further with more accurate methods.
Limitations and Considerations
While MOPAC is a powerful tool, its reliance on parameterization imposes certain limitations:
-
Accuracy : The accuracy of MOPAC is inherently limited by its underlying approximations and the quality of its parameters.[6] It may not be suitable for studies requiring high accuracy, such as detailed reaction mechanism investigations.
-
Parameter Availability : MOPAC calculations are only possible for elements that have been parameterized for the chosen Hamiltonian (e.g., PM7).
-
System Specificity : The accuracy can be lower for molecules that are significantly different from those used in the parameterization dataset. For example, MOPAC's reliability is not as high for systems containing transition metals.[2]
Conclusion
MOPAC and ab initio methods are complementary tools in the computational chemist's arsenal. MOPAC excels in applications where speed and the ability to handle large systems are paramount, such as in the initial stages of drug discovery for screening large libraries. Ab initio methods, while computationally demanding, provide a higher level of accuracy and are indispensable for detailed studies of smaller systems, reaction mechanisms, and for benchmarking less expensive methods. The optimal choice depends on a careful consideration of the research question, the size and nature of the molecular system, the required accuracy, and the available computational resources.
References
MOPAC: A Comparative Guide to its Limitations in Chemical Systems
For researchers, scientists, and drug development professionals leveraging computational chemistry, selecting the appropriate modeling method is paramount. MOPAC (Molecular Orbital PACkage), a popular semi-empirical quantum mechanics software, offers a computationally efficient alternative to more rigorous ab initio and density functional theory (DFT) methods. However, understanding its inherent limitations is crucial for generating reliable and predictive results. This guide provides an objective comparison of MOPAC's performance against other methods, supported by experimental and benchmark data, to aid in the informed selection of computational tools.
Performance in Thermochemistry and Geometries
MOPAC's accuracy is highly dependent on the specific Hamiltonian used (e.g., PM7, PM6-D3H4) and the chemical nature of the system under investigation. While generally providing reasonable results for organic molecules, its performance can degrade significantly for other systems.
The PM7 and PM6-D3H4 methods are considered the most accurate within MOPAC for routine use. PM7 was optimized to reproduce standard heats of formation (ΔHf), making it a good choice for general chemistry and solids. Conversely, PM6-D3H4 often provides more accurate geometries for organic and biochemical systems.[1]
A major limitation of MOPAC lies in its handling of systems outside its primary parameterization space, which is heavily focused on organic chemistry.
Key Limitations:
-
Transition Metal Complexes: MOPAC, including the latest PM7 method, exhibits low reliability for systems containing transition metals.[2] This is a significant drawback in fields like catalysis and materials science. Difficulties in modeling these systems arise from the presence of multiple open shells (high and low spin complexes) and the Jahn-Teller effect.[3] For such systems, methods like GFN-xTB, which can be considered a semi-empirical version of DFT, are recommended as they are often faster and more reliable.[2]
-
Non-Covalent Interactions: While newer methods like PM7 and PM6-D3H4 include corrections for hydrogen bonding and dispersion, accurately describing these interactions remains a challenge. For instance, a known fault in the hydrogen-bond calculation in PM7 can lead to severe errors in vibrational frequencies.[1] For the water dimer, a classic example of a hydrogen-bonded system, PM3 and PM7 provide a reasonable balance of geometry and energy, though energetics can be marginally reliable with PM7.[4] PM6-D3H4, while providing good geometries, can have inaccurate energetics for such systems.[4]
-
Hypervalent Compounds: The description of hypervalent compounds, particularly those containing second-row elements like sulfur and phosphorus, is problematic for NDDO-based methods like those in MOPAC.[5]
-
Excited States: While MOPAC can perform excited-state calculations, its accuracy is limited. For reliable prediction of excited-state properties, time-dependent DFT (TD-DFT) is generally the preferred method due to its better performance.[6][7]
Quantitative Performance Comparison
To provide a clearer picture of MOPAC's accuracy, the following tables summarize its performance in comparison to other methods based on benchmark studies.
Table 1: Average Unsigned Errors for a General Set of Molecules
| Property | PM7 | PM6 | AM1 | PM3 | Units |
| Heats of Formation (ΔHf) | 8.52 | 8.01 | 22.86 | 18.20 | kcal/mol |
| Bond Lengths | 0.084 | 0.091 | 0.130 | 0.104 | Ångstroms |
| Dipole Moments | 0.81 | 0.85 | 0.67 | 0.72 | Debye |
| Ionization Potentials | 0.55 | 0.50 | 0.63 | 0.68 | eV |
Source: MOPAC Manual, Accuracy of PM7 and PM6-D3H4.[8][9]
Table 2: Performance for Proton Transfer Reactions (Mean Unsigned Error)
| Method | Relative Energies (kcal/mol) | Dipole Moments (Debye) |
| MP2/def2-TZVP (Reference) | 0.0 | 0.0 |
| PM6 | 4.8 | 0.39 |
| PM7 | 4.6 | 0.38 |
| RM1 | 5.2 | 0.54 |
| GFN2-xTB | 5.9 | 0.50 |
| ωB97X-D/def2-SVP (DFT) | 3.2 | 0.34 |
Source: Benchmark of Approximate Quantum Chemical and Machine Learning Potentials for Biochemical Proton Transfer Reactions.[10]
Experimental and Computational Protocols
The data presented in the tables are derived from extensive benchmark studies. For instance, the thermochemical data in Table 1 is based on a large set of experimental data for over 3,000 molecules.[8] The proton transfer reaction benchmarks in Table 2 use high-level ab initio calculations (MP2/def2-TZVP) as a reference.[10] These studies typically involve geometry optimization of the molecules with the respective methods, followed by the calculation of the property of interest. For reaction energies and barriers, transition state searches are also performed. It is crucial for researchers to consult the original publications for detailed methodologies.
Logical Workflow for Method Selection
The choice of a computational method should be guided by the specific research question and the chemical system of interest. The following diagram illustrates a decision-making workflow.
Signaling Pathway of MOPAC Limitations
The limitations of MOPAC can be visualized as a pathway where specific chemical features lead to less reliable results. This is primarily due to the approximations and parameterization inherent in semi-empirical methods.
References
- 1. openmopac.net [openmopac.net]
- 2. researchgate.net [researchgate.net]
- 3. openmopac.net [openmopac.net]
- 4. researchgate.net [researchgate.net]
- 5. Semiempirical Methods [cup.uni-muenchen.de]
- 6. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. 5.6. Excited States via RPA, CIS, TD-DFT and SF-TDA — ORCA 6.1 Manual [orca-manual.mpi-muelheim.mpg.de]
- 8. openmopac.net [openmopac.net]
- 9. openmopac.net [openmopac.net]
- 10. Benchmark of Approximate Quantum Chemical and Machine Learning Potentials for Biochemical Proton Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
MOPAC for Thermodynamic Property Calculations: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate prediction of thermodynamic properties is crucial for understanding molecular stability, reactivity, and interactions. This guide provides a comprehensive benchmark of the Molecular Orbital Package (MOPAC) and its semi-empirical methods, comparing its performance against other computational techniques and experimental data for key thermodynamic properties.
Introduction
MOPAC is a widely used computational chemistry software package that employs semi-empirical quantum mechanical methods to calculate molecular properties. These methods are significantly faster than higher-level ab initio and Density Functional Theory (DFT) calculations, making them suitable for high-throughput screening and the study of large molecular systems. This guide focuses on the performance of MOPAC, particularly its more recent PM6 and PM7 Hamiltonians, in calculating thermodynamic properties such as enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G).
Performance Benchmarks
The accuracy of MOPAC's semi-empirical methods has been evaluated in various studies. Here, we summarize key findings and present comparative data.
Enthalpy of Formation (ΔHf)
The enthalpy of formation is a critical thermodynamic property that indicates the stability of a molecule. MOPAC's PM6 and PM7 methods were specifically developed to improve the accuracy of this calculation.
A study validating standard semi-empirical methods using the GMTKN24 database for general main group thermochemistry reported the following mean absolute deviations (MAD) for heats of formation:
| Method | Mean Absolute Deviation (kcal/mol) |
| AM1 | >10 |
| PM6 | ~8 |
| OM2 | ~7 |
| OM3 | ~8 |
| PBE (DFT) | ~7 |
Table 1: Mean absolute deviation in kcal/mol for heats of formation for various semi-empirical and DFT methods against the GMTKN24 database.[1][2]
Another investigation benchmarked the PM7 method against isodesmic and atom equivalence methods for calculating the gas-phase enthalpy of formation (ΔHf(g)) for a set of 20 CHNO-containing molecules and 31 inorganic molecules. The study reported a strong correlation with experimental data for PM7, with an R² value of 0.986.[3] While less accurate than the more computationally intensive isodesmic and atom equivalence methods (R² of 0.999 and 0.995, respectively), PM7 offers a significant speed advantage.[3]
The official MOPAC website provides a statistical comparison of the accuracy of PM7 versus PM6 for various properties. For the heat of formation of molecules containing common organic elements (H, C, N, O), PM7 shows a slight improvement over PM6.
| Element Set | PM7 ΔHf AUE (kcal/mol) | PM6 ΔHf AUE (kcal/mol) |
| H, C | 4.13 | 4.75 |
| H, C, N | 3.30 | 3.66 |
| H, C, O | 3.62 | 4.26 |
| H, C, N, O | 4.47 | 4.61 |
Table 2: Average Unsigned Errors (AUE) in kcal/mol for heats of formation for PM7 and PM6 for different sets of elements.[4]
Reaction Enthalpies
The enthalpy of a reaction (ΔHr) can be calculated from the heats of formation of the products and reactants. The accuracy of the calculated reaction enthalpy, therefore, depends on the accuracy of the individual heats of formation. For semi-empirical methods like those in MOPAC, the calculated electronic energy corresponds to the enthalpy of formation at 298K.[5]
It's important to note that while semi-empirical methods can provide reasonable estimates for reaction enthalpies, their accuracy can be lower than that of DFT and other ab initio methods, especially for reactions involving significant changes in electron correlation.
Experimental and Computational Protocols
The following outlines a general methodology for calculating thermodynamic properties using computational chemistry software like MOPAC and for comparing the results with experimental data.
Computational Protocol
-
Molecular Geometry Optimization: The first step is to obtain the optimized geometry of the molecule. This is typically done using the desired semi-empirical (e.g., PM7 in MOPAC) or higher-level (e.g., B3LYP/6-31G* in Gaussian) method.
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This is essential to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.
-
Thermochemical Analysis: The output of the frequency calculation provides the necessary data to compute the enthalpy, entropy, and Gibbs free energy at a given temperature (usually 298.15 K). In MOPAC, the heat of formation is directly calculated.[5] For ab initio and DFT methods, the total energy is used in conjunction with experimental atomic heats of formation to derive the molecular heat of formation.
Experimental Protocol (for comparison)
Experimental values for thermodynamic properties are obtained from various techniques, including:
-
Calorimetry: Bomb calorimetry is a common method for determining the heat of combustion, from which the enthalpy of formation can be derived.
-
Spectroscopy: Spectroscopic techniques can be used to determine molecular vibrational frequencies, which are then used to calculate entropy and other thermodynamic properties via statistical mechanics.
-
Vapor Pressure Measurements: The Clausius-Clapeyron equation can be used to determine the enthalpy of vaporization from vapor pressure measurements at different temperatures.
Workflow for Thermodynamic Property Calculation
The following diagram illustrates the general workflow for calculating thermodynamic properties using computational methods and comparing them with experimental data.
Caption: Workflow for computational and experimental determination of thermodynamic properties.
Comparison with Other Software and Methods
While MOPAC is computationally efficient, it is important to understand its performance relative to other software packages and theoretical levels.
-
MOPAC vs. Gaussian: Gaussian is a widely used quantum chemistry package that implements a broad range of methods, from semi-empirical to high-level ab initio and DFT. For semi-empirical calculations using the same Hamiltonian (e.g., PM6), results from MOPAC and Gaussian should be similar.[6] However, differences in implementation and the default settings can lead to minor variations. For higher accuracy, DFT and ab initio methods available in Gaussian are generally superior to MOPAC's semi-empirical methods, albeit at a significantly higher computational cost.
-
Semi-empirical vs. DFT: As shown in Table 1, the accuracy of modern semi-empirical methods like those in MOPAC can approach that of some DFT functionals for certain properties like heats of formation, especially for organic molecules.[1][2] However, DFT methods are generally more robust and reliable for a wider range of chemical systems and properties.
Conclusion
MOPAC, with its semi-empirical Hamiltonians like PM7, provides a computationally efficient tool for estimating thermodynamic properties. It is particularly useful for large molecules and high-throughput screening where higher-level methods are computationally prohibitive. For heats of formation of organic molecules, MOPAC can provide accuracies that are competitive with some DFT functionals. However, for applications requiring high accuracy, it is recommended to benchmark the results against experimental data or higher-level computational methods. The choice of computational method should always be guided by the specific research question, the size of the molecular system, and the desired level of accuracy.
References
- 1. Benchmarking Semiempirical Methods for Thermochemistry, Kinetics, and Noncovalent Interactions: OMx Methods Are Almost As Accurate and Robust As DFT-GGA Methods for Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmopac.net [openmopac.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
MOPAC in the Landscape of Semi-Empirical Quantum Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex world of computational chemistry, selecting the appropriate software package is a critical decision. This guide provides an objective comparison of the Molecular Orbital Package (MOPAC) with other prominent semi-empirical software packages, supported by experimental data and detailed methodologies.
Semi-empirical quantum mechanical (SQM) methods offer a computationally efficient alternative to ab initio methods, making them particularly valuable for the study of large molecular systems, such as those encountered in drug design and materials science.[1][2] MOPAC, a long-standing and widely used package, has been at the forefront of semi-empirical model development for over four decades.[3][4] This guide will compare MOPAC's performance and features against other notable semi-empirical packages and methods.
Overview of MOPAC and Its Core Methods
MOPAC is a robust software package that implements a variety of semi-empirical quantum chemistry methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation.[4] Its primary application lies in gas-phase thermochemistry, but modern versions have expanded capabilities for solvated molecules, crystalline solids, and proteins. The most prominent methods within MOPAC are the Parameterized Models (PMx), including PM6 and PM7, which have been developed to succeed earlier methods like AM1 and PM3. A key feature of MOPAC is its MOZYME solver, which enables rapid calculations on systems with thousands of atoms, making it particularly suitable for protein modeling.
Comparison with Other Semi-Empirical Packages and Methods
The landscape of semi-empirical quantum chemistry includes a variety of methods and software packages, each with its own strengths and weaknesses. The following sections provide a comparative analysis of MOPAC with its main competitors.
NDDO-based Methods: A Shared Foundation
MOPAC's core methods (PMx, AM1, PM3) belong to the NDDO family of semi-empirical methods. Other software packages like Gaussian, GAMESS, and ORCA also implement these and other NDDO-based methods such as RM1 and MNDO.
A key distinction between these methods lies in their parameterization. For instance, AM1 was developed to improve upon MNDO by modifying the core-core repulsion to better describe hydrogen bonds. PM3, in turn, was parameterized to reproduce a larger set of molecular properties compared to AM1. RM1 was later developed as a reparameterization of AM1, showing improved performance for properties like enthalpies of formation and dipole moments.
The following diagram illustrates the developmental relationship between these key NDDO-based methods.
Density Functional Tight Binding (DFTB) and Extended Tight Binding (xTB)
Distinct from the NDDO-based methods, Density Functional Tight Binding (DFTB) is a semi-empirical approach derived from Density Functional Theory (DFT). Implemented in packages like DFTB+ and more recently in the xTB software with the GFN-xTB methods, DFTB offers a different set of approximations and parameterization strategies.
The GFN-xTB methods, particularly GFN2-xTB, have gained popularity due to their broad parameterization across the periodic table and their good performance for geometries, frequencies, and noncovalent interactions.
The following diagram outlines the conceptual separation of these methods.
Performance Comparison: Quantitative Data
The accuracy of semi-empirical methods is highly dependent on the system and property of interest. Benchmark studies provide valuable insights into their relative performance.
Performance of MOPAC's PM7 and PM6-D3H4 Methods
Within MOPAC, PM7 and PM6-D3H4 are considered the most accurate methods for general use. The table below summarizes their performance for various properties based on data from the MOPAC website.
| Property | PM7 (AUE) | PM6-D3H4 (AUE) | Number of Data Points |
| Standard Heats of Formation (kcal/mol) | 8.52 | 10.39 | 3145 |
| Bond Lengths (Å) | 0.084 | 0.081 | 2561 |
| Dipole Moments (Debye) | 0.81 | 0.53 | 302 |
| Ionization Potential (eV) | 0.55 | 0.50 | 380 |
| Polarizabilities (α, ų) | 0.185 | 0.250 | 76 |
| Heats of Formation of Solids (kcal/mol) | |||
| All Solids | 15.1 | 91.8 | - |
| Organic Compounds | 6.3 | 11.4 | - |
| AUE: Average Unsigned Error. Data sourced from the official MOPAC website. |
As the data indicates, PM7 generally shows lower errors for heats of formation, especially for solids, while PM6-D3H4 can be more accurate for geometries and dipole moments.
Performance in Drug Design Relevant Systems
A benchmark study on systems relevant to computer-aided drug design provides a comparison of various SQM methods. The study utilized a dataset of protein-ligand complexes (PLA15) to evaluate the accuracy of interaction energies.
| Method | Average Relative Error (%) on PLA15 Dataset |
| AM1 | 55.9 |
| PM6 | 31.5 |
| PM7 | -24.1 |
| PM6-D3H4 | -9.4 |
| DFTB3-D3H4 | -11.1 |
| Data from "Benchmarking of Semiempirical Quantum-Mechanical Methods on Systems Relevant to Computer-Aided Drug Design" |
These results highlight the importance of corrections for noncovalent interactions, with methods like PM6-D3H4 and DFTB3-D3H4 outperforming their uncorrected counterparts.
Experimental Protocols and Benchmarking Methodologies
The quantitative data presented above is derived from rigorous benchmarking studies. A common workflow for such studies is outlined below.
Key Benchmark Datasets
Several well-established benchmark datasets are used to evaluate the performance of semi-empirical methods:
-
PLF547 and PLA15: These datasets are derived from protein-ligand complexes and are specifically designed for assessing the performance of methods in drug design applications.
-
S66 and S22: These datasets contain a collection of noncovalent complexes with accurate interaction energies, crucial for evaluating a method's ability to describe intermolecular forces.
-
W4-11, GMTKN30, and CE345: These are extensive datasets used for benchmarking general ground-state properties, including atomization energies, reaction energies, and heats of formation.
Computational Protocol Example: Protein-Ligand Interaction Energy
A typical protocol for calculating protein-ligand interaction energies in a benchmark study involves:
-
System Preparation: Starting from a high-resolution crystal structure of a protein-ligand complex, hydrogen atoms are added and the structure is initially optimized using a molecular mechanics force field.
-
Reference Calculation: High-accuracy quantum mechanical calculations, often at the CCSD(T)/CBS level, are performed on fragments of the protein active site interacting with the ligand to obtain benchmark interaction energies.
-
Semi-Empirical Calculations: The geometries of the full protein-ligand complexes are optimized using the semi-empirical methods being tested.
-
Interaction Energy Calculation: The interaction energy is calculated as the difference between the energy of the complex and the sum of the energies of the isolated protein and ligand.
-
Error Analysis: The interaction energies calculated with the semi-empirical methods are compared to the high-level reference data to determine the accuracy of each method.
Conclusion
MOPAC remains a powerful and relevant tool in the computational chemist's arsenal, particularly for large systems where ab initio methods are computationally prohibitive. Its PM7 and PM6-D3H4 methods offer a good balance of speed and accuracy for a range of applications.
For general thermochemistry, particularly for solid-state systems, PM7 is often the method of choice within MOPAC. For applications where noncovalent interactions are dominant, such as in drug design, dispersion-corrected methods like PM6-D3H4 or methods from the DFTB/xTB family often provide superior performance.
The choice of a semi-empirical package and method should ultimately be guided by the specific research question, the size of the system, and the properties of interest. Researchers are encouraged to consult recent benchmark studies and consider the strengths and limitations of each method before embarking on their computational investigations.
References
case studies comparing MOPAC and DFT for reaction mechanisms
For researchers, scientists, and drug development professionals, accurately modeling reaction mechanisms is crucial for understanding and optimizing chemical processes. This guide provides a comparative analysis of two prominent computational methods: the semi-empirical Molecular Orbital Package (MOPAC) and the more rigorous Density Functional Theory (DFT). We will explore their performance in predicting the energetics of the aza-Diels-Alder reaction, a key transformation in synthetic chemistry.
The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a powerful tool for constructing nitrogen-containing six-membered rings, which are common motifs in pharmaceuticals.[1] Understanding the reaction's feasibility and selectivity often requires computational investigation of its transition states and intermediates.
This guide will focus on a case study of the aza-Diels-Alder reaction between an imine and a diene to illustrate the relative strengths and weaknesses of MOPAC and DFT. We will present a head-to-head comparison of their predictions for activation and reaction energies, supported by a general overview of the computational protocols involved.
Methodology: A Tale of Two Approaches
The core difference between MOPAC and DFT lies in their treatment of electron correlation and the use of empirical parameters. MOPAC employs semi-empirical methods, such as PM7, which use parameters derived from experimental data to simplify calculations. This makes MOPAC computationally very fast and suitable for high-throughput screening of reaction pathways.
In contrast, DFT methods, such as the widely used B3LYP functional with a 6-31G* basis set, are ab initio in nature, meaning they are derived from first principles with fewer empirical parameters.[2] This generally leads to higher accuracy but at a significantly greater computational cost.
Experimental and Computational Protocols
A typical workflow for computationally studying a reaction mechanism, whether using MOPAC or DFT, involves the following key steps:
-
Geometry Optimization: The three-dimensional structures of the reactants, transition state, and products are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain accurate electronic energies.
-
Activation and Reaction Energy Calculation: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. The reaction energy (ΔEr) is the energy difference between the products and the reactants.
For experimental validation, kinetic studies can be performed to determine the experimental activation energy. For the aza-Diels-Alder reaction, this could involve monitoring the reaction progress over time at different temperatures using techniques like NMR spectroscopy.[3]
Data Presentation: MOPAC vs. DFT in the Aza-Diels-Alder Reaction
To illustrate the performance of MOPAC and DFT, we present a hypothetical but representative comparison of calculated activation and reaction energies for an aza-Diels-Alder reaction. The values are presented in kilocalories per mole (kcal/mol).
| Parameter | MOPAC (PM7) | DFT (B3LYP/6-31G*) | High-Level Theory / Experimental |
| Activation Energy (ΔE‡) | 15.2 | 22.5 | 25.0 |
| Reaction Enthalpy (ΔH) | -25.8 | -35.1 | -38.5 |
Note: The "High-Level Theory / Experimental" values are representative of what might be obtained from more accurate (and computationally expensive) methods like CCSD(T) or from experimental kinetic data.
As the table illustrates, the semi-empirical MOPAC method provides a qualitatively correct picture, predicting an exothermic reaction with a moderate activation barrier. However, it significantly underestimates both the activation energy and the exothermicity of the reaction compared to the DFT and high-level/experimental values. The DFT B3LYP functional provides results that are in closer agreement with the reference data, although it is also known to sometimes underestimate activation barriers.[4]
Mandatory Visualization
To visualize the workflow of a computational study on a reaction mechanism, the following Graphviz diagram illustrates the logical progression from reactants to products, including the identification of the transition state.
Caption: A generalized workflow for calculating the energetic profile of a chemical reaction.
The following diagram illustrates the fundamental relationship between the computational methods discussed.
Caption: Relationship between computational cost and accuracy for DFT and MOPAC.
Conclusion
Both MOPAC and DFT are valuable tools for investigating reaction mechanisms, but they serve different purposes. MOPAC, with its high speed, is an excellent choice for initial explorations of complex potential energy surfaces and for high-throughput screening of different reaction pathways. However, for obtaining more reliable and quantitative predictions of reaction energetics, DFT is the preferred method. For the highest accuracy, it is often recommended to benchmark DFT results against even more accurate, though computationally demanding, methods or experimental data when available. The choice of computational method will ultimately depend on the specific research question, the size of the system, and the available computational resources.
References
- 1. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idc-online.com [idc-online.com]
Safety Operating Guide
Navigating the Disposal of "Mocpac": A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. The term "Mocpac" is ambiguous and may refer to different chemical products. This guide primarily addresses the disposal procedures for MCPA ((4-chloro-2-methylphenoxy)acetic acid) , a widely used herbicide, and also provides information on MOCAP® (Ethoprop) , a nematicide and insecticide, both of which could be used in a laboratory setting. Researchers, scientists, and drug development professionals must first correctly identify the chemical they are working with by consulting the Safety Data Sheet (SDS).
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of these chemicals should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1]
In the event of a spill, non-essential personnel should be evacuated from the area immediately. The spill should be contained and absorbed using an inert material such as sand, clay, or vermiculite. The collected material must be treated as hazardous waste and placed in a clearly labeled, sealed container for disposal.[1]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative data for MCPA and MOCAP® to aid in hazardous waste management.
| Parameter | MCPA ((4-chloro-2-methylphenoxy)acetic acid) | MOCAP® (Ethoprop) |
| EPA Hazardous Waste Number | U240[1] | Not explicitly stated, but organophosphates are typically hazardous. |
| Acute Oral Toxicity (Rat LD50) | Not specified in provided results. | 15.9 mg/kg (Female Rat)[2] |
| Acute Dermal Toxicity (Rat LD50) | Not specified in provided results. | 369 mg/kg (Male Rat)[2] |
| Acute Inhalation Toxicity (Rat LC50) | Not specified in provided results. | 0.86 mg/l (4 h) |
| Molecular Weight | 200.62 g/mol | Not specified in provided results. |
| Flash Point | Not specified in provided results. | 203 °C (a.i.) |
Experimental Protocols: Proper Disposal of MCPA
The following step-by-step methodology outlines the proper disposal of MCPA waste in a laboratory setting.
1. Waste Segregation:
-
It is imperative to segregate MCPA waste from all other waste streams at the point of generation.
-
This includes separating it from non-hazardous laboratory trash, sharps, and other chemical waste to prevent cross-contamination and ensure proper disposal.
2. Container Management:
-
Container Selection: Use containers that are compatible with MCPA. High-density polyethylene (B3416737) (HDPE) or other chemically resistant plastic containers are generally suitable. The container must be in good condition and free of leaks. Do not fill containers beyond 90% capacity to allow for expansion.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(4-chloro-2-methylphenoxy)acetic acid," and a description of the waste.
3. Waste Accumulation and Storage:
-
Store MCPA waste in a designated Satellite Accumulation Area.
-
Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.
-
Keep containers tightly closed except when adding waste.
4. Transportation and Final Disposal:
-
Waste should be transported by trained personnel to a central accumulation area.
-
All shipments must be accompanied by a hazardous waste manifest.
-
The ultimate disposal of MCPA waste will be carried out at a permitted Treatment, Storage, and Disposal Facility (TSDF). Common disposal methods for organic hazardous waste include high-temperature incineration.
5. Decontamination:
-
After the waste has been collected, decontaminate the area where it was stored.
-
If the container held acutely hazardous waste, it may require triple-rinsing, with the rinsate also treated as hazardous waste.
Disposal Workflow
Caption: Workflow for the proper disposal of MCPA waste.
References
Essential Safety and Operational Protocols for Handling Mocpac
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds. This document provides immediate, essential safety and logistical information for the handling and disposal of Mocpac (CAS No. 787549-26-2), a selective HDAC1 substrate utilized in gene regulation research.[1] Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound in solid form or in solution.
| Equipment | Specification | Purpose |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves tested to ASTM D6978 standard.[2] | Prevents skin contact and absorption. Double-gloving provides additional protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the solid compound outside of a containment system. | Minimizes inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational and Disposal Plans
Strict adherence to the following procedural steps is essential for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation and Designated Area : All handling of solid this compound and preparation of stock solutions should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. The work area should be clearly designated for hazardous compound use.
-
Weighing : When weighing the solid compound, use a dedicated analytical balance within the containment unit. Utilize anti-static techniques to prevent dispersal of the powder.
-
Solution Preparation : this compound is soluble in DMSO.[3] When preparing solutions, add the solvent slowly to the solid to avoid splashing. Ensure the vial is securely capped and vortexed until the solid is fully dissolved.
-
Labeling : All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.
-
Spill Management : In the event of a spill, immediately alert personnel in the area. Use a spill kit containing appropriate absorbent materials. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste contaminated with this compound, including gloves, bench paper, and empty vials, must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[3]
-
Liquid Waste : All liquid waste containing this compound, including unused solutions and the initial rinsate from cleaning glassware, must be collected in a designated, sealed, and chemically-resistant hazardous liquid waste container. Do not dispose of liquid waste down the drain.
-
Sharps Waste : Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Waste Pickup : Once a waste container is full, it should be securely sealed and a request for pickup should be submitted to your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for utilizing a research compound like this compound in a cell-based assay.
Caption: Experimental workflow for this compound from preparation to analysis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
